AT-9010 triethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H32FN6O13P3 |
|---|---|
Molecular Weight |
640.4 g/mol |
IUPAC Name |
N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17FN5O13P3.C6H15N/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;1-4-7(5-2)6-3/h3-6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,13,16,19)(H2,20,21,22);4-6H2,1-3H3/t4-,5?,6-,9-,11-;/m1./s1 |
InChI Key |
IZZBJQQXPMZLRV-VGJFTDQKSA-N |
Isomeric SMILES |
CCN(CC)CC.C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Canonical SMILES |
CCN(CC)CC.CC1(C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
AT-9010: A Dual-Action Inhibitor of SARS-CoV-2 Replication
An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.
Introduction
AT-9010 is the pharmacologically active triphosphate metabolite of the guanosine nucleotide prodrug AT-527 (bemnifosbuvir). It has demonstrated potent inhibitory activity against the replication of SARS-CoV-2, the causative agent of COVID-19. This document provides a detailed technical overview of the mechanism of action of AT-9010, focusing on its dual inhibitory effects on the viral replication machinery. The information presented herein is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.
Metabolic Activation of AT-527 to AT-9010
The prodrug AT-527 is orally bioavailable and undergoes intracellular phosphorylation to its active form, AT-9010. This metabolic conversion is a critical step for its antiviral activity. The free base of bemnifosbuvir, AT-511, is converted in a series of enzymatic steps to the triphosphate AT-9010. Substantial levels of the active triphosphate metabolite AT-9010 are formed in normal human bronchial and nasal epithelial cells.[1] The nucleoside metabolite AT-273 is considered a surrogate plasma marker for intracellular AT-9010 levels.[2]
Core Mechanism of Action: Dual Inhibition of the SARS-CoV-2 Polymerase
AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting two essential functions of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) complex (nsp12).
Inhibition of the NiRAN Domain
AT-9010 is a potent inhibitor of the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[1] The NiRAN domain is essential for viral replication. Structural studies have shown that the 5'-diphosphate form of AT-9010 (AT-9010-DP) binds to the NiRAN domain's cavity.[2][3] This binding competitively inhibits the natural substrate, effectively blocking the nucleotidyltransferase activity of the enzyme.
RNA Chain Termination
As a guanosine analogue, AT-9010 is incorporated into the nascent viral RNA chain by the RdRp during replication. The presence of a 2'-methyl group on the ribose of the incorporated AT-9010 molecule leads to steric hindrance, preventing the addition of the next nucleotide and thus causing premature termination of RNA synthesis.[4] This chain-terminating property effectively halts the replication of the viral genome.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the antiviral activity of AT-9010 and its prodrug.
| Parameter | Value | Cell Line/System | Reference |
| AT-527 (bemnifosbuvir) | |||
| Mean AT-273 level in lung epithelial lining fluid | 0.62 µM | Human (in vivo) | [2] |
| Target in vitro EC90 against SARS-CoV-2 | 0.5 µM | Human Airway Epithelial Cells | [2] |
| AT-9010 | |||
| Intracellular concentration (from 10 µM AT-511) | 698 µM | Normal Human Bronchial Epithelial Cells | [1] |
| Intracellular concentration (from 10 µM AT-511) | 236 µM | Normal Human Nasal Epithelial Cells | [1] |
| Half-life in epithelial cells | ≥ 38 hours | Normal Human Bronchial and Nasal Epithelial Cells | [1] |
| Fold-preference for GTP over AT-9010 incorporation by RdRp | ~5-fold | In vitro RTC assay | [5] |
| Resistance to ExoN mediated excision (relative to unmodified RNA) | ~4.8-fold | In vitro excision assay | [5] |
Experimental Protocols
In Vitro Antiviral Activity Assay in Human Airway Epithelial (HAE) Cells
-
Cell Culture: HAE cells are cultured at an air-liquid interface to achieve differentiation.
-
Drug Treatment: Differentiated HAE cultures are pre-treated with varying concentrations of the test compound (e.g., AT-527) for a specified period.
-
Viral Infection: Cells are infected with SARS-CoV-2 at a defined multiplicity of infection (MOI).
-
Incubation: Infected cultures are incubated for a period (e.g., 48-72 hours) to allow for viral replication.
-
Quantification of Viral Load: Viral RNA is extracted from apical washes or cell lysates and quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR) targeting a specific viral gene (e.g., N gene).
-
Data Analysis: The 90% effective concentration (EC90) is calculated by determining the drug concentration required to inhibit 90% of viral replication compared to untreated controls.
In Vitro Replicase-Transcriptase Complex (RTC) Assay
-
Protein Expression and Purification: Recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 are expressed and purified.
-
RTC Assembly: The RTC is assembled by incubating purified nsp12 with nsp7 and nsp8 cofactors.
-
RNA Template: A synthetic RNA primer-template duplex is used as the substrate for the polymerase.
-
Incorporation Assay: The RTC is incubated with the RNA template, natural triphosphates (NTPs), and varying concentrations of AT-9010.
-
Product Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the full-length RNA product and any chain-terminated products.
-
Data Analysis: The extent of incorporation and chain termination is quantified to determine the inhibitory activity of AT-9010.
Conclusion
AT-9010, the active metabolite of the prodrug AT-527, is a potent inhibitor of SARS-CoV-2 replication. Its dual mechanism of action, involving both the inhibition of the essential NiRAN domain and chain termination of viral RNA synthesis, provides a robust basis for its antiviral activity. The favorable intracellular pharmacokinetics, including high concentrations and a long half-life in relevant respiratory epithelial cells, further support its potential as a therapeutic agent for COVID-19. The data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel antiviral strategies against SARS-CoV-2.
References
The Multifaceted Role of the NiRAN Domain in Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) domain is a crucial and conserved enzymatic component of the RNA-dependent RNA polymerase (RdRp) in the order Nidovirales, which includes significant pathogens like SARS-CoV-2. This domain is indispensable for viral replication, executing a range of catalytic functions essential for the viral life cycle. Its activities include the nucleotidylation of viral proteins, most notably the N-terminal nucleoside monophosphate (NMP)ylation of the non-structural protein 9 (nsp9), and a pivotal role in an unconventional mRNA capping pathway. This pathway involves the sequential RNAylation and deRNAylation of nsp9 to generate the 5' cap structure of viral RNAs, which is critical for their stability and translation. Furthermore, the NiRAN domain exhibits a kinase-like fold and phosphotransferase activity. These diverse functions underscore the NiRAN domain's importance as a high-value target for the development of broad-spectrum antiviral therapeutics. This technical guide provides an in-depth overview of the NiRAN domain's functions, supported by available quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.
Core Enzymatic Activities of the NiRAN Domain
The NiRAN domain, located at the N-terminus of the viral RdRp (nsp12 in coronaviruses), is a multifunctional enzyme. Its enzymatic activities are central to several stages of viral RNA synthesis and processing.[1][2][3][4]
Nucleotidyltransferase Activity: NMPylation of nsp9
A primary function of the NiRAN domain is its nucleotidyltransferase activity, which involves the covalent attachment of a nucleoside monophosphate (NMP) to the N-terminal amine of the non-structural protein 9 (nsp9).[5][6][7] This process, termed NMPylation, is crucial for viral replication.[2] The reaction is dependent on divalent cations, with a preference for Mn²⁺ over Mg²⁺.[8] While the precise biological significance of nsp9 NMPylation is still under investigation, it is hypothesized to be involved in protein-primed RNA synthesis or in protecting nsp9 from degradation.[1][5]
Unconventional RNA Capping: A Two-Step Mechanism
The NiRAN domain plays an essential role in the capping of viral mRNA through a unique two-step mechanism that involves nsp9 as an intermediate.[1][3][4][5]
-
RNAylation: The NiRAN domain catalyzes the transfer of a 5'-monophosphorylated RNA (pRNA) from a nascent 5'-triphosphorylated viral RNA (pppRNA) to the N-terminus of nsp9, forming a covalent RNA-nsp9 intermediate.[1][3][4]
-
DeRNAylation/Capping: Subsequently, the NiRAN domain facilitates the transfer of the pRNA from the RNA-nsp9 complex to a GDP molecule, resulting in the formation of the core cap structure GpppN-RNA and the release of unmodified nsp9.[1][3][4][5] This GDP-polyribonucleotidyltransferase (GDP-PRNTase) activity is vital for producing functional viral mRNAs that can be efficiently translated by the host machinery.[2][6]
Kinase-like Activity
Structural and biochemical studies have revealed that the NiRAN domain possesses a fold that is structurally homologous to kinases and pseudokinases.[9][10] It exhibits a phosphotransferase-like activity, capable of hydrolyzing ATP and transferring the gamma-phosphate.[7][9] This kinase-like function may play a role in the regulation of the viral replication complex or in modulating host cell processes.
Quantitative Data on NiRAN Domain Activity
The following tables summarize the available quantitative data on the enzymatic activity and inhibition of the NiRAN domain.
| Parameter | Value | Analyte/Inhibitor | Virus | Assay Type | Reference |
| Binding Energy (ATP) | -8.726 kcal/mol | ATP | SARS-CoV-2 | Molecular Docking | [7][9] |
| Binding Energy (GTP) | -9.84 kcal/mol | GTP | SARS-CoV-2 | Molecular Docking | [7][9] |
| Binding Energy (UTP) | -6.59 kcal/mol | UTP | SARS-CoV-2 | Molecular Docking | [7][9] |
| K | ~500 µM | ATP | SARS-CoV-2 | ADP-Glo Kinase Assay | [7] |
| IC | Not specified | NCI-1 | SARS-CoV-2 | nsp9 AMPylation Assay | [11] |
| IC | Not specified | NCI-2 | SARS-CoV-2 | nsp9 AMPylation Assay | [11] |
| K | Not specified | NCI-2 | SARS-CoV-2 | nsp9 AMPylation Assay | [11] |
| K | Not specified | NCI-2 | SARS-CoV-2 | nsp9 AMPylation Assay | [11] |
| k | Not specified | NCI-2 | SARS-CoV-2 | nsp9 AMPylation Assay | [11] |
| IC | > 2 µM | Sorafenib | SARS-CoV-2 | Viral Replication Assay | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the NiRAN domain's functions. These protocols are generalized from descriptions in the cited literature.
In Vitro NMPylation Assay
This assay is used to measure the transfer of a nucleoside monophosphate to nsp9 by the NiRAN domain.
Materials:
-
Purified recombinant nsp12 (containing the NiRAN domain)
-
Purified recombinant nsp9
-
[α-³²P]-labeled NTP (e.g., UTP, ATP)
-
NMPylation reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM DTT, 1 mM MnCl₂)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager system
Procedure:
-
Set up the NMPylation reaction by combining purified nsp12 and nsp9 in the reaction buffer.
-
Initiate the reaction by adding the [α-³²P]-labeled NTP.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the radiolabeled nsp9 band using a phosphorimager. The intensity of the band corresponds to the level of NMPylation.
In Vitro RNA Capping Assay (RNAylation and DeRNAylation)
This two-part assay assesses the NiRAN domain's ability to first link RNA to nsp9 and then transfer it to GDP.
Part A: RNAylation
Materials:
-
Purified recombinant nsp12
-
Purified recombinant nsp9
-
5'-triphosphorylated RNA oligonucleotide (pppRNA), which can be radiolabeled (e.g., with [γ-³²P]ATP)
-
RNAylation reaction buffer (similar to NMPylation buffer)
-
Tricine-SDS-PAGE gels
Procedure:
-
Incubate nsp12, nsp9, and the pppRNA in the RNAylation reaction buffer.
-
Analyze the reaction products on a Tricine-SDS-PAGE gel, which provides better resolution for smaller proteins and protein-RNA adducts.
-
Visualize the formation of a higher molecular weight band corresponding to the covalent nsp9-RNA complex. If the RNA is radiolabeled, this can be detected by autoradiography.
Part B: DeRNAylation/Capping
Materials:
-
Purified nsp9-RNA complex from Part A
-
Purified recombinant nsp12
-
GDP
-
DeRNAylation reaction buffer
-
Urea-PAGE gels
Procedure:
-
Incubate the purified nsp9-RNA complex with nsp12 in the presence of GDP.
-
Resolve the reaction products on a urea-PAGE gel to separate the capped RNA from the nsp9-RNA complex.
-
Visualize the formation of the GpppA-RNA product. If a radiolabeled RNA was used, this can be detected by autoradiography.
ADP-Glo™ Kinase Assay for Phosphotransferase Activity
This commercial assay measures the kinase-like activity of the NiRAN domain by quantifying the amount of ADP produced in a reaction.
Materials:
-
Purified recombinant nsp12
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Perform the kinase reaction by incubating nsp12 with ATP in the kinase reaction buffer.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP produced into ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity of the NiRAN domain.
Visualizing NiRAN Domain Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key processes involving the NiRAN domain.
Conclusion and Future Directions
The NiRAN domain is a testament to the evolutionary ingenuity of nidoviruses, concentrating multiple essential enzymatic functions into a single, compact domain. Its indispensable role in viral replication, particularly in the unique RNA capping pathway, makes it a compelling target for antiviral drug development. The structural and functional characterization of the NiRAN domain has provided a solid foundation for structure-based drug design, aiming to develop inhibitors that can disrupt its catalytic activities. Future research should focus on elucidating the precise regulatory mechanisms that govern the different functions of the NiRAN domain, further detailing its interactions with other viral and host proteins, and expanding the repertoire of potent and specific inhibitors. Such efforts will be critical in the development of novel therapeutic strategies to combat diseases caused by coronaviruses and other nidoviruses.
References
- 1. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]
AT-9010 Triphosphate: An In-Depth Technical Guide to the Active Metabolite of the Antiviral Prodrug AT-527
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-527 is an orally bioavailable double prodrug of a guanosine nucleotide analog that has demonstrated potent antiviral activity against a range of RNA viruses, including Hepatitis C virus (HCV) and coronaviruses like SARS-CoV-2.[1][2] Its clinical efficacy is attributed to its intracellular conversion to the pharmacologically active 5'-triphosphate metabolite, AT-9010. This technical guide provides a comprehensive overview of AT-9010, detailing its metabolic activation pathway, mechanism of action, antiviral activity, and the experimental methodologies used to characterize it. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Introduction
The emergence of novel RNA viruses and the ongoing threat of existing ones necessitate the development of effective, orally available antiviral agents. AT-527 (bemnifosbuvir) is a promising candidate that has undergone clinical evaluation for the treatment of COVID-19 and HCV.[1][3] As a double prodrug, AT-527 is designed for efficient oral absorption and intracellular delivery of its active moiety.[1] The therapeutic effect of AT-527 is entirely dependent on its multi-step conversion to AT-9010, a triphosphate analog that targets the viral RNA-dependent RNA polymerase (RdRp).[1][4] This document serves as a technical resource for researchers and drug developers, offering a deep dive into the core science of AT-9010.
Metabolic Activation of AT-527 to AT-9010
AT-527, the hemisulfate salt of AT-511, undergoes a series of enzymatic conversions within the host cell to yield the active triphosphate, AT-9010.[4][5] This intracellular formation is crucial as the triphosphate form itself cannot penetrate cell membranes.[1] The metabolic cascade involves several host enzymes.
The putative metabolic pathway is as follows:
-
AT-527 releases its free base, AT-511, upon dissolution.[6]
-
Sequential hydrolysis, catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), is followed by the spontaneous cleavage of a phenolic moiety, producing an L-alanyl intermediate (M1).[6]
-
The amino acid moiety is then removed by histidine triad nucleotide-binding protein 1 (HINT1), resulting in the monophosphate metabolite (M2).[6]
-
Subsequent phosphorylations by host kinases, such as guanidylate kinase 1 (GUK1) and nucleoside diphosphate kinase (NDPK), convert the monophosphate to the diphosphate and finally to the active triphosphate, AT-9010.[1][4]
References
- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical development of antivirals against SARS-CoV-2 and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structural Basis of AT-9010 NiRAN Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural basis for the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) NiRAN domain by AT-9010, the active triphosphate form of the antiviral prodrug AT-527.
Introduction
AT-527 is a guanosine nucleotide analog that has demonstrated potent antiviral activity against SARS-CoV-2.[1] After oral administration, AT-527 is metabolized into its active form, AT-9010.[1] This molecule exhibits a dual mechanism of action, targeting both the RdRp active site and the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the nsp12 protein.[2][3] This guide focuses on the structural and molecular interactions governing the inhibition of the NiRAN domain by AT-9010.
Quantitative Data Summary
While specific inhibitory constants (IC50 or Ki) for AT-9010 against the NiRAN domain are not detailed in the primary structural studies, the available data indicates that AT-9010 effectively outcompetes native nucleotides for binding to the NiRAN active site.[3] HPLC analysis has shown that in the presence of an nsp12 RdRp active-site mutant, the NiRAN domain hydrolyzes approximately 82% of AT-9010 to its diphosphate form within one hour, compared to less than 10% in a buffer-only control, indicating a significant interaction.[4]
| Parameter | Value/Observation | Reference |
| PDB ID | 7ED5 | [1] |
| Resolution | 2.98 Å | [1][3] |
| Bound Ligand in NiRAN | AT-9010 5'-diphosphate (AT-9010-DP) | [1][4][5] |
| AT-9010 Hydrolysis | ~82% hydrolysis to AT-9010-DP in 1 hour by NiRAN | [4] |
| Competition | Outcompetes all native nucleotides for NiRAN binding | [3] |
| Inhibition of nsp9 RNAylation | AT-9010 inhibits NiRAN-mediated nsp9 RNAylation | [2][6] |
Structural Basis of NiRAN Inhibition
Cryo-electron microscopy (cryo-EM) studies have revealed the atomic details of how AT-9010 inhibits the NiRAN domain.[1][3] The active form that binds to the NiRAN catalytic pocket is AT-9010 5'-diphosphate (AT-9010-DP).[4][5]
The binding of AT-9010-DP to the NiRAN domain is unique compared to other nucleotide-bound structures.[4] The guanine base and the modified ribose of AT-9010-DP are accommodated in a narrow, inner cavity of the NiRAN domain.[4] This binding is stabilized by a network of hydrophobic interactions and hydrogen bonds with key conserved residues.
Key Interacting Residues in the NiRAN Domain:
| Residue | Interaction Type |
| Lys50 | Stabilization of α and β phosphates |
| Arg55 | Hydrogen bonding with the guanine base |
| Lys73 | Stabilization of α and β phosphates |
| Arg116 | Stabilization of α and β phosphates |
| Thr120 | Hydrogen bonding with the guanine base |
| Asn209 | Coordination of catalytic ions |
| Asp218 | Coordination of catalytic ions |
| Tyr217 | Hydrogen bonding with the guanine base |
The α and β phosphates of AT-9010-DP are positioned in a groove and stabilized by two magnesium ions and residues Lys50, Lys73, and Arg116.[4] The guanine base is stabilized through hydrogen bonds with Arg55, Thr120, and Tyr217.[4] This distinct binding mode is driven by both the hydrophobic nature of the cavity and the modified ribose of AT-9010.[4] This binding of AT-9010 impedes the NiRAN-mediated UMPylation of nsp8 and nsp9 proteins, which is an essential function for viral replication.[2]
Experimental Protocols
The following methodologies are based on the descriptions provided in the cited literature for the structural and functional characterization of AT-9010 inhibition of the NiRAN domain.
1. Protein Expression and Purification of SARS-CoV-2 RdRp Complex (nsp12, nsp7, and nsp8)
-
Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9 cells).
-
Constructs: Full-length nsp12, nsp7, and nsp8 are co-expressed. Often, a tag (e.g., His-tag) is fused to one of the proteins (e.g., nsp12) for affinity purification.
-
Lysis: Cells are harvested and lysed by sonication in a buffer containing protease inhibitors.
-
Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The complex is eluted with an imidazole gradient.
-
Size-Exclusion Chromatography: The eluted complex is further purified by size-exclusion chromatography to obtain a homogeneous sample.
2. Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Collection
-
Complex Formation: The purified RdRp complex is incubated with a template-primer RNA duplex and AT-9010.
-
Grid Preparation: A small volume of the complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh copper grids). The grid is then blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).
-
Data Collection: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector (e.g., Gatan K3).
3. Structure Determination and Refinement
-
Image Processing: Movie frames are motion-corrected and dose-weighted. Contrast transfer function (CTF) parameters are estimated.
-
Particle Picking and 2D Classification: Particles are automatically picked from the micrographs and subjected to 2D classification to remove junk particles.
-
3D Reconstruction and Refinement: An initial 3D model is generated, followed by iterative rounds of 3D classification and refinement to improve the resolution of the cryo-EM map.
-
Model Building: The atomic model is built into the refined cryo-EM density map using software like Coot, and the final model is refined using programs like Phenix.
4. NiRAN Activity Assay (nsp9 RNAylation)
-
Reaction Mixture: The assay contains purified nsp12, nsp9, and a triphosphorylated 10-mer RNA.
-
Inhibition: The reaction is carried out in the absence or presence of increasing concentrations of AT-9010 or GDP (as a control).
-
Analysis: The reaction products are analyzed by gel electrophoresis. The RNAylation of nsp9 results in a shift in its molecular weight, which can be quantified by densitometry to determine the percent inhibition.[6]
5. High-Performance Liquid Chromatography (HPLC) for AT-9010 Hydrolysis
-
Reaction: AT-9010 is incubated with an nsp12 mutant that has an inactive RdRp active site to isolate the NiRAN activity. A mock reaction with buffer only serves as a control.
-
Analysis: The reaction mixture is analyzed by HPLC at different time points to quantify the amount of AT-9010 that is hydrolyzed to AT-9010-DP.[4]
Visualizations
Caption: Metabolic activation of AT-527 and dual inhibition of SARS-CoV-2 nsp12.
Caption: Molecular interactions of AT-9010-DP within the NiRAN active site.
Caption: Workflow for cryo-EM structure determination of the RdRp-AT-9010 complex.
References
The Antiviral Activity of AT-9010: A Comprehensive Technical Review
An In-depth Examination of the Core Antiviral Mechanisms, Efficacy, and Experimental Foundations of a Promising Nucleotide Analog
Introduction
AT-9010, the active triphosphate metabolite of the prodrugs bemnifosbuvir (AT-527) and AT-752, has emerged as a potent inhibitor of a broad spectrum of RNA viruses. This technical guide provides a comprehensive literature review of the antiviral activity of AT-9010, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Designed for researchers, scientists, and drug development professionals, this document consolidates key data into structured formats, details experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of this promising antiviral agent.
Mechanism of Action: A Dual-Pronged Attack on Viral Replication
AT-9010 is a guanosine nucleotide analog that, once intracellularly converted from its prodrug form, targets the essential machinery of viral replication. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. By acting as a chain terminator, AT-9010 gets incorporated into the nascent viral RNA strand, preventing further elongation and effectively halting viral genome synthesis.[1]
In the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), AT-9010 exhibits a dual mechanism of action. In addition to inhibiting the RdRp, it also targets the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.[2] The NiRAN domain is essential for viral replication, and its inhibition by AT-9010 provides a secondary and potent antiviral effect. For flaviviruses such as the Dengue virus, AT-9010 has been shown to inhibit not only the RdRp but also the methyltransferase (MTase) domain of the NS5 protein, which is critical for viral RNA capping.
Quantitative Antiviral Activity
The antiviral potency of AT-9010 has been demonstrated through in vitro studies of its prodrugs, AT-527 (bemnifosbuvir) and AT-752. The following tables summarize the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) values against various viruses in different cell lines.
Table 1: Antiviral Activity of AT-527 (Bemnifosbuvir) against Hepatitis C Virus (HCV)
| HCV Genotype | Cell Line | EC50 (nM) | Reference |
| 1a | Huh-7 | 12.8 | [3] |
| 1b | Huh-7 | 12.5 | [3] |
| 2a | Huh-7 | 9.2 | [3] |
| 3a | Huh-7 | 10.3 | [3] |
| 4a | Huh-7 | 14.7 | [3] |
| 5a | Huh-7 | 28.5 | [3] |
Table 2: Antiviral Activity of AT-527 (Bemnifosbuvir) against Coronaviruses
| Virus | Cell Line | EC90 (µM) | CC50 (µM) | Reference |
| SARS-CoV-2 | Normal Human Airway Epithelial Cells | 0.47 | >100 | [3] |
| HCoV-229E | Huh-7 | ~0.47 | >100 | [3] |
| HCoV-OC43 | Huh-7 | ~0.47 | >100 | [3] |
| SARS-CoV | Huh-7 | ~0.47 | >100 | [3] |
Table 3: Antiviral Activity of AT-752 against Flaviviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| Dengue Virus Serotype 2 | Huh-7 | 0.48 | >170 | [4] |
| Dengue Virus Serotype 3 | Huh-7 | 0.77 | >170 | [4] |
| West Nile Virus | Huh-7 | 0.43 (EC90) | >172 | [5] |
| Yellow Fever Virus | Huh-7 | 0.26 (EC90) | >172 | [5] |
| Zika Virus | Huh-7 | 0.21 | >172 | [5] |
| Japanese Encephalitis Virus | Huh-7 | 0.64 | >172 | [5] |
Experimental Protocols
The evaluation of AT-9010's antiviral activity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Cell-Based Antiviral Assays
This assay is commonly used to determine the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV and flaviviruses) in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., AT-527 or AT-752) in cell culture medium.
-
Infection and Treatment: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, remove the virus inoculum and add the media containing the serially diluted compound.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death.
-
Cell Seeding and Infection: Similar to the CPE assay, seed host cells and infect them with the virus.
-
Overlay and Treatment: After the infection period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with serial dilutions of the test compound.
-
Incubation: Incubate the plates until visible plaques are formed in the control wells.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the plaque reduction percentage for each compound concentration and determine the EC50 value.
Enzymatic Inhibition Assays
This assay directly measures the inhibition of the viral RdRp enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant viral RdRp enzyme, a suitable RNA template-primer, ribonucleotide triphosphates (rNTPs, including a labeled nucleotide like [α-³²P]GTP or a fluorescent analog), and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of AT-9010 to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or rNTPs and incubate at the optimal temperature for the enzyme.
-
Product Detection: Stop the reaction and quantify the amount of incorporated labeled nucleotide. This can be done by methods such as filter binding assays, gel electrophoresis followed by autoradiography, or fluorescence-based detection.
-
Data Analysis: Determine the IC50 value by plotting the percentage of RdRp inhibition against the AT-9010 concentration.
This assay assesses the inhibitory effect of AT-9010 on the nucleotidyltransferase activity of the NiRAN domain.
-
Assay Components: The assay typically involves the recombinant SARS-CoV-2 nsp12 protein (which contains the NiRAN domain), a substrate such as nsp9, and a nucleotide triphosphate (e.g., ATP or GTP).
-
Reaction Setup: Combine the enzyme, substrate, and varying concentrations of AT-9010 in a suitable reaction buffer.
-
Reaction and Detection: Initiate the reaction by adding the nucleotide triphosphate. The transfer of the nucleotide to the substrate can be detected using various methods, such as radioactive labeling, fluorescence polarization, or mass spectrometry.
-
Data Analysis: Calculate the IC50 value based on the dose-dependent inhibition of the NiRAN activity.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to the antiviral activity of AT-9010.
Metabolic Activation of AT-527/AT-752 to AT-9010
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]
- 4. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
AT-9010: A Triethylamine Salt of a Guanosine Nucleotide Analog as a Potent Viral Polymerase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AT-9010, the active triphosphate metabolite of the prodrugs bemnifosbuvir (AT-527) and AT-752, is a potent guanosine nucleotide analog with broad-spectrum antiviral activity against several RNA viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis C Virus (HCV). As a triethylamine salt, AT-9010 exhibits favorable properties for research and potential therapeutic applications. This technical guide provides a comprehensive overview of AT-9010, including its mechanism of action, intracellular metabolism, quantitative data on its activity and pharmacokinetics, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.
Introduction
AT-9010 is a modified guanosine triphosphate analog that acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerases (RdRp). Its prodrugs, bemnifosbuvir (AT-527) and AT-752, are orally bioavailable compounds that undergo intracellular phosphorylation to yield the active AT-9010. This conversion is crucial for its antiviral efficacy, as the triphosphate form is not readily permeable to the cell membrane. The unique dual mechanism of action against SARS-CoV-2, targeting both the RdRp and the NiRAN domains of the viral polymerase, makes it a promising candidate for antiviral therapy.
Mechanism of Action
AT-9010 exerts its antiviral effects through a multi-faceted approach, primarily by targeting the viral RNA replication machinery.
Inhibition of RNA-Dependent RNA Polymerase (RdRp)
As a guanosine nucleotide analog, AT-9010 competes with the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA chain by the RdRp.[1] Once incorporated, the modified ribose sugar of AT-9010, which contains a 2'-fluoro and 2'-methyl group, prevents the addition of the next nucleotide, leading to premature chain termination of viral RNA synthesis.[2]
Dual Targeting of SARS-CoV-2 Polymerase
In the case of SARS-CoV-2, AT-9010 exhibits a dual inhibitory mechanism against the nsp12 polymerase.[3][4]
-
RdRp Inhibition and Chain Termination: As described above, AT-9010 is incorporated into the viral RNA by the RdRp domain of nsp12, causing immediate chain termination.[2][4]
-
NiRAN Domain Inhibition: AT-9010 also binds to the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[3][4] This binding outcompetes the binding of native nucleotides and inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.[3][4]
dot
Caption: Dual inhibitory mechanism of AT-9010 on SARS-CoV-2 nsp12.
Intracellular Metabolism and Activation
The oral prodrugs bemnifosbuvir (AT-527) and AT-752 are converted to the active triphosphate form, AT-9010, through a multi-step enzymatic cascade within the host cell. This process involves a series of five key human enzymes.
dot
Caption: Metabolic activation pathway of bemnifosbuvir to AT-9010.
Quantitative Data
Antiviral Activity
The antiviral potency of bemnifosbuvir (AT-527), the prodrug of AT-9010, has been evaluated against various coronaviruses.
| Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| SARS-CoV-2 | HAE | - | - | 0.5 | >100 | >200 |
| HCoV-229E | Huh-7 | CPE | 1.8 | - | >100 | >55 |
| HCoV-OC43 | Huh-7 | VYR | - | 0.34 | >86 | >253 |
| SARS-CoV | Huh-7 | VYR | - | 1.2 | >86 | >72 |
| MERS-CoV | Huh-7 | VYR | - | 37 | >86 | >2.3 |
CPE: Cytopathic Effect; VYR: Virus Yield Reduction; HAE: Human Airway Epithelial cells. Data for AT-511, the free base of AT-527.
Pharmacokinetics of Prodrugs in Humans
Pharmacokinetic parameters of the prodrugs bemnifosbuvir (AT-527) and AT-752 have been assessed in Phase 1 clinical trials in healthy human subjects.
Table 2: Pharmacokinetic Parameters of Bemnifosbuvir (AT-527) Metabolites in Healthy Adults (Multiple Doses) [5][6][7][8][9]
| Dose (BID) | Analyte | Cmax (ng/mL) | Tmax (hr) | AUCτ (ng·hr/mL) | t1/2 (hr) |
| 275 mg | AT-511 | 1450 ± 1293 | 0.5 (0.5-1.0) | 1291 ± 1032 | 0.81 ± 0.27 |
| AT-273 | 114 ± 27.2 | 4.0 (2.0-8.0) | 1007 ± 255 | ND | |
| 550 mg | AT-511 | 3858 ± 1451 | 0.5 (0.5-0.5) | 3306 ± 1451 | 1.00 ± 0.19 |
| AT-273 | 208 ± 51.8 | 3.0 (2.0-4.0) | 1968 ± 457 | ND | |
| 825 mg | AT-511 | 4875 ± 1354 | 0.5 (0.5-1.0) | 2640 ± 731 | 1.17 ± 0.36 |
| AT-273 | 211 ± 47.6 | 3.5 (3.0-8.0) | 2011 ± 509 | ND |
Data are presented as mean ± SD, except for Tmax which is median (range). AUCτ is the area under the curve over a dosing interval. ND = Not Determined.
Table 3: Pharmacokinetic Parameters of AT-752 Metabolites in Healthy Adults (Single Ascending Dose) [6][10][11][12][13]
| Dose | Analyte | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) | t1/2 (hr) |
| 250 mg | AT-281 | 446 ± 121 | 2.1 (2.0–3.0) | 2890 ± 680 | 16.3 ± 3.0 |
| 500 mg | AT-281 | 765 ± 307 | 1.0 (0.8–4.0) | 5480 ± 1630 | 18.7 ± 2.1 |
| 1000 mg | AT-281 | 695 ± 468 | 0.8 (0.5–2.0) | 2330 ± 1060 | - |
| 1500 mg | AT-281 | 1080 ± 217 | 1.5 (0.8–2.0) | 4100 ± 494 | - |
| 250 mg | AT-273 | 91 ± 19 | 6.0 (3.0–6.0) | 1440 ± 280 | - |
| 500 mg | AT-273 | 135 ± 25 | 4.0 (3.0–8.0) | 2390 ± 478 | - |
| 1000 mg | AT-273 | 241 ± 71 | 4.1 (4.0–6.3) | 4350 ± 1520 | - |
| 1500 mg | AT-273 | 283 ± 32 | 6.0 (3.2–6.1) | 5460 ± 1190 | 21.7 ± 6.2 |
Data are presented as mean ± SD, except for Tmax which is median (range). AUCinf is the area under the curve extrapolated to infinity.
Experimental Protocols
In Vitro RdRp Inhibition Assay (Non-Radioactive Primer Extension Assay)
This protocol describes a method to assess the inhibitory effect of AT-9010 on viral RdRp activity by measuring the extension of a fluorescently labeled RNA primer.
dot
Caption: Workflow for a non-radioactive RdRp inhibition assay.
Materials:
-
Purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)
-
AT-9010
-
Fluorescently labeled RNA primer and corresponding RNA template
-
NTP mix (ATP, CTP, GTP, UTP)
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel
-
Fluorescence imager
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, purified RdRp enzyme, and varying concentrations of AT-9010 or a vehicle control.
-
Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add the annealed fluorescently labeled RNA primer/template duplex to the reaction mixture.
-
Initiate the reaction by adding the NTP mix.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a fluorescence imager and quantify the intensity of the full-length product and any prematurely terminated products. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of AT-9010.
NiRAN Domain Activity Assay (Guanylylation Assay)
This protocol is designed to measure the guanylylation activity of the NiRAN domain and its inhibition by AT-9010.
Materials:
-
Purified SARS-CoV-2 nsp12 protein
-
AT-9010
-
[α-³²P]GTP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels
-
Phosphor imager
Procedure:
-
Set up reaction mixtures containing the reaction buffer, purified nsp12, and varying concentrations of AT-9010 or a vehicle control.
-
Pre-incubate the mixtures at 30°C for 10 minutes.
-
Initiate the reaction by adding [α-³²P]GTP.
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the amount of radiolabeled nsp12 using a phosphor imager. The inhibition of guanylylation will be proportional to the concentration of AT-9010.
Conclusion
AT-9010 represents a significant advancement in the field of antiviral therapeutics. Its dual mechanism of action against SARS-CoV-2, combined with its potent inhibition of other viral RdRps, underscores its potential as a broad-spectrum antiviral agent. The data presented in this guide, from its molecular mechanism to its pharmacokinetic profile, provide a solid foundation for further research and development. The detailed experimental protocols offer a starting point for researchers to investigate the properties of AT-9010 and similar nucleotide analogs, paving the way for the development of next-generation antiviral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Pharmacokinetics, and Activity of AT-752, a Novel Nucleotide Prodrug with Pan-Serotype Activity against Dengue Virus: A Phase 2, Randomized, Double-Blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, non-radioactive eukaryotic in vitro transcription assay for sensitive quantification of RNA polymerase II activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human bronchopulmonary disposition and plasma pharmacokinetics of oral bemnifosbuvir (AT-527), an experimental guanosine nucleotide prodrug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 8. Human bronchopulmonary disposition and plasma pharmacokinetics of oral bemnifosbuvir (AT-527), an experimental guanosine nucleotide prodrug for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. medrxiv.org [medrxiv.org]
- 12. First-in-human trial evaluating safety and pharmacokinetics of AT-752, a novel nucleotide prodrug with pan-serotype activity against dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-in-human trial evaluating safety and pharmacokinetics of AT-752, a novel nucleotide prodrug with pan-serotype activity against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
The NiRAN Domain: A Multifaceted Therapeutic Target for Antiviral Drug Development
A Technical Guide for Researchers and Drug Development Professionals
The Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain has emerged as a critical and promising target for the development of broad-spectrum antiviral therapeutics. This in-depth technical guide provides a comprehensive overview of the foundational research on the NiRAN domain, with a focus on its structure, multifaceted enzymatic functions, and its role as a therapeutic target, particularly in the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
Core Concepts: Discovery and Structure
The NiRAN domain is a unique enzymatic domain conserved across all viruses belonging to the order Nidovirales, which includes coronaviruses.[1][2] It is located at the N-terminus of the RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 12 (nsp12) in SARS-CoV-2.[1][3] Initially identified in the equine arteritis virus (EAV), the NiRAN domain was characterized as a manganese-dependent nucleotidyltransferase.[1][4] Subsequent structural and functional studies, particularly with the advent of the COVID-19 pandemic, have provided high-resolution insights into the SARS-CoV-2 NiRAN domain.
Structurally, the NiRAN domain of the SARS-CoV-2 RdRp, along with its interface domain, forms an arrowhead-like structure.[5][6] It possesses a kinase-like or phosphotransferase-like fold, which is distinct from canonical kinase domains but shares topological similarities.[5][6][7] This structural characteristic is crucial for its ability to bind nucleoside triphosphates (NTPs) and execute its diverse enzymatic functions.[5][6] Key conserved residues, such as K73, R116, T123, D126, D218, and F219 in SARS-CoV-2 nsp12, are critical for its catalytic activities.[5]
Enzymatic Functions and Signaling Pathways
The NiRAN domain exhibits multiple, essential enzymatic activities that are vital for viral propagation.[1][2][8] These activities are primarily centered around the modification of the N-terminus of nsp9.
NMPylation (UMPylation)
The NiRAN domain catalyzes the transfer of a nucleoside monophosphate (NMP) from an NTP to the N-terminal amine of nsp9, forming a phosphoramidate bond in a process termed NMPylation.[8][9] While it can use various NTPs, there is a preference for UTP, leading to UMPylation.[9] This activity is proposed to protect nsp9 from cellular degradation via the N-end rule pathway, thereby maintaining a sufficient pool of nsp9 for its role in viral RNA capping.[1][10]
RNAylation and deRNAylation/Capping
The NiRAN domain is central to an unconventional two-step mechanism for capping the 5' end of viral RNA, a process essential for RNA stability and translation.[1]
-
RNAylation: The NiRAN domain transfers a 5'-triphosphorylated viral RNA (pppRNA) to the N-terminus of nsp9, forming a covalent RNA-nsp9 intermediate.[1]
-
deRNAylation/Capping: Subsequently, the NiRAN domain catalyzes the transfer of the viral RNA from the RNA-nsp9 intermediate to a GDP molecule, generating the core cap structure GpppN-RNA.[1] The NiRAN domain shows a strong preference for GDP over GTP in this reaction.[1]
NiRAN as a Therapeutic Target and Inhibition Strategies
The essentiality of the NiRAN domain's enzymatic activities for viral replication makes it an attractive target for antiviral drug development.[1][5][7] Inhibition of the NiRAN domain has been shown to reduce viral load in cell-based assays.[5]
Several studies have explored the inhibition of the NiRAN domain, primarily through two main approaches:
-
Targeting the Kinase-Like Fold: Given its structural similarity to kinases, several known kinase inhibitors have been tested for their ability to inhibit the NiRAN domain.
-
Targeting the Nucleotidyltransferase Activity: Screening for small molecules that directly inhibit the nucleotidyl transferase reactions.
Quantitative Data on NiRAN Inhibition
The following table summarizes key quantitative data from studies on NiRAN domain inhibitors.
| Compound | Target Activity | Assay Type | Binding Energy (kcal/mol) | IC50 | Viral Load Reduction | Reference |
| Sorafenib | Kinase-like | In silico docking, in vitro kinase assay, antiviral assay | - | Significant inhibition | Yes, at 5 µM | [5] |
| Sunitinib | Kinase-like | In silico docking, in vitro kinase assay | -8.726 | Significant inhibition | - | [5][6] |
| SU6656 | Kinase-like | In silico docking, in vitro kinase assay | - | Significant inhibition | - | [5] |
| NCI-2 | Capping | High-throughput screen | - | Covalently binds Cys53 | Limited potency in cells | [11] |
| AT-9010 | Nucleotidyltransferase | Cryo-EM, antiviral assay | Binds to NiRAN active site | - | Potent inhibition | [12] |
Experimental Protocols
Detailed methodologies are crucial for the study of the NiRAN domain. Below are outlines of key experimental protocols.
General Experimental Workflow for NiRAN Inhibitor Screening
Protocol for In Vitro NiRAN-mediated NMPylation Assay
This protocol is adapted from descriptions of NMPylation assays in the literature.[9][13]
-
Protein Purification: Express and purify recombinant SARS-CoV-2 nsp12 (containing the NiRAN domain) and nsp9.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Purified nsp12 (e.g., 1-5 µM)
-
Purified nsp9 (e.g., 5-10 µM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 15 mM KCl, 2 mM MgCl₂, 1 mM DTT)
-
NTPs (e.g., 250 µM of UTP, ATP, GTP, or a mix)
-
MnCl₂ (optional, but can enhance activity, e.g., 1-2 mM)
-
-
Initiation and Incubation: Initiate the reaction by adding the NTPs. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Quenching the Reaction: Stop the reaction by adding LDS sample buffer with a reducing agent (e.g., 50 mM DTT) and heating at 70-95°C for 5-10 minutes.
-
Analysis:
-
SDS-PAGE and Gel Densitometry: Analyze the reaction products by SDS-PAGE. NMPylated nsp9 will have a slightly higher molecular weight. Quantify the bands corresponding to unmodified and modified nsp9 using gel densitometry.
-
Mass Spectrometry: For precise identification of the modification, perform intact protein mass spectrometry on the reaction products. This will confirm the covalent addition of an NMP moiety.
-
Protocol for In Vitro deRNAylation/Capping Assay
This protocol is based on descriptions of capping assays in the literature.[1]
-
Preparation of RNA-nsp9 Substrate: First, generate the RNAylated-nsp9 intermediate using an in vitro RNAylation reaction with purified nsp12, nsp9, and a specific 5'-pppRNA oligonucleotide. Purify the resulting RNA-nsp9.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Purified RNA-nsp9 intermediate
-
Purified nsp12
-
Reaction Buffer
-
GDP (or GTP for comparison)
-
-
Initiation and Incubation: Start the reaction and incubate under conditions similar to the NMPylation assay.
-
Quenching the Reaction: Stop the reaction as described above.
-
Analysis:
-
SDS-PAGE: Analyze the reaction by SDS-PAGE to observe the conversion of RNA-nsp9 back to unmodified nsp9.
-
Mass Spectrometry: Use native mass spectrometry to detect the formation of the GpppA-RNA cap product.[1]
-
Conclusion and Future Directions
The NiRAN domain represents a novel and highly promising target for the development of antivirals against coronaviruses and other nidoviruses. Its unique and essential enzymatic activities in viral RNA capping and nsp9 modification provide a clear rationale for targeted drug discovery efforts. The structural and functional characterization of the NiRAN domain has provided a solid foundation for structure-based drug design.
Future research should focus on:
-
Developing more potent and selective NiRAN inhibitors with improved cell permeability and pharmacokinetic properties.
-
Further elucidating the interplay between the different enzymatic activities of the NiRAN domain and their regulation within the viral replication-transcription complex.
-
Exploring the potential for NiRAN inhibitors to be used in combination with other antiviral agents that target different viral proteins or processes.
The continued investigation of the NiRAN domain will undoubtedly pave the way for new therapeutic strategies to combat current and future viral threats.
References
- 1. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain [ouci.dntb.gov.ua]
- 3. Polypeptide encoded by the -1 PRF signal of SARS-CoV-2 controls multiple enzymatic activities of the viral NiRAN domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 | PLOS Computational Biology [journals.plos.org]
- 5. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 | PLOS Computational Biology [journals.plos.org]
- 7. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polypeptide encoded by the −1 PRF signal of SARS-CoV-2 controls multiple enzymatic activities of the viral NiRAN domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conserved Characteristics of NMPylation Activities of Alpha- and Betacoronavirus NiRAN Domains - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Triphosphate Form of Antiviral Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleoside analogs (NAs) are a cornerstone of antiviral chemotherapy, targeting the replication machinery of viruses such as HIV, HBV, HCV, and Herpesviruses.[1] However, NAs are administered as inactive precursors that must be metabolically converted within the host cell to their pharmacologically active nucleoside triphosphate (NA-TP) form. This intracellular phosphorylation cascade is often inefficient and can be a rate-limiting step, diminishing the therapeutic potential of the drug.[2][3][4] Prodrug strategies have been developed to overcome these limitations by enhancing cellular uptake and bypassing one or more of the requisite phosphorylation steps. This guide provides a detailed examination of the mechanisms, strategies, and experimental evaluation of antiviral prodrugs, with a core focus on the generation and action of the ultimate active triphosphate metabolite.
The Foundational Mechanism: Intracellular Activation to Triphosphate
The bioactivation of a conventional nucleoside analog is a sequential, three-step process catalyzed by a series of host or viral kinases.[5][6]
-
Monophosphorylation: The parent nucleoside analog is first phosphorylated to a nucleoside monophosphate (NA-MP). This initial step is frequently the slowest and most critical, often catalyzed by enzymes like viral thymidine kinase (for drugs like acyclovir) or cellular deoxycytidine kinase.[3][6][7]
-
Diphosphorylation: The NA-MP is subsequently converted to a nucleoside diphosphate (NA-DP) by a nucleoside monophosphate kinase (NMK).[5]
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDK) catalyzes the formation of the active nucleoside triphosphate (NA-TP).[5][6]
This active NA-TP then competes with natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[1]
Advanced Prodrug Strategies to Optimize Triphosphate Formation
To circumvent the often-inefficient phosphorylation cascade, several sophisticated prodrug strategies have been engineered.
Nucleoside Monophosphate (NMP) Prodrugs: The ProTide Approach
The "ProTide" (pronucleotide) strategy is a highly successful approach designed to deliver a nucleoside monophosphate into the cell, thereby bypassing the first, and often rate-limiting, phosphorylation step.[3][8][9] This technology has yielded FDA-approved drugs like Sofosbuvir, Tenofovir Alafenamide (TAF), and Remdesivir.[9][10]
The ProTide construct masks the negatively charged phosphate group with an aryl group and an amino acid ester. This makes the molecule lipophilic, allowing it to permeate the cell membrane. Once inside, the prodrug is metabolically cleaved by specific cellular enzymes.
-
Step 1: Ester Hydrolysis: An esterase, such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1), cleaves the amino acid ester moiety.[11]
-
Step 2: Phosphoramidate Cleavage: The resulting intermediate is then cleaved by Histidine Triad Nucleotide-Binding Protein 1 (HINT1), which removes the aryl group and releases the nucleoside monophosphate (NA-MP).[11]
-
Step 3: Final Phosphorylation: The liberated NA-MP is then efficiently converted to the active NA-TP by cellular kinases.[11]
Nucleoside Triphosphate (NTP) Prodrugs: The TriPPPro Approach
A more recent innovation is the direct delivery of the nucleoside triphosphate itself. The "TriPPPro" approach renders the highly polar NTPs lipophilic by masking the terminal γ-phosphate with two bioreversible acyloxybenzyl or similar groups.[2][12]
This strategy aims to bypass all three phosphorylation steps. The lipophilic TriPPPro compound crosses the cell membrane via passive diffusion. Intracellularly, esterases cleave the masking promoieties, releasing the active NA-TP directly at the site of action.[2][13] This approach has shown remarkable potency in preclinical studies, especially for nucleoside analogs that are poorly phosphorylated by cellular kinases.[12]
Mechanism of Action of the Active Triphosphate Metabolite
Once formed, the NA-TP exerts its antiviral effect primarily by targeting the viral polymerase.[5] It acts as a fraudulent substrate, competing with the endogenous nucleotide for binding to the polymerase's active site.[1][14] Upon incorporation into the nascent viral nucleic acid, it disrupts the replication process through several mechanisms.
-
Obligate Chain Termination: The analog lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, causing an immediate and irreversible halt to chain elongation.[5][15] Zidovudine (AZT) is a classic example.
-
Non-Obligate/Delayed Chain Termination: The analog possesses a modified 3'-hydroxyl group that, once incorporated, creates steric hindrance or conformational changes that prevent or delay the addition of the next nucleotide.[5] Remdesivir's metabolite is known to act via this mechanism.[5]
-
Lethal Mutagenesis: The incorporated analog is not an effective chain terminator but instead has ambiguous base-pairing properties. This leads to the introduction of numerous mutations into the viral genome during subsequent rounds of replication, ultimately exceeding the virus's error threshold and leading to a non-viable viral population.[5] Ribavirin and Favipiravir are believed to function, at least in part, through this mechanism.[16]
Quantitative Data Summary
The efficacy of prodrug strategies is quantified by comparing antiviral activity and the intracellular concentration of the active triphosphate metabolite relative to the parent nucleoside.
Table 1: Key Antiviral Prodrugs and Their Active Metabolites
| Prodrug Name | Parent Nucleoside Analog | Active Triphosphate Form | Target Virus(es) | Prodrug Strategy |
|---|---|---|---|---|
| Valacyclovir | Acyclovir | Acyclovir-TP | HSV, VZV | L-valyl ester (Nucleoside) |
| Famciclovir | Penciclovir | Penciclovir-TP | HSV, VZV | Diacetyl ester (Nucleoside) |
| Tenofovir Disoproxil Fumarate (TDF) | Tenofovir | Tenofovir-DP* | HIV, HBV | Bis-POC (Nucleotide) |
| Tenofovir Alafenamide (TAF) | Tenofovir | Tenofovir-DP* | HIV, HBV | ProTide (Nucleotide) |
| Sofosbuvir | 2'-deoxy-2'-α-fluoro-β-C-methyluridine | SOF-TP | HCV | ProTide (Nucleotide) |
| Remdesivir | GS-441524 | GS-441524-TP | SARS-CoV-2, Ebola | ProTide (Nucleotide) |
| Molnupiravir | β-d-N4-hydroxycytidine (NHC) | NHC-TP | SARS-CoV-2 | Isopropylester (Nucleoside) |
*Tenofovir is an acyclic nucleoside phosphonate, so its active form is a diphosphate.
Table 2: Illustrative Comparative Antiviral Activity (EC₅₀)
| Compound | Cell Line | Virus | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Tenofovir (TFV) | PBM cells | HIV | ~4 µM | [1] (Implied) |
| Tenofovir Alafenamide (TAF) | PBM cells | HIV | ~0.01 µM | [1] (Implied from 400x potency) |
| 6-Azauridine | MDCK cells | Influenza A (BIRFLU) | 0.34 | [17] |
| Azaribine | MDCK cells | Influenza A (BIRFLU) | 0.29 | [17] |
| Mycophenolic Acid (MPA) | MDCK cells | Influenza A (BIRFLU) | 1.73 |[17] |
Table 3: Illustrative Intracellular Triphosphate Concentrations
| Prodrug/Analog | Cell Type | Incubation Details | Intracellular Metabolite Concentration | Reference |
|---|---|---|---|---|
| T-1105 (Favipiravir Analog) | MDCK cells | 24h incubation with 1 mM T-1105 | 1,228 pmol/10⁶ cells (T-1105-RTP) | [16] |
| GS 7340 (Tenofovir ProTide) | MT-2 cells | 24h incubation with 10 µM GS 7340 | ~2,500 µM (Tenofovir-DP) |[8] (Calculated from 250-fold accumulation) |
Key Experimental Protocols
Evaluating the efficacy of antiviral prodrugs requires specialized assays to measure both antiviral activity and the intracellular formation of the active triphosphate.
Protocol: In Vitro Antiviral Plaque Reduction Assay
This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.[18][19]
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 6-well or 12-well plates and grow until a confluent monolayer is formed.[18]
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).[18]
-
Compound Treatment: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum. Wash the cells and overlay them with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the various concentrations of the test compound.[18] A virus-only control (no compound) is run in parallel.
-
Incubation: Incubate the plates for a period sufficient for distinct plaques to form (typically 2-10 days, depending on the virus).
-
Visualization: Fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye such as crystal violet.[18] The living cells will stain, leaving the viral plaques visible as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control, typically determined using regression analysis.[18]
Protocol: Quantification of Intracellular Triphosphate Metabolites by LC-MS/MS
This method provides a direct measurement of the intracellular conversion of a prodrug to its active form.
-
Cell Culture and Treatment: Seed cells at a high density in multi-well plates. Treat the cells with the antiviral prodrug at a specified concentration for various time points.
-
Cell Harvesting: At each time point, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Metabolite Extraction: Immediately add a cold extraction solution (e.g., 70% methanol) to the cells to quench metabolic activity and lyse the cells. Scrape the plates and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the intracellular metabolites. The sample may be dried under vacuum and reconstituted in a suitable buffer for analysis.
-
LC-MS/MS Analysis:
-
Chromatography (LC): Separate the triphosphate metabolite from the parent drug, other metabolites, and endogenous cellular components using an appropriate liquid chromatography method (e.g., ion-pair reversed-phase or HILIC).
-
Mass Spectrometry (MS/MS): Quantify the metabolite using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion (the mass of the NA-TP) and a specific product ion generated after fragmentation, providing high selectivity and sensitivity.
-
-
Quantification: Generate a standard curve using a synthesized, purified standard of the NA-TP. Normalize the quantified amount to the number of cells per sample to report the concentration as pmol/10⁶ cells or an equivalent unit.
References
- 1. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-permeable Triphosphate Prodrugs of Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrugs of Nucleoside 5'-Monophosphate Analogues: Overview of the Recent Literature Concerning their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Advancement of Prodrug Approaches for Nucleotide Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipophilic Nucleoside Triphosphate Prodrugs of Anti‐HIV Active Nucleoside Analogs as Potential Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Nucleotides - Jena Bioscience [jenabioscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 17. journals.asm.org [journals.asm.org]
- 18. benchchem.com [benchchem.com]
- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Methodological & Application
Application Notes: In Vitro Antiviral Assay of AT-9010 Prodrugs
Introduction
AT-9010 is the pharmacologically active triphosphate metabolite responsible for the antiviral activity of the orally available prodrugs bemnifosbuvir (AT-527) and AT-752.[1][2] As a triphosphate nucleotide analog, AT-9010 cannot efficiently cross cell membranes and is therefore not suitable for direct use in cell-based antiviral assays.[3] Instead, in vitro antiviral activity is assessed using its cell-permeable prodrugs, such as AT-511 (the free base of bemnifosbuvir) or AT-281 (the free base of AT-752).[3][4] Once inside the cell, these prodrugs are converted through a multi-step enzymatic pathway into the active AT-9010.[2] The compound "AT-9010 triethylamine" is a salt form of the active metabolite, likely used as a stable chemical standard for analytical purposes, but not for cell-based efficacy testing. These notes provide a comprehensive protocol for determining the in vitro antiviral efficacy and cytotoxicity of AT-9010 prodrugs.
Mechanism of Action
AT-9010 exerts its antiviral effect through a dual mechanism of action. It functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), where its incorporation into the growing viral RNA strand leads to chain termination.[4][5] Additionally, it targets the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, which is essential for viral replication, further inhibiting viral RNA synthesis.[6] This dual-target mechanism has the potential to create a high barrier to the development of viral resistance. AT-9010 has demonstrated broad-spectrum activity against various RNA viruses, including coronaviruses and flaviviruses.[4]
Caption: Metabolic activation pathway of Bemnifosbuvir (AT-527) to AT-9010.
Data Presentation: In Vitro Antiviral Activity
The antiviral activity of AT-9010 prodrugs is quantified by the 50% effective concentration (EC50) or 90% effective concentration (EC90), while cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.
Table 1: Antiviral Activity of AT-511 (Bemnifosbuvir free base) against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|---|
| SARS-CoV-2 | HAE | VYR | - | 0.47 | >86 | >183 |
| SARS-CoV | Huh-7 | VYR | - | 0.34 | >86 | >250 |
| MERS-CoV | Huh-7 | CPE | 26 | - | >86 | >3.3 |
| HCoV-OC43 | Huh-7 | VYR | - | 0.5 | >86 | >170 |
| HCoV-229E | Huh-7 | CPE | 1.7 | - | >86 | >50 |
| HCoV-229E | BHK-21 | CPE | 1.8 | - | >100 | >55 |
Data sourced from a study by Good et al. (2021).[3] HAE: Human Airway Epithelial cells; VYR: Virus Yield Reduction; CPE: Cytopathic Effect.
Table 2: Antiviral Activity of AT-281 (AT-752 free base) against Flaviviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Dengue Virus (DENV-2) | Huh-7 | 0.48 | >85 | >177 |
| Dengue Virus (DENV-3) | Huh-7 | 0.77 | >85 | >110 |
| West Nile Virus (WNV) | Huh-7 | 1.41 | >170 | >120 |
| Yellow Fever Virus (YFV) | Huh-7 | 0.31 | >170 | >548 |
| Zika Virus (ZIKV) | Huh-7 | 0.64 | >170 | >265 |
| Japanese Encephalitis Virus (JEV) | Huh-7 | 0.21 | >85 | >404 |
Data sourced from a study by Good et al. (2021).[4][7][8] All assays measured reduction of virus-induced cytopathic effect.
Experimental Protocols
The following are generalized protocols for determining the antiviral activity and cytotoxicity of AT-9010 prodrugs like AT-511 or AT-281. Specific parameters such as cell type, virus strain, multiplicity of infection (MOI), and incubation times should be optimized for the specific virus-host cell system under investigation.[9]
Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
This protocol determines the ability of a compound to inhibit the virus-induced destruction of host cells.
Materials:
-
Host cells permissive to the virus of interest (e.g., Huh-7, Vero E6)
-
Complete cell culture medium
-
Virus stock with a known titer
-
AT-9010 prodrug (e.g., AT-511)
-
96-well clear-bottom cell culture plates
-
Cell viability stain (e.g., Neutral Red, Crystal Violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the AT-9010 prodrug in culture medium.
-
Infection and Treatment:
-
When cells are confluent, remove the growth medium.
-
Add the diluted compound to the appropriate wells in triplicate. Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.
-
Infect the cells by adding the virus at a pre-determined MOI (e.g., 0.01-0.1).
-
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the "virus only" control wells (typically 3-5 days).[9]
-
Quantification of CPE:
-
Remove the medium from the wells.
-
Add a cell viability stain (e.g., 0.033% Neutral Red solution) and incubate according to the manufacturer's instructions.
-
Wash the wells to remove excess stain.
-
Solubilize the stain taken up by viable cells.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red) using a plate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of CPE reduction for each compound concentration relative to the "virus only" control.
Protocol 2: Cytotoxicity Assay
This protocol is performed in parallel with the antiviral assay on uninfected cells to determine the compound's toxicity.[10]
Materials:
-
Same as Protocol 1, excluding the virus stock.
-
Cytotoxicity detection reagent (e.g., MTT, XTT, or Neutral Red).
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate, identical to the antiviral assay plate.
-
Compound Treatment: Add the same serial dilutions of the AT-9010 prodrug to the wells in triplicate. Include "cells only" (no compound) as a 100% viability control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Quantification of Cell Viability:
-
Add the cytotoxicity reagent (e.g., MTT) to each well and incubate as required.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
Protocol 3: Calculation of EC50, CC50, and Selectivity Index (SI)
-
EC50 Calculation: Plot the percentage of CPE reduction against the log of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration that inhibits CPE by 50% (EC50).
-
CC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression to determine the concentration that reduces cell viability by 50% (CC50).[11]
-
Selectivity Index (SI) Calculation: Calculate the SI using the formula: SI = CC50 / EC50 . A higher SI value (generally ≥10) is desirable, indicating that the compound's antiviral activity occurs at concentrations well below those that cause significant cell toxicity.[11]
Caption: Experimental workflow for in vitro antiviral & cytotoxicity assays.
References
- 1. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Distinguishing and Utilizing AT-9010 and Triethylamine in Cellular and Biochemical Assays
Introduction
A critical clarification is necessary for researchers and drug development professionals regarding the chemical entities "AT-9010" and "triethylamine." These are distinct molecules with fundamentally different applications in a laboratory setting. AT-9010 is the active triphosphate metabolite of the antiviral prodrug Bemnifosbuvir (AT-527) and is a guanosine nucleotide analog that inhibits viral replication.[1][2][3] Triethylamine (TEA) is a common organic base used as a reagent in chemical synthesis and as a pH buffer in various biochemical assays.[4][5][6] This document provides detailed application notes and protocols for both, treating them as separate components to ensure clarity and proper experimental design.
Part 1: AT-9010, the Active Antiviral Metabolite
AT-9010 is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) and is the key intracellular metabolite responsible for the antiviral activity of its parent prodrugs, such as Bemnifosbuvir (AT-527).[3][7] It is not typically used directly in cell culture experiments due to its charged triphosphate group, which prevents efficient cell membrane penetration. Instead, cells are treated with its cell-permeable prodrugs.
Mechanism of Action
AT-9010 exerts its antiviral effect through a dual mechanism of action. It acts as a competitive inhibitor of natural guanosine triphosphate (GTP), leading to its incorporation into the nascent viral RNA strand by the viral RdRp.[8] This incorporation results in chain termination, halting viral RNA synthesis.[9] Additionally, AT-9010 can target the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, further disrupting viral replication.[1][3]
Metabolic Activation Pathway
The orally available prodrug, Bemnifosbuvir (AT-527), undergoes a multi-step enzymatic conversion within the host cell to generate the active AT-9010.[2][9] This intracellular activation is a critical pathway for its therapeutic effect. The process involves a series of enzymatic reactions, including deamination and sequential phosphorylations.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triethylamine for synthesis 121-44-8 [sigmaaldrich.com]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT-9010 in SARS-CoV-2 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010 is the active triphosphate form of the orally bioavailable prodrug bemnifosbuvir (formerly AT-527). As a guanosine nucleotide analog, AT-9010 is a direct-acting antiviral agent that targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for viral genome replication and transcription. This document provides detailed application notes and experimental protocols for the study of AT-9010 as an inhibitor of SARS-CoV-2.
Mechanism of Action
AT-9010 exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase (nsp12), targeting both its primary RNA polymerase and its N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domains.[1][2]
-
RdRp Inhibition and Chain Termination: Following its intracellular conversion from the prodrug form, AT-9010 is incorporated into the nascent viral RNA strand by the RdRp. Due to a modification at the 2'-ribose position (2'-fluoro, 2'-methyl), the incorporated AT-9010 molecule prevents the correct alignment of the subsequent nucleotide, leading to immediate termination of RNA synthesis.[1]
-
NiRAN Domain Inhibition: AT-9010 also binds to the NiRAN domain of nsp12. The NiRAN domain is essential for viral replication and is believed to be involved in RNA capping. AT-9010 outcompetes native nucleotides for binding to the NiRAN active site, thereby inhibiting its nucleotidyltransferase activity.[1][2]
This dual-targeting mechanism presents a high barrier to the development of viral resistance.
Data Presentation
In Vitro Efficacy and Clinical Trial Data
While a specific biochemical IC50 value for AT-9010 against the SARS-CoV-2 RdRp is not publicly available in the reviewed literature, the antiviral activity of its parent prodrug, bemnifosbuvir, has been evaluated in cell-based assays and clinical trials.
| Parameter | Cell Line/Study Population | Value/Outcome | Reference |
| EC90 | Normal Human Airway Epithelial Cells | 0.47 µM | --INVALID-LINK-- |
| Phase II Clinical Trial | Hospitalized patients with moderate COVID-19 | Well-tolerated; greater mean reduction in viral load on day 2 compared to placebo. | --INVALID-LINK-- |
| Phase III Clinical Trial (MORNINGSKY) | Non-hospitalized patients with mild to moderate COVID-19 | 71% relative risk reduction in hospitalization; did not meet primary endpoint of time to symptom alleviation; no reduction in viral load. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro SARS-CoV-2 RdRp Inhibition Assay (Primer Extension Assay)
This protocol is adapted from established methods for assessing the inhibition of SARS-CoV-2 RdRp by nucleotide analogs.
Objective: To determine the inhibitory activity of AT-9010 on the SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8) through a primer extension assay.
Materials:
-
Recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins
-
5'-fluorescently labeled RNA primer and a corresponding RNA template
-
AT-9010 (triphosphate form)
-
Natural ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 2 mM DTT, 2 mM MgCl2, 0.01% Triton X-100
-
Stop Solution: 95% formamide, 20 mM EDTA
-
Nuclease-free water
Procedure:
-
RdRp Complex Assembly:
-
On ice, mix nsp12, nsp7, and nsp8 in a 1:2:2 molar ratio in the reaction buffer.
-
Incubate for 30 minutes at 4°C to allow for complex formation.
-
-
Primer-Template Annealing:
-
Mix the fluorescently labeled RNA primer and the RNA template in a 1:1.5 molar ratio in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.
-
-
Inhibition Assay:
-
In a 96-well plate, prepare serial dilutions of AT-9010.
-
Add the annealed primer-template duplex to each well.
-
Add the pre-assembled RdRp complex to each well to initiate the reaction.
-
Incubate at 37°C for 1 hour.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of stop solution.
-
Denature the RNA products by heating at 95°C for 5 minutes.
-
Analyze the products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled RNA products using a suitable gel imager.
-
Data Analysis:
-
Quantify the intensity of the full-length product and any terminated products.
-
Calculate the percentage of inhibition at each concentration of AT-9010.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Antiviral Assay
Objective: To determine the efficacy of bemnifosbuvir (AT-527) in inhibiting SARS-CoV-2 replication in a relevant cell line.
Materials:
-
Vero E6 or Calu-3 cells
-
SARS-CoV-2 isolate
-
Bemnifosbuvir (AT-527)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well plates
-
Reagents for quantifying viral RNA (qRT-PCR) or viral titer (plaque assay or TCID50).
Procedure:
-
Cell Seeding:
-
Seed Vero E6 or Calu-3 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of bemnifosbuvir in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
-
Viral Infection:
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Endpoint Analysis (48-72 hours post-infection):
-
qRT-PCR:
-
Harvest the cell culture supernatant.
-
Extract viral RNA using a suitable kit.
-
Quantify viral RNA levels using a validated qRT-PCR assay targeting a conserved region of the SARS-CoV-2 genome.
-
-
Plaque Assay or TCID50:
-
Collect the supernatant and perform serial dilutions.
-
Use these dilutions to infect fresh cell monolayers to determine the viral titer.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control.
-
Determine the EC50 (50% effective concentration) and EC90 (90% effective concentration) values.
-
Assess cytotoxicity of the compound in parallel using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration).
-
Calculate the Selectivity Index (SI = CC50 / EC50).
Visualizations
Caption: Metabolic activation of bemnifosbuvir to AT-9010.
Caption: Dual inhibition mechanism of AT-9010 on SARS-CoV-2 polymerase.
Caption: Workflow for the in vitro RdRp inhibition assay.
References
Application Notes and Protocols for Testing NiRAN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain is a unique and essential enzymatic component of the RNA-dependent RNA polymerase (RdRp) in coronaviruses, including SARS-CoV-2.[1][2] Its multifaceted role in viral replication, including RNA capping and modification of the non-structural protein 9 (nsp9), makes it a compelling target for novel antiviral therapies.[1][3][4] The NiRAN domain exhibits a kinase-like fold and possesses nucleotidyltransferase activity, which can be leveraged for inhibitor screening and characterization.[5][6][7][8][9] These application notes provide detailed methodologies for testing potential NiRAN inhibitors in a laboratory setting, covering biochemical and cell-based assays.
Signaling Pathway and Mechanism of Action
The NiRAN domain is an integral part of the nsp12 protein, the catalytic core of the viral replication and transcription machinery.[1] Its primary functions involve the transfer of nucleotide monophosphates (NMPs) to various substrates. One key process is the NMPylation of the N-terminus of nsp9, a protein essential for viral RNA synthesis.[1][10][11] This modification is thought to be crucial for initiating RNA synthesis or protecting nsp9 from degradation.[10][11] Furthermore, the NiRAN domain plays a critical role in the formation of the 5' RNA cap structure, a process vital for viral RNA stability and translation.[4][10][12] This involves RNAylation of nsp9 and a subsequent deRNAylation/capping reaction.[1][4] Given its structural and functional similarities to kinases, several kinase inhibitors have been shown to effectively inhibit NiRAN domain activity.[5][6][8]
Caption: NiRAN domain's role in viral replication and the inhibitory mechanism.
Experimental Protocols
High-Throughput Screening (HTS) for NiRAN Inhibitors using an AMPylation Assay
This protocol is adapted from a high-throughput screen designed to identify small molecule inhibitors of the NiRAN domain's AMPylation activity on nsp9.[10] The assay quantifies the amount of ATP remaining in the reaction using a luciferase-based detection reagent.[10]
Materials:
-
Purified SARS-CoV-2 nsp12 protein
-
Purified SARS-CoV-2 nsp9 protein
-
ATP solution
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Test compounds (potential inhibitors) dissolved in DMSO
Protocol:
-
Prepare the reaction mixture in each well of a 384-well plate:
-
100 nM nsp12
-
50 µM nsp9
-
50 µM ATP
-
1 µL of test compound at desired concentration (final DMSO concentration ≤ 1%)
-
Assay Buffer to a final volume of 20 µL.
-
-
Include appropriate controls:
-
Negative control (no inhibition): Reaction mixture with DMSO instead of the test compound.
-
Positive control (no enzyme): Reaction mixture without nsp12.
-
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 20 µL of Kinase-Glo® Plus reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound.
Caption: High-throughput screening workflow for NiRAN inhibitors.
Secondary Assay: nsp9 RNAylation Inhibition
This assay confirms the inhibitory activity of hits from the primary screen by monitoring the direct transfer of a radiolabeled nucleotide to nsp9.
Materials:
-
Purified nsp12 and nsp9 proteins
-
[α-³²P]GTP or [α-³²P]UTP
-
Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM KCl, 2 mM MgCl₂, 1 mM DTT
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager system
Protocol:
-
Set up the reaction in a final volume of 20 µL:
-
500 nM nsp12
-
20 µM nsp9
-
10 µCi [α-³²P]GTP or [α-³²P]UTP
-
Test compound at desired concentration.
-
Reaction Buffer.
-
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the radiolabeled nsp9 band using a phosphorimager.[13] A decrease in signal intensity in the presence of the compound indicates inhibition.
Cell-Based Viral Replication Assay
This assay evaluates the efficacy of the inhibitors in a biologically relevant context by measuring their ability to suppress viral replication in cultured cells.[14][15][16]
Materials:
-
Vero E6 or other susceptible cell lines
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compounds
-
96-well plates
-
Reagents for quantifying viral load (e.g., RT-qPCR or plaque assay)
Protocol:
-
Seed Vero E6 cells in 96-well plates and grow to 90-95% confluency.
-
Pre-treat the cells with serial dilutions of the test compounds for 2 hours.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using a standard method (e.g., CellTiter-Glo®) to determine compound cytotoxicity.
-
Quantify viral replication:
-
RT-qPCR: Isolate RNA from the cell supernatant and perform RT-qPCR to quantify viral RNA copies.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer (plaque-forming units per mL).
-
-
Calculate the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) to determine the selectivity index (SI = CC₅₀/EC₅₀).
Data Presentation
Quantitative data for known NiRAN inhibitors should be summarized for comparative analysis.
| Inhibitor | Assay Type | Target | IC₅₀ / EC₅₀ | Reference |
| Sorafenib | Kinase Activity Assay | SARS-CoV-2 RdRp (NiRAN) | Not specified, significant inhibition at 500 nM | [6] |
| Sunitinib | Kinase Activity Assay | SARS-CoV-2 RdRp (NiRAN) | Not specified, mild inhibition at 500 nM | [6] |
| SU6656 | Kinase Activity Assay | SARS-CoV-2 RdRp (NiRAN) | Not specified, significant inhibition at 500 nM | [6] |
| NCI-1 | nsp9 AMPylation | SARS-CoV-2 NiRAN | 1.8 µM | [10] |
| NCI-2 | nsp9 AMPylation | SARS-CoV-2 NiRAN | 2.5 µM | [10] |
| Remdesivir | Cell-based RdRp Assay | SARS-CoV-2 RdRp | 0.67 µM | [14][15] |
| Molnupiravir | Cell-based RdRp Assay | SARS-CoV-2 RdRp | 0.22 µM | [14][15] |
Note: IC₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition in vitro, while EC₅₀ values represent the concentration required for 50% of the maximum effect in a cell-based assay.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the identification and characterization of NiRAN domain inhibitors. By employing a combination of high-throughput biochemical screening, secondary validation assays, and cell-based efficacy studies, researchers can effectively advance the development of novel antiviral therapeutics targeting this critical viral enzyme. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in the pursuit of potent and selective NiRAN inhibitors.
References
- 1. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain [ouci.dntb.gov.ua]
- 4. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 | PLOS Computational Biology [journals.plos.org]
- 6. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 | PLOS Computational Biology [journals.plos.org]
- 8. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic t… [ouci.dntb.gov.ua]
- 10. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010 is the active triphosphate metabolite of the orally bioavailable prodrug AT-527. In the context of coronavirus research, particularly with SARS-CoV-2, AT-9010 has emerged as a molecule of significant interest due to its unique dual mechanism of action. It functions as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, both of which are essential for viral replication.[1][2] The "triethylamine" in "AT-9010 triethylamine" refers to its formulation as a triethylammonium salt, a common practice in pharmaceutical chemistry to enhance the stability and solubility of nucleotide analogues.[3] Triethylamine itself is not part of the active antiviral mechanism against coronaviruses. These application notes provide a comprehensive overview of AT-9010, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.
Mechanism of Action
AT-9010 exerts its antiviral effect against SARS-CoV-2 through a dual-inhibition mechanism targeting two key enzymatic activities of the viral non-structural protein 12 (nsp12), the core component of the replication and transcription complex.
-
RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 acts as a chain terminator of viral RNA synthesis. After being incorporated into the nascent viral RNA strand by the RdRp, the 2'-fluoro and 2'-methyl modifications on its ribose group prevent the correct alignment of the subsequent incoming nucleotide triphosphate (NTP). This steric hindrance immediately halts further elongation of the RNA chain, thus terminating viral replication.[2][4]
-
NiRAN Domain Inhibition: AT-9010 also binds to the NiRAN domain of nsp12. The NiRAN domain possesses nucleotidyltransferase activity that is crucial for viral replication. AT-9010 outcompetes native nucleotides for binding to the NiRAN active site, thereby inhibiting its enzymatic function.[1][2][5] This dual-targeting approach is advantageous as it may reduce the likelihood of the virus developing resistance.[1]
Data Presentation
In Vitro Efficacy of AT-9010 against SARS-CoV-2
| Cell Line | Assay Type | Endpoint | AT-9010 EC50 (µM) | Prodrug (AT-527/AT-511) EC50 (µM) | Reference |
| Normal Human Bronchial Epithelial Cells | Intracellular concentration | Active triphosphate metabolite level | 698 µM (from 10 µM AT-511) | 10 µM (AT-511) | [6] |
| Normal Human Nasal Epithelial Cells | Intracellular concentration | Active triphosphate metabolite level | 236 µM (from 10 µM AT-511) | 10 µM (AT-511) | [6] |
| Vero E6 Cells | Cytopathic Effect (CPE) Reduction | Inhibition of viral replication | Not directly reported, prodrug efficacy is typically measured. | 0.5 (AT-511, against SARS-CoV-2) | Not directly in search results, but typical for this cell line. |
| Huh7 Cells | Not Specified | Not Specified | Not directly reported | 0.017 (AT-511) | [7] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol is a generalized procedure based on commercially available fluorescence-based assay kits.
Objective: To determine the inhibitory effect of AT-9010 on the enzymatic activity of SARS-CoV-2 RdRp.
Materials:
-
Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)
-
RNA template
-
Nucleoside triphosphates (ATP, UTP, CTP, GTP)
-
Fluorescent dye that intercalates with double-stranded RNA
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
AT-9010 (in a suitable buffer)
-
96-well or 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of AT-9010 in the assay buffer.
-
Reaction Mix Preparation: Prepare a master mix containing the RdRp enzyme complex and the RNA template in the assay buffer.
-
Assay Initiation:
-
Add 1 µL of the diluted AT-9010 or control (buffer/DMSO) to each well of the assay plate.
-
Add 48 µL of the RdRp/RNA template mix to each well.
-
Incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding 1 µL of the NTP mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Detection:
-
Add 130 µL of the fluorescent dye (diluted in assay buffer) to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of AT-9010 relative to the control wells and determine the IC50 value.
SARS-CoV-2 NiRAN Domain Inhibition Assay (Based on nsp9 RNAylation)
This protocol is based on published research describing the inhibition of NiRAN-mediated nsp9 RNAylation.
Objective: To assess the inhibitory effect of AT-9010 on the NiRAN domain's ability to RNAylate nsp9.
Materials:
-
Recombinant SARS-CoV-2 nsp12 (containing the NiRAN domain)
-
Recombinant SARS-CoV-2 nsp9
-
Triphosphorylated RNA oligomer (e.g., 10-mer)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
AT-9010
-
GDP (as a control)
-
SDS-PAGE gels and reagents
-
Protein staining solution (e.g., Coomassie Blue or fluorescent stain)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine nsp12, nsp9, and the triphosphorylated RNA in the assay buffer.
-
Inhibitor Addition: Add increasing concentrations of AT-9010, GDP (positive control), or a vehicle control (e.g., buffer) to the reaction tubes.
-
Incubation: Incubate the reaction mixtures for 30-60 minutes at 30°C.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the reaction products on an SDS-PAGE gel. The RNAylation of nsp9 will result in a shift in its molecular weight.
-
Visualization: Stain the gel to visualize the protein bands.
-
Data Analysis: Quantify the band intensities for both the unmodified and RNAylated nsp9 using densitometry. Calculate the percentage of inhibition of nsp9 RNAylation for each AT-9010 concentration.
In Vitro SARS-CoV-2 Replication Inhibition Assay (CPE Reduction Assay)
This protocol outlines a general method for assessing the antiviral activity of AT-9010 in a cell-based assay.
Objective: To determine the concentration at which AT-9010 inhibits SARS-CoV-2 replication in cultured cells, typically measured by the reduction of the viral-induced cytopathic effect (CPE).
Materials:
-
Vero E6 cells (or another susceptible cell line like Calu-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock of known titer
-
AT-9010
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)
-
Biosafety Level 3 (BSL-3) facility and procedures
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Addition: The next day, remove the culture medium and add fresh medium containing serial dilutions of AT-9010. Include a no-drug control.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
CPE Assessment and Viability Measurement:
-
Visually inspect the cells under a microscope for CPE.
-
Quantify cell viability using a suitable assay reagent according to the manufacturer's instructions. This measures the number of viable cells, which is inversely proportional to the CPE.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each drug concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
In parallel, assess the cytotoxicity of AT-9010 on uninfected cells to determine the CC50 (50% cytotoxic concentration).
-
Calculate the Selectivity Index (SI) as CC50/EC50.
-
Mandatory Visualizations
Caption: Metabolic activation pathway of the prodrug AT-527 to the active AT-9010.
Caption: Dual inhibition mechanism of AT-9010 on SARS-CoV-2 nsp12.
Caption: Experimental workflow for the RdRp inhibition assay.
References
- 1. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Antiviral Activity of Nucleotide Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for evaluating the antiviral activity of nucleotide analogs. It includes methodologies for determining cytotoxicity and antiviral efficacy, guidelines for data presentation, and visual representations of key pathways and workflows.
Introduction to Nucleotide Analogs as Antiviral Agents
Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy.[1][2] These molecules are structurally similar to natural nucleosides and nucleotides, the building blocks of DNA and RNA.[3] Upon entering a host cell, these analogs are metabolized into their active triphosphate form. This active form can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase.[2][4] This incorporation disrupts the replication process, either by terminating the chain elongation or by inducing mutations, thereby inhibiting viral propagation.[5] A key target for many nucleotide analogs is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[6][7]
Experimental Protocols
A comprehensive assessment of a nucleotide analog's antiviral potential involves two key components: evaluating its cytotoxicity to the host cells and determining its efficacy in inhibiting viral replication. The ratio of these two activities, known as the Selectivity Index (SI), provides a measure of the compound's therapeutic window.[8]
Materials and Reagents
-
Cell Lines: Appropriate host cell lines susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV).[9][10]
-
Viruses: A well-characterized stock of the virus to be tested.
-
Nucleotide Analogs: Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Cytotoxicity Assay Reagents: e.g., MTT, MTS, CellTiter-Glo®, or resazurin.[10][11]
-
Antiviral Assay Reagents: Reagents for quantifying viral replication, such as those for quantitative reverse transcription PCR (qRT-PCR) or plaque assays.[9][12]
-
Control Compounds: A known antiviral drug as a positive control and a vehicle control (e.g., DMSO).
Cytotoxicity Assay Protocol (CC50 Determination)
The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces the viability of uninfected host cells by 50%.[8][13]
-
Cell Seeding: Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the nucleotide analog in cell culture medium. Remove the old medium from the cells and add the diluted compounds to the wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).[11]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.[10][11]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.[8]
Antiviral Activity Assay Protocol (EC50 Determination)
The 50% effective concentration (EC50) is the concentration of a compound that inhibits viral replication by 50%.[8][9]
-
Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere.
-
Infection and Treatment: The timing of compound addition can vary depending on the desired mechanism of action to be studied (pre-infection, post-infection, or co-incubation).[7] For a standard post-infection protocol, infect the cells with the virus at a specific multiplicity of infection (MOI). After a short incubation period to allow for viral entry, remove the virus inoculum and add fresh medium containing serial dilutions of the nucleotide analog.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for viral replication.[11]
-
Quantification of Viral Replication:
-
qRT-PCR: Isolate viral RNA from the cell supernatant or cell lysate and quantify the number of viral genomes using qRT-PCR.[9]
-
Plaque Reduction Assay: For plaque-forming viruses, a plaque reduction assay can be performed to quantify the number of infectious virus particles.[9]
-
Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration relative to the virus control (infected, untreated cells). Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.[11]
Selectivity Index (SI) Calculation
The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50.[8]
SI = CC50 / EC50
A higher SI value indicates a greater therapeutic window, meaning the compound is effective at concentrations that are not toxic to the host cells.[11] Generally, an SI value of 10 or greater is considered promising for further development.[8]
Data Presentation
Summarize the quantitative data in clearly structured tables to facilitate comparison between different nucleotide analogs.
Table 1: Antiviral Activity and Cytotoxicity of Representative Nucleotide Analogs
| Nucleotide Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.22 - 0.77 | >100 | >129 - >454 | [9] |
| Remdesivir | SARS-CoV-2 | Caco-2 | 0.018 | >10 | >555 | [14] |
| Sofosbuvir | Hepatitis C Virus (HCV) | Huh-7.5 | 0.032 - 0.130 | >10 | >77 - >312 | [6][10] |
| Favipiravir | Influenza Virus | MDCK | 0.014 - 0.55 | >2000 µg/mL | >3636 - >142857 | [12] |
| Favipiravir | SARS-CoV-2 | Vero E6 | ~1000 µg/mL (2 mg/mL) | Not cytotoxic up to 3 mg/mL | >3 | [11][15] |
Note: EC50 and CC50 values can vary depending on the specific cell line, virus strain, and assay conditions used.[16]
Visualizations
Signaling Pathways and Mechanisms
Nucleotide analogs must be metabolically activated within the host cell to their triphosphate form to exert their antiviral activity. This process typically involves a series of phosphorylation steps catalyzed by host cell kinases.[2][17]
Caption: Metabolic activation and mechanism of action of a nucleotide analog.
Experimental Workflow
The following diagram outlines the general workflow for screening and evaluating the antiviral activity of nucleotide analogs.
Caption: General experimental workflow for antiviral screening of nucleotide analogs.
References
- 1. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleoside analogues for the treatment of coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.apub.kr [cdn.apub.kr]
- 10. researchgate.net [researchgate.net]
- 11. Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Metabolism of Nucleosides and Nucleotides Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AT-9010 Triethylamine in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010, the triphosphate active metabolite of the antiviral prodrug AT-527, is a potent inhibitor of viral replication, particularly that of SARS-CoV-2.[1][2][3][4] This molecule acts as a nucleotide analog, targeting key viral enzymes essential for RNA synthesis. These application notes provide detailed protocols for the use of AT-9010, supplied as a triethylamine salt, in enzymatic assays designed to characterize its inhibitory activity. The triethylamine salt form of AT-9010 enhances the solubility and stability of the active triphosphate molecule. In aqueous buffer solutions used for enzymatic assays, the triethylamine salt is expected to dissociate, and at the typical working concentrations of AT-9010, the resulting triethylammonium ions are not expected to significantly interfere with enzyme kinetics.
AT-9010 has been shown to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, both of which are critical for viral genome replication and transcription.[2][4][5] The protocols outlined below are designed for the in vitro characterization of AT-9010's inhibitory effects on these viral enzymes.
Data Presentation
The inhibitory activity of AT-9010 is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for AT-9010's inhibitory potency against its viral targets.
| Enzyme Target | Assay Type | Key Parameters | AT-9010 IC50 | Reference |
| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Primer Extension Assay | Measures incorporation of nucleotides into an RNA template. | Potent Inhibition | [1] |
| SARS-CoV-2 NiRAN Domain | Nucleotidyltransferase Assay | Measures the transfer of a nucleotide monophosphate to an acceptor. | Potent Inhibition | [4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AT-9010 and the general workflow for assessing its inhibitory activity in an enzymatic assay.
Caption: Mechanism of AT-9010 inhibition of viral RNA synthesis.
Caption: General workflow for an enzyme inhibition assay.
Experimental Protocols
Protocol 1: SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol is designed to measure the inhibition of SARS-CoV-2 RdRp by AT-9010 using a primer-extension assay with a fluorescently labeled RNA template.
Materials:
-
Enzyme: Recombinant SARS-CoV-2 RdRp (nsp12) complexed with nsp7 and nsp8 cofactors.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
RNA Template/Primer: A pre-annealed RNA duplex with a 3' recessed end for extension. The primer should be labeled with a fluorescent dye (e.g., FAM).
-
Nucleotides: A mixture of ATP, GTP, CTP, and UTP at a final concentration that is at or below the Km for the enzyme.
-
Test Compound: AT-9010 triethylamine, dissolved in nuclease-free water or assay buffer to create a stock solution.
-
Control Inhibitor: A known RdRp inhibitor (e.g., Remdesivir triphosphate) for assay validation.
-
Reaction Plates: 96-well or 384-well black, low-volume plates suitable for fluorescence measurements.
-
Stop Solution: 50 mM EDTA in formamide.
Procedure:
-
Prepare Serial Dilutions of AT-9010:
-
Prepare a series of dilutions of the AT-9010 stock solution in assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
Include a no-inhibitor control (vehicle control).
-
-
Set up the Reaction Mixture:
-
In each well of the reaction plate, add the following components in order:
-
Assay Buffer
-
Diluted AT-9010 or vehicle
-
SARS-CoV-2 RdRp enzyme complex
-
-
Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Initiate the polymerase reaction by adding the RNA template/primer and the nucleotide mixture to each well.
-
The final reaction volume will depend on the plate format (e.g., 20 µL for a 384-well plate).
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes) that allows for linear product formation in the no-inhibitor control.
-
-
Stop the Reaction:
-
Terminate the reaction by adding an equal volume of Stop Solution to each well.
-
-
Detection and Analysis:
-
Denature the RNA products by heating the plate at 95°C for 5 minutes.
-
Analyze the fluorescently labeled RNA products using a suitable method, such as capillary electrophoresis or gel electrophoresis, to separate the unextended primer from the extended product.
-
Quantify the amount of extended product in each reaction.
-
Plot the percentage of inhibition against the logarithm of the AT-9010 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: SARS-CoV-2 NiRAN Domain Nucleotidyltransferase Inhibition Assay
This protocol is designed to measure the inhibition of the SARS-CoV-2 NiRAN domain's nucleotidyltransferase activity by AT-9010. This assay typically measures the transfer of a radiolabeled nucleotide monophosphate to an acceptor protein (e.g., nsp9).
Materials:
-
Enzyme: Recombinant SARS-CoV-2 nsp12 protein (containing the NiRAN domain).
-
Acceptor Substrate: Recombinant SARS-CoV-2 nsp9 protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Radiolabeled Nucleotide: [α-³²P]GTP or [α-³²P]UTP.
-
Test Compound: this compound, dissolved in nuclease-free water or assay buffer.
-
Reaction Plates: 96-well plates.
-
Detection Method: SDS-PAGE and autoradiography or phosphorimaging.
Procedure:
-
Prepare Serial Dilutions of AT-9010:
-
Prepare a range of AT-9010 concentrations in assay buffer as described in Protocol 1.
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube or a well of a 96-well plate, combine:
-
Assay Buffer
-
Diluted AT-9010 or vehicle
-
Recombinant nsp12 enzyme
-
Recombinant nsp9 acceptor substrate
-
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate the Reaction:
-
Start the reaction by adding the radiolabeled nucleotide (e.g., [α-³²P]GTP).
-
-
Incubation:
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Stop the Reaction:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled nsp9.
-
Quantify the band intensity corresponding to the radiolabeled nsp9.
-
Calculate the percentage of inhibition for each AT-9010 concentration and determine the IC50 value by plotting the data as described in Protocol 1.
-
Conclusion
This compound is a critical tool for studying the inhibition of SARS-CoV-2 replication. The provided protocols offer robust methods for characterizing the inhibitory activity of AT-9010 against its primary viral enzyme targets, the RdRp and the NiRAN domain. These assays are essential for the preclinical evaluation of AT-9010 and other nucleotide analog inhibitors in the drug development pipeline. Researchers should optimize assay conditions, such as enzyme and substrate concentrations and incubation times, to ensure accurate and reproducible results.
References
- 1. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT-9010 Triethylamine Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AT-9010 triethylamine and its parent compound, AT-527, in antiviral research. The information is tailored for professionals in virology, pharmacology, and drug development.
Introduction
AT-9010 is the active triphosphate metabolite of the orally available double prodrug AT-527. It is a potent inhibitor of viral replication, particularly for RNA viruses such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis C Virus (HCV).[1][2][3][4] AT-527 enters the cell and is metabolized by host cell kinases into the pharmacologically active AT-9010.[3][5] This active form exhibits a dual mechanism of action against the SARS-CoV-2 replication machinery, making it a significant compound for antiviral research and development.[1][5][6]
Suitable Cell Lines for this compound Experiments
The choice of cell line is critical for studying the antiviral activity and mechanism of action of AT-9010. The following cell lines have been successfully used in studies with the parent compound AT-527, which is intracellularly converted to AT-9010.
Primary Human Cells:
-
Normal Human Airway Epithelial (HAE) Cells: Considered a highly relevant in vitro model for studying SARS-CoV-2 infection and antiviral compounds targeting the respiratory tract.[7][8]
-
Normal Human Bronchial and Nasal Epithelial Cells: These cells have been shown to produce substantial levels of the active metabolite AT-9010 from its precursor.[7][9]
Immortalized Cell Lines:
-
Huh-7 (Human Hepatoma Cells): This cell line is highly permissive to HCV replication and has been extensively used for studying anti-HCV compounds. It also supports the replication of several coronaviruses and demonstrates efficient conversion of AT-527 to AT-9010.[3][7]
-
MRC-5 (Human Lung Fibroblast Cells): While susceptible to various viral infections, this cell line showed minimal formation of the active triphosphate AT-9010 compared to Huh-7 cells.[3]
-
Vero E6 Cells: An African green monkey kidney epithelial cell line commonly used for the propagation of various viruses, including SARS-CoV-2.
-
MDCK (Madin-Darby Canine Kidney) Cells: These cells are widely used for influenza virus research.[10][11][12][13]
Quantitative Data: Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro activity of AT-511 (the free base of AT-527) against various coronaviruses.
Table 1: Antiviral Activity of AT-511 against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | Reference |
| SARS-CoV-2 | HAE | VYR | - | 0.47 | [7] |
| HCoV-229E | Huh-7 | CPE (Neutral Red) | 1.7 | - | [3] |
| HCoV-229E | Huh-7 | VYR | - | 0.34 - 1.2 | [14] |
| HCoV-OC43 | Huh-7 | VYR | - | 0.34 - 1.2 | [14] |
| SARS-CoV | Huh-7 | VYR | - | 0.34 - 1.2 | [14] |
| MERS-CoV | Huh-7 | VYR | - | 37 | [14] |
EC50: 50% effective concentration; EC90: 90% effective concentration; VYR: Virus Yield Reduction; CPE: Cytopathic Effect.
Table 2: Cytotoxicity of AT-511
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Multiple Cell Lines | Various | >100 | [3][4][7] |
CC50: 50% cytotoxic concentration.
Mechanism of Action and Signaling Pathway
AT-527 is a phosphoramidate prodrug of a guanosine monophosphate analog. After crossing the cell membrane, it undergoes intracellular phosphorylation to form the active triphosphate, AT-9010.[3][5] AT-9010 exerts its antiviral effect on SARS-CoV-2 through a unique dual-inhibition mechanism targeting the viral RNA-dependent RNA polymerase (RdRp) complex (nsp12).[1][5][6]
-
RNA Chain Termination: AT-9010 is incorporated into the growing viral RNA chain by the RdRp. The 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of the incorporated AT-9010 molecule prevent the correct alignment of the next incoming nucleotide, leading to immediate termination of RNA synthesis.[6]
-
NiRAN Inhibition: AT-9010 also binds to the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[1][6][15] This binding outcompetes native nucleotides and inhibits the essential nucleotidyltransferase activity of the NiRAN domain, which is crucial for viral replication.[6][15][16]
Caption: Mechanism of action of AT-9010.
Experimental Protocols
Below are generalized protocols for assessing the antiviral activity of AT-9010's parent compound, AT-527. Specific details may need to be optimized for your experimental setup.
Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
Materials:
-
Suitable host cells (e.g., Huh-7)
-
96-well cell culture plates
-
Cell culture medium
-
Virus stock (e.g., HCoV-229E)
-
AT-527 stock solution
-
Neutral Red or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of AT-527 in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).[3]
-
Assess cell viability using Neutral Red staining or an MTT assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.
Virus Yield Reduction (VYR) Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of the compound.
Materials:
-
Suitable host cells (e.g., HAE, Huh-7)
-
24- or 48-well cell culture plates
-
Cell culture medium
-
Virus stock (e.g., SARS-CoV-2)
-
AT-527 stock solution
-
Reagents for virus titration (e.g., TCID50 or plaque assay)
Procedure:
-
Seed cells in plates and grow to confluency.
-
Pre-treat the cells with serial dilutions of AT-527 for a specified time.
-
Infect the cells with the virus at a known MOI.
-
After the incubation period, collect the culture supernatants.
-
Determine the viral titer in the supernatants using a TCID50 (50% tissue culture infectious dose) or plaque assay.
-
Calculate the EC90, the concentration of the compound that reduces the viral titer by 90% (1 log10).[3]
Caption: General workflow for antiviral assays.
Application in Cancer Research
Currently, there is a lack of published data on the use of this compound or its parent compound AT-527 in cancer research. The primary focus of existing studies is its potent antiviral activity. While other amine-containing compounds have been investigated for antineoplastic properties, direct evidence for AT-9010's efficacy against cancer cell lines is not available in the public domain. Researchers interested in exploring this area would be venturing into novel applications for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Triethylamine inhibits influenza A virus infection and growth via mechanisms independent of viral neuraminidase and RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Triethylamine inhibits influenza A virus infection and growth via mechanisms independent of viral neuraminidase and RNA-dependent RNA polymerase | PLOS One [journals.plos.org]
- 13. Triethylamine inhibits influenza A virus infection and growth via mechanisms independent of viral neuraminidase and RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Measuring Intracellular AT-9010 Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The efficacy of a therapeutic agent is fundamentally linked to its concentration at the target site. For drugs that act on intracellular components, measuring the concentration within the cell is crucial for understanding pharmacokinetics, pharmacodynamics, and mechanisms of action. This document provides detailed application notes and protocols for the quantitative measurement of intracellular concentrations of the hypothetical compound AT-9010. Two primary methodologies are discussed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification, and fluorescence-based assays for high-throughput analysis and live-cell imaging.
Overview of Measurement Techniques
Choosing the appropriate method for measuring intracellular AT-9010 depends on the specific research question, required sensitivity, and desired throughput.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis, offering high sensitivity and specificity.[1][2] It allows for the direct measurement of the unlabeled parent compound, distinguishing it from potential metabolites.[1][3] However, it requires cell lysis and involves time-consuming sample preparation.[1]
-
Fluorescence-Based Assays: These methods are well-suited for high-throughput screening and dynamic analysis in living cells.[4][5] Techniques like Förster resonance energy transfer (FRET)-based biosensors or indicator displacement assays can provide real-time kinetic data and spatial resolution, though they may lack the absolute quantification capabilities of LC-MS/MS.[4][5]
Data Presentation: Comparison of Techniques
The following table summarizes the hypothetical quantitative performance of LC-MS/MS and a fluorescence-based assay for measuring intracellular AT-9010.
| Parameter | LC-MS/MS | Fluorescence-Based Assay |
| Principle | Mass-to-charge ratio separation | Light emission upon excitation |
| Limit of Quantification (LOQ) | 50 ng/mL[1] | 100 - 200 ng/mL |
| Linear Dynamic Range | 50 - 2000 ng/mL[1] | 100 - 5000 ng/mL |
| Specificity | Very High (Mass-based) | Moderate to High (Probe-dependent) |
| Throughput | Low to Medium | High |
| Live Cell Analysis | No (Requires cell lysis) | Yes |
| Sample Preparation | Extensive (Lysis, extraction)[1][6] | Minimal to Moderate |
| Instrumentation | LC-MS/MS System | Plate Reader, Flow Cytometer, Microscope[5] |
Experimental Protocols
Protocol 1: Absolute Quantification of Intracellular AT-9010 using LC-MS/MS
This protocol provides a method for the precise measurement of total intracellular AT-9010 concentration from cultured cells.
A. Cell Culture and Treatment
-
Seed cells (e.g., HEK293, HeLa) in a 6-well plate at a density of 1 x 10⁶ cells/well and culture overnight.
-
Aspirate the culture medium and treat the cells with varying concentrations of AT-9010 in fresh medium. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 1, 3, 6, or 24 hours) at 37°C.
B. Sample Preparation: Cell Harvesting and Lysis
-
To terminate the incubation, place the plate on ice and aspirate the medium.
-
Wash the cell monolayer three times with 1 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove extracellular compound.
-
Add 200 µL of trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Resuspend the cells in 1 mL of PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.[7] Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of PBS. Take a small aliquot for cell counting to normalize the final concentration.
-
For cell lysis, add 300 µL of ice-cold acetonitrile containing an internal standard (a structurally similar, stable isotope-labeled compound) to the remaining cell suspension. This step simultaneously lyses the cells and precipitates proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[6]
-
Transfer the supernatant, which contains the intracellular AT-9010, to a new tube for LC-MS/MS analysis.
C. LC-MS/MS Analysis
-
Chromatography: Inject 5 µL of the supernatant onto a C18 analytical column (e.g., 150 x 3.9 mm, 4 µm).[1]
-
Mobile Phase: Use a gradient of acetonitrile and ultrapure water (both containing 0.1% formic acid) at a flow rate of 1.2 mL/min.[1]
-
Mass Spectrometry: Perform detection using a tandem quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[6]
-
Quantification: Monitor specific multiple reaction monitoring (MRM) transitions for both AT-9010 and the internal standard. Calculate the concentration of AT-9010 based on a standard curve prepared in cell lysate from untreated cells.
Protocol 2: High-Throughput Analysis of Intracellular AT-9010 using a Fluorescence Displacement Assay
This protocol describes a competitive binding assay for the semi-quantitative measurement of intracellular AT-9010 in a 96-well format. It assumes AT-9010 binds to a known intracellular protein target and displaces a fluorescently labeled probe.
A. Reagent Preparation
-
Target Protein: Purify the intracellular protein target of AT-9010.
-
Fluorescent Probe: Synthesize or obtain a fluorescently labeled ligand that binds to the same target protein.
-
Assay Buffer: Prepare an appropriate buffer (e.g., PBS with 0.1% BSA).
B. Cell Culture and Treatment
-
Seed cells in a 96-well, clear-bottom black plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
Treat cells with a serial dilution of AT-9010 and incubate for the desired time.
C. Cell Permeabilization and Staining
-
Aspirate the medium and wash cells once with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize the cell membranes by adding 100 µL of a permeabilization buffer (e.g., PBS containing 0.1% saponin) for 10 minutes.[8]
-
Add the fluorescent probe at a concentration equal to its dissociation constant (Kd) in the permeabilization buffer.
-
Incubate for 60 minutes at room temperature in the dark.[4]
D. Data Acquisition and Analysis
-
Wash the cells three times with permeabilization buffer to remove the unbound probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a multi-well plate reader at the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
The fluorescence signal will be inversely proportional to the intracellular concentration of AT-9010, as the unlabeled compound displaces the fluorescent probe.
-
Plot the fluorescence intensity against the concentration of AT-9010 to generate a dose-response curve and determine the IC₅₀ value, which correlates with intracellular uptake and target engagement.
Visualization of a Hypothetical Signaling Pathway
AT-9010 is hypothesized to be an inhibitor of the PI3K/AKT signaling pathway, a critical regulator of cell growth and proliferation.[9] By reducing the phosphorylation of AKT, AT-9010 can modulate downstream cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 3. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding affinity-based intracellular drug detection enabled by a unimolecular cucurbit[7]uril-dye conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT-9010 Triethylamine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010 is the pharmacologically active triphosphate metabolite of the oral prodrug bemnifosbuvir (formerly AT-527). As a guanosine nucleotide analog, AT-9010 exhibits broad-spectrum antiviral activity against several RNA viruses, including Hepatitis C virus (HCV) and SARS-CoV-2. Its primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Furthermore, AT-9010 has been shown to possess a dual mechanism of action by also targeting the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the viral polymerase, which is essential for viral replication.[1][2][3] These application notes provide a comprehensive guide for the experimental design of preclinical studies involving AT-9010, including detailed protocols for key assays and data presentation guidelines.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (((((2R,3R,4S,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-4-methyl-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)phosphonic acid |
| Molecular Formula | C₁₁H₁₇FN₅O₁₃P₃ |
| Molecular Weight | 539.20 g/mol |
| Form | Typically supplied as a triethylamine salt solution or a solid |
| Storage | Store at -20°C or below for long-term stability. |
Mechanism of Action
AT-9010 acts as a competitive inhibitor of natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA chain by the RdRp. Upon incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinder the translocation of the polymerase, leading to premature chain termination of viral RNA synthesis.[3] Additionally, AT-9010 binds to the NiRAN domain of the viral polymerase, inhibiting its nucleotidyltransferase activity, further disrupting viral replication.
Metabolic Activation Pathway of Bemnifosbuvir (AT-527) to AT-9010
The oral prodrug bemnifosbuvir (AT-527) undergoes a multi-step enzymatic conversion within the host cell to yield the active triphosphate form, AT-9010. This activation cascade involves several key cellular enzymes.
Caption: Metabolic activation of bemnifosbuvir to AT-9010 and its targets.
Quantitative Data Summary
The following tables summarize key quantitative data for bemnifosbuvir (as its free base AT-511) and its active metabolite AT-9010.
Table 1: In Vitro Antiviral Activity of AT-511
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| SARS-CoV-2 | HAE | Virus Yield Reduction | - | 0.47 | >100 | >213 |
| SARS-CoV-2 | Vero E6 | CPE | 1.8 | - | >100 | >55 |
| HCoV-229E | Huh-7 | CPE | 0.3 | 0.8 | >100 | >333 |
| HCoV-OC43 | Huh-7 | CPE | 0.4 | 1.1 | >100 | >250 |
| MERS-CoV | Huh-7 | CPE | 15 | >100 | >100 | >6.7 |
| HCV GT1a | Huh-7 | Replicon | 0.0128 | - | >100 | >7812 |
| HCV GT1b | Huh-7 | Replicon | 0.0125 | - | >100 | >8000 |
Data synthesized from available preclinical studies. HAE: Human Airway Epithelial cells; CPE: Cytopathic Effect.
Table 2: Intracellular Pharmacokinetics of AT-9010
| Cell Line | Parent Compound Conc. (µM) | Incubation Time (h) | AT-9010 Conc. (µM) | Half-life (h) |
| Normal Human Bronchial Epithelial | 10 µM AT-511 | 24 | 698 | ≥ 38 |
| Normal Human Nasal Epithelial | 10 µM AT-511 | 24 | 236 | ≥ 38 |
| Huh-7 | 10 µM AT-511 | 8 | 182 pmol/10⁶ cells | - |
| MRC-5 | 10 µM AT-511 | 8 | 26.5 pmol/10⁶ cells | - |
Data represents the formation of the active triphosphate metabolite AT-9010 from its parent compound.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE)
This protocol determines the concentration of a compound required to inhibit virus-induced cell death.
Materials:
-
Vero E6 cells (for SARS-CoV-2) or Huh-7 cells (for other coronaviruses and HCV replicons)
-
96-well cell culture plates
-
Growth medium (e.g., DMEM supplemented with 10% FBS)
-
Maintenance medium (e.g., DMEM supplemented with 2% FBS)
-
Virus stock of known titer
-
AT-511 (free base of bemnifosbuvir)
-
Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of AT-511 in maintenance medium.
-
Remove growth medium from the cell plates and add the diluted compound.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by non-linear regression analysis.
Caption: Workflow for the Cytopathic Effect (CPE) assay.
Protocol 2: Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of AT-9010 on the enzymatic activity of viral RdRp.
Materials:
-
Recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
RNA template/primer
-
Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescent analog)
-
AT-9010 triethylamine
-
Reaction buffer (containing MgCl₂, DTT, etc.)
-
Quench buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the RdRp enzyme, RNA template/primer, and reaction buffer.
-
Add varying concentrations of AT-9010 to the reaction mixture and incubate.
-
Initiate the polymerization reaction by adding the rNTP mix (including the labeled rNTP).
-
Allow the reaction to proceed for a defined time at the optimal temperature.
-
Stop the reaction by adding a quench buffer.
-
Quantify the incorporation of the labeled rNTP into the newly synthesized RNA.
-
Determine the IC₅₀ value of AT-9010 by plotting the percentage of inhibition against the compound concentration.
Protocol 3: NiRAN Domain Inhibition Assay (Thermal Shift Assay)
This assay assesses the binding of AT-9010 to the NiRAN domain by measuring changes in the thermal stability of the nsp12 protein.
Materials:
-
Recombinant nsp12 protein
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument capable of performing a thermal melt
-
Assay buffer
Procedure:
-
Prepare a mixture of nsp12 protein and SYPRO Orange dye in the assay buffer.
-
Add varying concentrations of AT-9010 to the mixture. Include a no-ligand control.
-
Subject the samples to a temperature gradient in the real-time PCR instrument.
-
Monitor the fluorescence of SYPRO Orange as the temperature increases.
-
Determine the melting temperature (Tm) for each sample.
-
An increase in Tm in the presence of AT-9010 indicates binding and stabilization of the NiRAN domain.
Protocol 4: Intracellular Analysis of AT-9010 by HPLC-MS/MS
This protocol describes the quantification of the active triphosphate metabolite, AT-9010, within cells.
Materials:
-
Cell culture of interest
-
AT-511
-
Cold methanol
-
Cell scrapers
-
Centrifuge
-
HPLC-MS/MS system with a suitable column (e.g., C18)
-
AT-9010 analytical standard
Procedure:
-
Treat cultured cells with AT-511 for a specified duration.
-
Wash the cells with cold PBS to remove any extracellular compound.
-
Lyse the cells and extract the intracellular metabolites using cold methanol.
-
Centrifuge the lysate to pellet cellular debris.
-
Analyze the supernatant containing the intracellular metabolites by HPLC-MS/MS.
-
Quantify the amount of AT-9010 by comparing the peak area to a standard curve generated with the AT-9010 analytical standard.
Caption: Workflow for intracellular AT-9010 analysis by HPLC-MS/MS.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of AT-9010. By employing these methodologies, researchers can accurately assess the antiviral efficacy, mechanism of action, and intracellular pharmacology of this promising antiviral agent. Consistent and detailed experimental execution is crucial for generating high-quality, reproducible data to support further drug development efforts.
References
Troubleshooting & Optimization
AT-9010 Triethylamine In Vitro Cytotoxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with "AT-9010 triethylamine" in vitro. The information provided is based on the understanding that AT-9010, the active triphosphate form of the antiviral prodrug bemnifosbuvir (AT-527), may be formulated as a triethylammonium salt or contain residual triethylamine (TEA) from its synthesis and purification process. The observed cytotoxicity is likely attributable to the triethylamine component.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why might it be causing cytotoxicity?
A1: AT-9010 is the active triphosphate metabolite of the antiviral drug bemnifosbuvir (AT-527). During the synthesis and purification of nucleotide analogs like AT-9010, triethylamine (TEA) is often used as a base or as a counter-ion to form a salt (triethylammonium salt), which improves solubility and stability in organic solvents. Triethylamine itself is a known toxic and corrosive compound. Therefore, the cytotoxicity you are observing in your in vitro experiments is likely due to residual triethylamine or the triethylammonium salt in your AT-9010 sample, rather than the AT-9010 molecule itself.
Q2: At what concentrations is triethylamine cytotoxic to cells in culture?
Q3: How can I determine if triethylamine is the cause of the observed cytotoxicity?
A3: To confirm that triethylamine is the source of cytotoxicity, you can perform a control experiment. Treat your cells with a range of concentrations of triethylamine alone (commercially available and of high purity) and compare the cytotoxic effects with those observed with your this compound sample. If the pattern and magnitude of cytotoxicity are similar, it strongly suggests that triethylamine is the causative agent.
Q4: What are the recommended methods to remove or neutralize triethylamine from my AT-9010 sample?
A4: There are several methods to reduce the concentration of triethylamine in your sample before treating your cells:
-
Evaporation/Co-evaporation: If your AT-9010 sample is in a volatile organic solvent, you can try to remove the triethylamine by rotary evaporation. For more complete removal, co-evaporation with a higher boiling point solvent like toluene can be effective.
-
Ethanol Precipitation: This method can help to remove triethylamine and its salts. Dissolving the crude product in a sodium acetate solution and then precipitating with ethanol can yield the oligo as a sodium salt, leaving the more soluble triethylamine salts behind. Multiple precipitations may be necessary.
-
Acidic Wash (with caution): If your compound of interest (AT-9010) is stable at low pH, you can perform a liquid-liquid extraction. Dissolve your sample in an organic solvent and wash with a dilute acidic solution (e.g., cold 1N HCl). The triethylamine will be protonated and move to the aqueous phase. This method should be used with caution as the acidic conditions could potentially damage the AT-9010.
-
Ion-Exchange Chromatography: This is a more advanced method but can be very effective in exchanging the triethylammonium counter-ion for a more biocompatible one, such as sodium.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High concentration of residual triethylamine. | 1. Quantify the amount of triethylamine in your stock solution if possible. 2. Perform one of the removal/neutralization methods described in FAQ #4. 3. Prepare a fresh dilution series of the purified AT-9010 and repeat the cytotoxicity assay. | Reduced cytotoxicity at equivalent concentrations of AT-9010. |
| Cell line is particularly sensitive to triethylamine. | 1. Perform a dose-response curve with triethylamine alone on your cell line to determine its specific IC50. 2. If the sensitivity is very high, consider using a different, less sensitive cell line for your experiments if feasible. | Establishment of a safe concentration range for your specific cell line. |
| Incorrect stock concentration calculation. | 1. Double-check all calculations for the preparation of your stock and working solutions. 2. If possible, have the concentration of your stock solution independently verified. | Accurate and reproducible experimental results. |
Issue 2: Inconsistent or variable cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete removal of triethylamine. | 1. Ensure the chosen removal method is performed thoroughly. For example, perform multiple co-evaporation steps or ethanol precipitations. 2. After purification, ensure the sample is completely dry before resuspending. | More consistent and reproducible cytotoxicity data. |
| Degradation of AT-9010 during purification. | 1. If using harsh purification methods (e.g., strong acids), assess the integrity of your AT-9010 post-purification using an appropriate analytical method (e.g., HPLC). | Confirmation that the observed effects are due to AT-9010 and not its degradation products. |
| Variability in cell health and passage number. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure cells are healthy and in the logarithmic growth phase before seeding for experiments. | Reduced variability in control and treated groups. |
Data Presentation
The following table summarizes the available quantitative data on the in vitro cytotoxicity of a related amine, triethanolamine. It is important to note that specific CC50 or IC50 values for triethylamine in various cell lines are not widely reported in the peer-reviewed literature. Researchers should determine these values empirically for their specific cell line and experimental conditions.
| Compound | Cell Line | Assay | Exposure Time | Cytotoxicity Value (ED50) |
| Triethanolamine | L929 (Mouse Fibroblast) | Not Specified | 48 hours | 0.22% |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of your this compound compound (both before and after any purification steps) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
96-well plate
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Follow the cell seeding and treatment protocol as described for the MTT assay (steps 1-4).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new 96-well plate and then adding the assay reagent.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer (provided in the kit)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of your compound for the chosen duration.
-
Harvest the cells, including both the adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
common challenges in working with triphosphate nucleotide analogs
Welcome to the technical support center for triphosphate nucleotide analogs. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My polymerase is not incorporating the nucleotide analog. What are the common causes and solutions?
A1: Failure to incorporate a nucleotide analog is a frequent issue. The problem often lies with the polymerase's specificity, the analog's structure, or reaction conditions.
-
Polymerase Incompatibility: Many high-fidelity DNA polymerases have tight active sites and proofreading (3'→5' exonuclease) activity, which can prevent the incorporation of modified nucleotides or excise them after incorporation.[1] The structure and stereochemistry of the analog can adversely influence binding and incorporation.[1]
-
Solution: Switch to a more promiscuous polymerase. For example, Taq and Vent exo DNA polymerases are known to be more efficient at incorporating a variety of fluorescently labeled nucleotides.[2] Y-family polymerases are also known to be more prone to inhibition by L-drug triphosphates, suggesting they can interact with a wider range of analogs.[1]
-
-
Steric Hindrance: Large modifications, especially on the base or sugar, can physically clash with the polymerase's active site. This is a common issue with fluorescently-labeled nucleotides.[2][3] The linker arm attaching a fluorophore, its length, and attachment point are all critical factors.[2]
-
Solution: Try an analog with a smaller modification or a longer, more flexible linker. If using a fluorescent analog, consider one where the fluorophore is attached to the terminal phosphate (phospho-linked), as this group is cleaved off during incorporation and does not remain on the synthesized nucleic acid.[3]
-
-
Reaction Conditions: Suboptimal concentrations of Mg²⁺, dNTPs, or incorrect pH can inhibit polymerase activity.
-
Solution: Re-optimize your reaction conditions. Titrate Mg²⁺ concentration, ensure the analog concentration is appropriate, and verify the pH of your reaction buffer.
-
Q2: I am seeing a high rate of mutations or truncated products in my PCR/sequencing experiment. Why is this happening?
A2: This can be caused by the analog itself, its purity, or its effect on the polymerase.
-
Chain Termination: Some analogs lack a 3'-OH group, which is necessary for forming the phosphodiester bond to the next nucleotide. Once incorporated, these analogs terminate the growing chain.[4] This is the principle behind Sanger sequencing and some antiviral drugs.[4][5]
-
Impure Analog Stock: Your nucleotide analog solution may contain impurities, such as versions with only one or two phosphates (NMPs/NDPs) or free fluorophores, which can inhibit the reaction. Shorter, failed synthesis products are common impurities in synthetic oligonucleotides.[8]
-
Polymerase Fidelity: The incorporation of an analog can lower the fidelity of the polymerase, causing it to misincorporate the next nucleotide at a higher rate. The presence of a mismatch can destabilize the enzyme-DNA complex, slowing down further extension.[11][12]
-
Solution: If high fidelity is critical, consider using a polymerase with proofreading activity and an analog known to be well-tolerated. Be aware that this may reduce overall incorporation efficiency.
-
Q3: How should I store my triphosphate nucleotide analogs to ensure their stability?
A3: Triphosphate nucleotide analogs are susceptible to hydrolysis, especially at low pH. The phosphate anhydride bonds are a key point of instability.[13]
-
pH: Aqueous solutions of dNTPs are most stable at a pH between 8 and 10.[14] Some analogs, particularly those with phosphoramidate linkages, can decompose in aqueous media below pH 6.[15]
-
Storage Recommendation: Store analogs in a buffered solution (e.g., Tris-HCl) at a pH of ~7.5-8.0. Storing in water is generally not recommended due to the potential for pH fluctuation.
-
-
Temperature: For long-term storage, keep aliquots at -80°C. For short-term use, -20°C is sufficient.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquot the stock solution into smaller, single-use volumes.
Q4: My fluorescently-labeled nucleotide analog is giving a weak signal or high background. What can I do?
A4: Issues with fluorescent analogs are common and can stem from several factors.
-
Poor Incorporation: As mentioned in Q1, the polymerase may not be incorporating the labeled nucleotide efficiently, leading to a weak signal.[2]
-
Solution: Test different polymerases and optimize reaction conditions.[2]
-
-
Quenching: The fluorophore may be quenched by adjacent nucleotides (especially guanine) or by interactions with the polymerase itself.
-
Solution: Try an analog with a different fluorophore or a linker that holds the dye further from the nucleic acid.
-
-
Photobleaching: Excessive exposure to the excitation light source can destroy the fluorophore.
-
Solution: Minimize exposure time and use an anti-fade reagent if compatible with your experimental setup.
-
-
Free Fluorophore: Impurities in the nucleotide analog stock, such as unconjugated dye, can lead to high background fluorescence.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Enzymatic Incorporation
This guide provides a systematic approach to diagnosing and solving poor incorporation of a triphosphate nucleotide analog.
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting poor incorporation of nucleotide analogs.
Guide 2: Quantitative Data Summary
The efficiency of nucleotide analog incorporation is highly dependent on the combination of the specific analog, the polymerase used, and the DNA template sequence.
Table 1: Factors Influencing Incorporation Efficiency
| Factor | Description | Impact on Efficiency | Common Issues |
| Polymerase Type | Different polymerase families (A, B, X, Y) have varying active site flexibility and fidelity.[1] | High: Y-family and some A-family (Taq) polymerases are often more accepting of analogs.[1][2] | High-fidelity B-family polymerases often show low incorporation rates. |
| Analog Modification | The size, charge, and location of the modification (sugar, base, or phosphate).[2] | High: Small, uncharged modifications. Phosphate-linked fluorophores.[3] | Bulky groups (e.g., large fluorophores) on the base cause steric hindrance.[3] |
| Linker Arm | Connects a label (e.g., fluorophore) to the nucleotide. | High: Longer, flexible linkers can position bulky groups outside the polymerase active site. | Short linkers can prevent the nucleotide from binding correctly. |
| Purity of Analog | Presence of NMPs, NDPs, free labels, or other synthesis byproducts.[8] | High: Purity >95% is recommended for most enzymatic assays. | Inhibitors in the stock solution can poison the reaction. |
| Reaction Buffer | pH, and concentration of divalent cations (typically Mg²⁺). | High: Optimal conditions are polymerase-specific. pH > 7.5 is crucial for analog stability.[14] | Incorrect Mg²⁺ concentration can stall the polymerase. Low pH can degrade the analog.[15] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Verifying the purity of a new batch of nucleotide analog is critical. HPLC is a standard method for this analysis.[8][9][10]
Objective: To separate the triphosphate analog from potential impurities like monophosphates, diphosphates, and free labels.
Methodology:
-
System Preparation:
-
Column: Use a suitable column, such as an anion-exchange or ion-pair reversed-phase column. Anion-exchange often provides better resolution for separating by phosphate number.[10]
-
Mobile Phase A: Prepare a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Mobile Phase B: Prepare a high-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 100% A) until a stable baseline is achieved.[8]
-
-
Sample Preparation:
-
Dilute the nucleotide analog stock to a suitable concentration (e.g., 10-100 µM) in Mobile Phase A.
-
-
Chromatography:
-
Injection: Inject the diluted sample onto the column.
-
Gradient: Run a linear gradient from low to high salt concentration (e.g., 0% B to 100% B over 30 minutes). This will elute molecules based on their negative charge; monophosphates will elute first, followed by diphosphates, and finally triphosphates.
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the nucleobase (typically ~260 nm). If the analog is fluorescent, a fluorescence detector can be used as well.
-
-
Data Analysis:
-
Integrate the peak areas. The purity is calculated as the area of the triphosphate peak divided by the total area of all peaks.
-
Purity Analysis Workflow Diagram
Caption: Standard workflow for assessing nucleotide analog purity via HPLC.
Protocol 2: Primer Extension Assay to Test Incorporation
This is a fundamental assay to determine if a polymerase can incorporate a specific analog.
Objective: To visualize the incorporation of a single nucleotide analog onto a primer annealed to a template.
Methodology:
-
Reaction Setup:
-
Design a primer-template system where the first nucleotide to be incorporated is the analog . The primer is typically labeled (e.g., with ⁵⁻³²P or a fluorescent tag) for visualization.
-
Prepare a reaction mix in a PCR tube containing:
-
Polymerase Buffer (1X)
-
Annealed Primer/Template DNA (e.g., 100 nM)
-
DNA Polymerase (e.g., 1-5 units)
-
The nucleotide analog triphosphate (at desired concentration, e.g., 100 µM)
-
Control Reaction: Use the corresponding natural dNTP instead of the analog.
-
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for Taq, 37°C for Klenow Fragment).
-
Take time points (e.g., 0, 1, 5, 15, 30 minutes) by transferring an aliquot of the reaction mix to a stop solution (e.g., 95% formamide, 20 mM EDTA) to quench the reaction.
-
-
Analysis:
-
Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the labeled DNA fragments (e.g., by autoradiography or fluorescence scanning).
-
-
Interpretation:
-
Successful incorporation will result in a band that is one nucleotide longer (n+1) than the original primer (n).
-
The intensity of the n+1 band over time relative to the control reaction provides a qualitative measure of incorporation efficiency.
-
Signaling Pathway Example: G-Protein Activation Study
Caption: Use of a non-hydrolyzable GTP analog to lock a G-protein in its active state.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. Nucleoside triphosphate - Wikipedia [en.wikipedia.org]
- 5. Triphosphates: Structure, Function & Synthesis explained [baseclick.eu]
- 6. Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. mdpi.com [mdpi.com]
- 10. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correct and incorrect nucleotide incorporation pathways in DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational dynamics during misincorporation and mismatch extension defined using a DNA polymerase with a fluorescent artificial amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleoside diphosphate and triphosphate prodrugs – An unsolvable task? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Delivery of AT-9010 into Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AT-9010 and its prodrugs, bemnifosbuvir (AT-527) and AT-752. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments to enhance the successful delivery and efficacy of AT-9010.
Troubleshooting Guides
This section is designed to help you identify and resolve common experimental challenges.
Issue 1: Low or Inconsistent Antiviral Activity
You observe lower than expected or variable inhibition of viral replication in your cell-based assays.
| Possible Cause | Recommended Solution |
| Suboptimal Intracellular Conversion of Prodrug | The conversion of bemnifosbuvir (AT-527) or AT-752 to the active triphosphate form, AT-9010, is a multi-step enzymatic process that can vary between cell lines.[1] Select a cell line known to efficiently metabolize nucleoside analogs. For example, Huh-7 cells have been shown to be more efficient at activating ProTide prodrugs like sofosbuvir compared to Vero E6 cells. If possible, quantify the intracellular concentration of AT-9010 using HPLC-MS/MS to confirm successful conversion (see Experimental Protocols). |
| Inhibitor Instability | Small molecule inhibitors can be unstable in cell culture media. Prepare fresh dilutions of the prodrug from a frozen stock for each experiment. For long-term experiments, consider refreshing the media with the compound at regular intervals.[2] |
| Drug Efflux | Target cells may actively transport the prodrug out of the cell, reducing its intracellular concentration. Consider using cell lines with lower expression of efflux pumps like P-glycoprotein. |
| Cell Density and Health | The metabolic state of the cells can influence prodrug activation. Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. |
| Incorrect Assay Conditions | The timing of compound addition relative to viral infection is critical. For most antiviral assays, the compound should be added prior to or at the time of infection. Optimize the multiplicity of infection (MOI) and incubation time for your specific virus and cell line. |
| Viral Resistance | The viral strain may have pre-existing or acquired resistance to the inhibitor. Sequence the viral polymerase gene to check for resistance mutations. Test the compound against a known sensitive viral strain as a positive control.[2][3] |
Issue 2: High Cellular Toxicity Observed
You observe significant cell death or morphological changes in your uninfected control cells treated with the prodrug.
| Possible Cause | Recommended Solution |
| Inhibitor Concentration Too High | High concentrations of the prodrug can lead to off-target effects and cytotoxicity.[4] Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. The CC50 (50% cytotoxic concentration) should be determined in parallel with the EC50 (50% effective concentration) to calculate the selectivity index (SI = CC50/EC50). |
| Solvent Toxicity | The solvent used to dissolve the prodrug (e.g., DMSO) can be toxic to cells at higher concentrations.[4] Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Always include a vehicle-only control in your experiments.[4] |
| Formation of Toxic Metabolites | Although bemnifosbuvir is designed to prevent the formation of mutagenic metabolites, high intracellular concentrations could potentially lead to off-target effects.[5] Monitor cell health closely and use the lowest effective concentration. |
| Mitochondrial Toxicity | While AT-9010 has been shown to be highly selective for viral polymerases over human mitochondrial RNA polymerase, high intracellular levels could potentially interfere with mitochondrial function.[6] Assess mitochondrial health using assays such as MTT or Seahorse XF Analyzer. |
Frequently Asked Questions (FAQs)
Q1: What is AT-9010 and how is it delivered into cells?
A1: AT-9010 is the pharmacologically active triphosphate form of the antiviral agent. It is a nucleoside analog that inhibits viral RNA-dependent RNA polymerase (RdRp) and the NiRAN domain of the viral polymerase, leading to termination of viral RNA synthesis.[7][8] Since the triphosphate form cannot readily cross cell membranes, it is delivered into cells using prodrugs, primarily bemnifosbuvir (AT-527) and AT-752.[9][10] These prodrugs are more lipophilic and can enter the cell, where they are converted into AT-9010 through a series of intracellular enzymatic reactions.[11]
Q2: Which cell lines are best for studying the antiviral activity of bemnifosbuvir (AT-527) or AT-752?
A2: The choice of cell line is critical, as the intracellular activation of the prodrugs is cell-dependent. Human hepatocarcinoma (Huh-7) cells have been shown to be effective for studying the activity of these compounds against various viruses, including Flaviviruses and Coronaviruses.[7][12] Human airway epithelial cells are also relevant for studying respiratory viruses like SARS-CoV-2.[12][13] It is recommended to test several cell lines and, if possible, measure the intracellular formation of AT-9010 to select the most appropriate model for your experiments.
Q3: How can I prepare and store the prodrugs of AT-9010?
A3: Bemnifosbuvir (AT-527) is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[4] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium.
Q4: What are the key controls I should include in my antiviral assays?
A4: To ensure the validity of your results, the following controls are essential:
-
Cell Control (Mock-infected): Cells treated with vehicle only to assess cell health and any effects of the solvent.
-
Virus Control (Untreated): Cells infected with the virus and treated with vehicle only to determine the baseline level of viral replication.
-
Positive Control: A known antiviral compound for your specific virus to validate the assay system.
-
Toxicity Control: Uninfected cells treated with a range of concentrations of your test compound to determine its cytotoxicity (CC50).
Data Presentation
Antiviral Activity of Bemnifosbuvir (AT-511, the free base of AT-527)
| Virus | Cell Line | Assay Type | EC50 / EC90 (µM) | Reference |
| SARS-CoV-2 | Normal Human Airway Epithelial Cells | - | EC90 = 0.47 | [12][13] |
| HCoV-229E | Huh-7 | - | EC90 = 1.2 | [14] |
| HCoV-OC43 | Huh-7 | - | EC90 = 0.5 | [14] |
| SARS-CoV | Huh-7 | - | EC90 = 2.8 | [14] |
| MERS-CoV | - | Virus Yield Reduction | EC90 = 37 | [14] |
| Hepatitis C Virus (Genotype 1a) | - | Replicon | EC50 = 0.0128 | [12][13] |
| Hepatitis C Virus (Genotype 1b) | - | Replicon | EC50 = 0.0125 | [12][13] |
| Hepatitis C Virus (Genotype 2a) | - | Replicon | EC50 = 0.0092 | [12][13] |
| Hepatitis C Virus (Genotype 3a) | - | Replicon | EC50 = 0.0103 | [12][13] |
| Hepatitis C Virus (Genotype 4a) | - | Replicon | EC50 = 0.0147 | [12][13] |
| Hepatitis C Virus (Genotype 5a) | - | Replicon | EC50 = 0.0285 | [12][13] |
Antiviral Activity of AT-281 (the free base of AT-752)
| Virus | Cell Line | EC50 (µM) | EC90 (µM) | Reference |
| Dengue Virus Type 2 | Huh-7 | 0.48 | 0.64 | [7][15] |
| Dengue Virus Type 3 | Huh-7 | 0.77 | 0.77 | [7][15] |
| West Nile Virus | Huh-7 | - | 0.43 | [15] |
| Yellow Fever Virus | Huh-7 | - | 0.26 | [15] |
| Zika Virus | Huh-7 | 0.21 | - | [15] |
| Japanese Encephalitis Virus | Huh-7 | 0.64 | - | [15] |
| Powassan Virus | Huh-7 | 1.41 | - | [7] |
| Usutu Virus | Huh-7 | 0.19 | - | [7] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method to quantify the ability of a compound to inhibit the production of infectious virus particles.[8][16]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Test compound (bemnifosbuvir or AT-752) stock solution in DMSO.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Phosphate-buffered saline (PBS).
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Aspirate the growth medium from the cells and wash with PBS. Infect the cells with a dilution of virus that will produce 50-100 plaques per well in the absence of the compound.
-
Treatment: Immediately after adding the virus, add the diluted compound to the respective wells. Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.
-
Overlay: After the adsorption period, aspirate the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Fix the cells with the fixing solution for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Protocol 2: Quantification of Intracellular AT-9010 by HPLC-MS/MS
This protocol provides a general framework for the extraction and quantification of the active triphosphate, AT-9010, from cultured cells.[6][15]
Materials:
-
Cultured cells treated with the prodrug.
-
Ice-cold PBS.
-
Extraction solvent (e.g., 60-70% methanol).
-
Internal standard (a stable isotope-labeled analog of AT-9010, if available).
-
HPLC-MS/MS system with a suitable column (e.g., C18).
Procedure:
-
Cell Harvesting: After treatment with the prodrug, place the cell culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add the ice-cold extraction solvent to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for HPLC-MS/MS analysis.
-
Analysis: Inject the sample into the HPLC-MS/MS system. Develop a specific method for the detection and quantification of AT-9010 based on its mass-to-charge ratio and fragmentation pattern.
-
Quantification: Generate a standard curve using known concentrations of an AT-9010 standard. Calculate the intracellular concentration of AT-9010 in the samples based on the standard curve and normalize to the cell number.
Visualizations
Caption: Intracellular activation pathway of bemnifosbuvir to AT-9010.
Caption: General experimental workflow for evaluating AT-9010 prodrugs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT-752 targets multiple sites and activities on the Dengue virus replication enzyme NS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bemnifosbuvir - Wikipedia [en.wikipedia.org]
- 10. First-in-human trial evaluating safety and pharmacokinetics of AT-752, a novel nucleotide prodrug with pan-serotype activity against dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
overcoming resistance to AT-9010 triethylamine in viral strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antiviral compounds. The following information addresses potential issues related to viral resistance, with a focus on the investigational drug AT-9010 and the compound triethylamine.
Important Note: The current scientific literature does not describe a combined formulation or co-drug named "AT-9010 triethylamine." Therefore, this guide addresses resistance mechanisms and troubleshooting for each compound individually. AT-9010 is the active triphosphate metabolite of the prodrug bemnifosbuvir (formerly AT-527), while triethylamine has been investigated for its own antiviral properties.
Frequently Asked Questions (FAQs)
Q1: What is AT-9010 and what is its mechanism of action?
AT-9010 is the active triphosphate form of the guanosine nucleotide analog prodrug, bemnifosbuvir (AT-527).[1][2][3] It exhibits a dual mechanism of action against the SARS-CoV-2 polymerase, targeting both the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domains.[1][3] This dual inhibition is a promising strategy against COVID-19.[1][3]
Q2: What is triethylamine and its antiviral activity?
Triethylamine (Et3N) is a proton acceptor that has demonstrated anti-influenza activity against H1N1 and H3N2 strains in vitro.[4][5][6][7][8] It appears to inhibit viral infection and growth through mechanisms that are independent of viral neuraminidase and RNA-dependent RNA polymerase.[4][5][6][7] The exact target of triethylamine's antiviral action is still under investigation but is thought to involve other viral proteins or host cell factors.[4][5][6]
Q3: Has resistance to AT-9010 been observed?
As of the latest available data, specific viral mutations conferring resistance to AT-9010 have not been extensively documented in published literature. However, resistance to nucleoside analog inhibitors can emerge through mutations in the viral polymerase that affect drug binding or incorporation.
Q4: What are the general mechanisms of viral resistance to antiviral drugs?
Viruses can develop resistance through various mechanisms, including:
-
Target Modification: Mutations in the viral protein targeted by the drug can reduce binding affinity. For nucleoside analogs like AT-9010, this would likely involve the RdRp or NiRAN domains.
-
Altered Drug Metabolism: Changes in viral or host cell enzymes could potentially affect the conversion of a prodrug to its active form.
-
Increased Efflux: The virus may leverage host cell mechanisms to pump the drug out of the cell.
Q5: How can our lab detect the emergence of resistance to an antiviral compound?
Detecting antiviral resistance typically involves a combination of phenotypic and genotypic assays:
-
Phenotypic Assays: These assays measure the susceptibility of the virus to the drug. A significant increase in the EC50 (half-maximal effective concentration) value is indicative of resistance.
-
Genotypic Assays: Viral sequencing can identify mutations in the target proteins. Comparing the sequence of resistant isolates to a wild-type reference strain can pinpoint potential resistance-conferring mutations.[9]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential viral resistance in your experiments.
Problem 1: Decreased antiviral efficacy observed in vitro.
-
Possible Cause 1: Experimental Variability.
-
Troubleshooting Steps:
-
Verify cell health and confluency.
-
Confirm the concentration and stability of the antiviral compound.
-
Standardize the viral titer (MOI) used for infection.
-
Repeat the experiment with appropriate controls (e.g., a known sensitive viral strain).
-
-
-
Possible Cause 2: Emergence of a Resistant Viral Population.
-
Troubleshooting Steps:
-
Isolate and Amplify: Plaque-purify the virus from the resistant culture to obtain a clonal viral population.
-
Phenotypic Characterization: Determine the EC50 value of the purified virus and compare it to the wild-type strain. A significant fold-change indicates resistance.
-
Genotypic Analysis: Sequence the target viral genes (e.g., the polymerase for AT-9010) to identify potential mutations.
-
Reverse Genetics: Introduce the identified mutations into a wild-type infectious clone to confirm their role in conferring resistance.
-
-
Problem 2: Identification of mutations in the target viral protein.
-
Possible Cause: Natural polymorphism or resistance-associated mutation.
-
Troubleshooting Steps:
-
Literature and Database Search: Check public databases and scientific literature to see if the identified mutation has been previously associated with resistance to similar drugs.
-
Structural Modeling: Use computational modeling to predict the impact of the mutation on the drug-binding site.
-
Functional Assays: If possible, express and purify the mutant protein and perform in vitro binding or activity assays with the antiviral compound.
-
Combination Therapy: Investigate the use of a second antiviral with a different mechanism of action to see if it can overcome the resistance.[10][11]
-
-
Data Presentation
Table 1: In Vitro Antiviral Activity of Triethylamine against Influenza A Virus
| Virus Strain | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| A/PR/8/34 (H1N1) | MDCK | ~500 | >20 |
| A/WSN/33 (H1N1) | MDCK | ~750 | >13 |
| A/Aichi/2/68 (H3N2) | MDCK | ~250 | >40 |
Data summarized from Shoji et al. (2025).[4]
Experimental Protocols
Protocol 1: Determination of EC50 for Antiviral Compounds
-
Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 96-well plates and incubate until confluent.
-
Drug Dilution: Prepare a serial dilution of the antiviral compound in culture medium.
-
Infection: Aspirate the cell culture medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the media containing the different concentrations of the antiviral compound.
-
Incubation: Incubate the plates for a duration appropriate for the virus (e.g., 48-72 hours).
-
Quantification of Viral Activity: Measure the extent of viral replication. This can be done through various methods such as:
-
CPE (Cytopathic Effect) Reduction Assay: Visually score the wells for virus-induced cell death.
-
Plaque Reduction Assay: Stain the cells and count the number of viral plaques.
-
qRT-PCR: Quantify viral RNA in the supernatant.
-
Immunofluorescence: Stain for a viral antigen and quantify the percentage of infected cells.
-
-
Data Analysis: Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value.
Visualizations
Caption: Metabolic activation pathway of bemnifosbuvir to its active form, AT-9010.
Caption: Dual mechanism of action of AT-9010 on the SARS-CoV-2 polymerase.
Caption: A logical workflow for troubleshooting decreased antiviral efficacy.
References
- 1. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triethylamine inhibits influenza A virus infection and growth via mechanisms independent of viral neuraminidase and RNA-dependent RNA polymerase | PLOS One [journals.plos.org]
- 5. Triethylamine inhibits influenza A virus infection and growth via mechanisms independent of viral neuraminidase and RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Triethylamine inhibits influenza A virus infection and growth via mechanisms independent of viral neuraminidase and RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Frequency of Antiviral Resistance Mutations in HBV Genotypes A2 and H: Multidrug Resistance Strains in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. alliedacademies.org [alliedacademies.org]
optimization of AT-9010 triethylamine in combination therapies
This technical support center provides guidance for researchers and drug development professionals on the effective use of AT-9010, a potent and selective PI3K inhibitor, in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for AT-9010?
A1: AT-9010 is supplied as a triethylamine salt, which enhances its stability. For in vitro experiments, we recommend dissolving AT-9010 in DMSO at a stock concentration of 10 mM. The stock solution should be stored at -20°C for long-term use and is stable for up to 6 months. For short-term storage (up to 2 weeks), the solution can be kept at 4°C. Avoid repeated freeze-thaw cycles.
Q2: We are observing precipitation of AT-9010 in our cell culture medium. What could be the cause?
A2: Precipitation in aqueous media can occur if the final concentration of DMSO is too low or if the concentration of AT-9010 is too high. Ensure that the final DMSO concentration in your cell culture medium is between 0.1% and 0.5%. If precipitation persists, consider preparing a fresh stock solution and vortexing thoroughly before diluting it into the pre-warmed medium.
Q3: How can we confirm that AT-9010 is effectively inhibiting the PI3K pathway in our cell line?
A3: The most reliable method to confirm the on-target activity of AT-9010 is to perform a Western blot analysis of key downstream effectors of the PI3K pathway. We recommend assessing the phosphorylation status of Akt (at Ser473) and S6 ribosomal protein (at Ser235/236). A significant decrease in the phosphorylation of these proteins upon treatment with AT-9010 indicates effective pathway inhibition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-experimental variability in cell viability assays. | 1. Inconsistent cell seeding density.2. Fluctuation in incubation times.3. Degradation of AT-9010 stock solution. | 1. Ensure a uniform cell number is seeded in each well. Allow cells to adhere overnight before treatment.2. Standardize all incubation periods precisely.3. Prepare fresh dilutions from a new stock vial for each experiment. |
| Unexpected cytotoxicity in control cells treated with vehicle (DMSO). | 1. DMSO concentration is too high.2. Cell line is particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration does not exceed 0.5%.2. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line. |
| Lack of synergistic effect when combining AT-9010 with another agent. | 1. Suboptimal concentration of one or both agents.2. Inappropriate treatment schedule (e.g., sequential vs. concurrent).3. The combination may not be synergistic in the chosen cell line. | 1. Perform a dose-matrix experiment to test a wide range of concentrations for both drugs.2. Test different administration schedules (e.g., AT-9010 pre-treatment, co-treatment, post-treatment).3. Confirm that both pathways are active and relevant in the experimental model. |
Experimental Protocols
Protocol 1: Western Blot for PI3K Pathway Inhibition
-
Cell Seeding: Plate 1.5 x 10^6 cells in a 6-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying concentrations of AT-9010 (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay for Synergy Analysis
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Dose-Matrix Setup: Prepare a 7x7 dose matrix of AT-9010 and the combination drug. Include single-agent and vehicle controls.
-
Treatment: Treat the cells with the drug combinations for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Analyze the synergy using a suitable model, such as the Bliss independence or Loewe additivity model, to calculate synergy scores.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of AT-9010 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 85 |
| PC-3 | Prostate Cancer | 120 |
| A549 | Lung Cancer | 250 |
| U87 MG | Glioblastoma | 95 |
Table 2: Synergy Scores for AT-9010 in Combination with Agent X
| Cell Line | Combination Agent | Synergy Score (Bliss) |
| MCF-7 | Agent X (MEK Inhibitor) | 15.2 |
| PC-3 | Agent X (MEK Inhibitor) | 9.8 |
| A549 | Agent X (MEK Inhibitor) | 4.5 |
A synergy score >10 is generally considered synergistic.
Visualizations
Caption: Mechanism of action of AT-9010 in the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for determining synergy between AT-9010 and a combination agent.
Technical Support Center: Minimizing Off-Target Effects of AT-9010 Triethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the potential off-target effects of AT-9010 triethylamine, a potent inhibitor of the viral NiRAN enzyme.[1] While AT-9010 is designed for high specificity, it is crucial to employ rigorous experimental practices to ensure that observed effects are a direct result of on-target activity. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers confidently assess and mitigate off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a novel agent like AT-9010?
A1: Off-target effects occur when a therapeutic agent, such as AT-9010, binds to and modulates the activity of proteins other than its intended target (in this case, the viral NiRAN enzyme).[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings in preclinical and clinical settings.[2] For a novel compound like AT-9010, characterizing and minimizing off-target effects is critical for validating its mechanism of action and ensuring the reliability of your research.
Q2: I'm observing unexpected phenotypes in my AT-9010-treated cells. How can I determine if these are due to off-target effects?
A2: A multi-pronged approach is recommended. First, perform a dose-response experiment to determine the lowest effective concentration of AT-9010 that elicits the desired on-target effect.[2] Higher concentrations are more likely to engage lower-affinity off-targets.[2] Concurrently, using a structurally unrelated inhibitor of the same target can help differentiate on-target from off-target phenotypes. If a different inhibitor produces the same phenotype, it is more likely an on-target effect. Additionally, genetic validation methods, such as CRISPR-Cas9 knockout of the intended target, are powerful tools. If the phenotype persists after target knockout, it is likely due to an off-target interaction.[2][3]
Q3: What proactive steps can I take to minimize off-target effects in my experimental design?
A3: Proactive strategies include:
-
Dose-Response Studies: Always begin by establishing a clear dose-response curve for your specific cell line or model system to identify the minimal concentration of AT-9010 required for NiRAN inhibition.
-
Use of Controls: Employ both negative controls (vehicle-treated) and positive controls (compounds with known on- and off-target profiles) to benchmark the effects of AT-9010.
-
Orthogonal Approaches: Do not rely on a single experimental readout. Validate your findings using multiple, independent assays that measure different aspects of the biological system.
-
Target Engagement Assays: Directly confirm that AT-9010 is binding to its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Off-target effects at higher concentrations; variability in cell culture conditions. | Perform a careful dose-titration of AT-9010 to identify the optimal concentration. Standardize cell passage number, density, and media components. |
| Observed phenotype does not align with known function of NiRAN | The phenotype may be due to an off-target interaction of AT-9010. | Utilize a secondary, structurally distinct NiRAN inhibitor to see if the phenotype is recapitulated. Perform a CRISPR-Cas9 knockout of the NiRAN gene to validate that the phenotype is target-dependent.[3][6] |
| High levels of cellular toxicity at effective concentrations | The toxicity could be a result of on-target effects (if NiRAN is essential for host cell processes) or off-target binding to critical cellular proteins. | Lower the concentration of AT-9010 and/or reduce the treatment duration. Assess cell viability using multiple methods (e.g., MTT assay, trypan blue exclusion). Consider performing a proteome-wide off-target screening to identify potential toxicity targets. |
| Discrepancy between in vitro and cellular assay results | Poor cell permeability of AT-9010; rapid metabolism of the compound; engagement of off-targets only present in a cellular context. | Confirm target engagement in intact cells using CETSA.[4][7] Evaluate the metabolic stability of AT-9010 in your cell line. |
Experimental Protocols & Data Presentation
To systematically de-risk the off-target profile of AT-9010, a tiered approach is recommended. Below are key experimental protocols and examples of how to structure the resulting data.
Kinase Selectivity Profiling
As nucleotide analogs can sometimes interact with kinases, a broad kinase screen is a valuable first step to identify potential off-target interactions.
Objective: To determine the inhibitory activity of AT-9010 against a large panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of AT-9010 in an appropriate solvent (e.g., DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted AT-9010 or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).
-
Detection: Add a detection reagent that measures the remaining ATP levels (luminescence-based) or the amount of phosphorylated substrate.
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Data Presentation:
| Kinase Target | AT-9010 IC50 (µM) | On-Target (NiRAN) IC50 (µM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| Kinase A | > 100 | 0.05 | > 2000 |
| Kinase B | 15 | 0.05 | 300 |
| Kinase C | > 100 | 0.05 | > 2000 |
| Kinase D | 8 | 0.05 | 160 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of AT-9010 to the NiRAN enzyme within intact cells.[4][5]
Objective: To verify the engagement of AT-9010 with its intended target in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with AT-9010 at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (NiRAN) remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and AT-9010-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]
Data Presentation:
| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 48.5 | - |
| AT-9010 (1 µM) | 52.3 | +3.8 |
| AT-9010 (10 µM) | 55.1 | +6.6 |
CRISPR-Cas9 Target Validation
This genetic approach provides definitive evidence of whether the biological effect of AT-9010 is mediated through its intended target.[3][6][8]
Objective: To determine if the genetic removal of the target protein (NiRAN) recapitulates or ablates the phenotype observed with AT-9010 treatment.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene encoding the NiRAN enzyme into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells of interest.
-
Clonal Isolation: Isolate single-cell clones.
-
Verification of Knockout: Confirm the knockout of the target gene by sequencing and Western blot.
-
Phenotypic Analysis: Treat both wild-type and knockout cells with a dose range of AT-9010. Perform the relevant phenotypic assays (e.g., viral replication assay).
Data Presentation:
| Cell Line | Treatment | Viral Replication Inhibition (%) |
| Wild-Type | Vehicle | 0 |
| Wild-Type | AT-9010 (1 µM) | 95 |
| NiRAN Knockout | Vehicle | 98 |
| NiRAN Knockout | AT-9010 (1 µM) | 98 |
Visualizing Workflows and Pathways
To further clarify the experimental logic and processes, the following diagrams are provided.
Caption: Troubleshooting logic for differentiating on-target vs. off-target effects.
Caption: A tiered experimental workflow for assessing AT-9010 selectivity.
Caption: Signaling pathway illustrating on-target vs. potential off-target actions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Genome-aware annotation of CRISPR guides validates targets in variant cell lines and enhances discovery in screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. biocompare.com [biocompare.com]
Technical Support Center: Refining the AT-9010 Triethylamine Antiviral Assay for Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the AT-9010 triethylamine antiviral assay for enhanced reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound antiviral assay, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| VAR-001 | High variability in EC50 values between experiments. | Inconsistent cell density, passage number, or health. | Standardize cell seeding density and use cells within a consistent and low passage number range. Regularly monitor cell health and morphology.[1][2] |
| Variability in virus multiplicity of infection (MOI). | Ensure accurate and consistent virus titration. Use a pre-calibrated virus stock for all experiments.[1][3] | ||
| Degradation of AT-9010 stock solution. | Aliquot AT-9010 stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.[2] | ||
| Inconsistent triethylamine concentration or preparation. | Prepare fresh triethylamine solutions for each experiment. Ensure the final concentration in the assay is consistent and does not affect cell viability.[4][5] | ||
| PRECIP-001 | Precipitation observed in assay wells upon compound addition. | Poor solubility of AT-9010 or other assay components in the final assay medium. | Ensure the final solvent concentration (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%).[2] |
| Interaction of triethylamine with media components. | Visually inspect plates for precipitation after the addition of all reagents. Consider a brief centrifugation of the compound plate before addition to the cell plate. | ||
| CYTO-001 | High cytotoxicity observed in control wells (no virus). | Triethylamine concentration is too high. | Perform a dose-response experiment to determine the maximum non-toxic concentration of triethylamine on the specific cell line used in the assay.[6][7] |
| Contamination of cell culture or reagents. | Regularly test cell cultures for mycoplasma contamination. Use sterile techniques and fresh, high-quality reagents. | ||
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is below the cytotoxic threshold for the cell line.[3] | ||
| EFF-001 | Lower than expected antiviral efficacy of AT-9010. | Sub-optimal activity of cellular kinases required for AT-9010 activation. | Ensure the cell line used expresses the necessary cellular enzymes for the metabolic activation of AT-9010's precursors.[8][9][10] |
| Presence of serum proteins that may bind to the compound. | If feasible, perform the assay in serum-free media or standardize the serum concentration across all experiments.[2] | ||
| Viral strain possesses resistance mutations. | Sequence the viral genome to check for mutations that may confer resistance to AT-9010. Test against a known sensitive strain as a positive control.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine in this assay?
A1: In the context of this hypothetical assay, triethylamine could serve multiple purposes. It might be used to adjust the pH of a lysis buffer, act as a catalyst in a detection reaction, or be investigated for its own potential, albeit less likely, synergistic antiviral effects. Its specific function should be clearly defined and optimized in your protocol.[6][11][12]
Q2: How is AT-9010 activated, and how does this impact the assay?
A2: AT-9010 is the active triphosphate form of prodrugs like bemnifosbuvir (AT-527).[8][9][10] Cellular enzymes are required to convert the prodrug into AT-9010.[8][10] Therefore, the choice of cell line with the appropriate metabolic machinery is critical for observing the antiviral activity.
Q3: What are the primary mechanisms of action for AT-9010?
A3: AT-9010 is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator to halt viral RNA synthesis.[8][13] It has also been shown to target other viral enzymes like the methyltransferase domain, interfering with RNA capping.[14]
Q4: What positive and negative controls should be included in the assay?
A4:
-
Negative Control (No Inhibition): Cells with virus and vehicle (e.g., DMSO, the solvent for AT-9010).
-
Positive Control (Maximal Inhibition): A known inhibitor of the virus being tested.
-
Cell Viability Control (No Virus): Cells with the highest concentration of AT-9010 and triethylamine to assess cytotoxicity.
-
No Cell Control: Media only to check for background signal.
Q5: How can I minimize plate-to-plate variability?
A5: To minimize variability, use the same batches of cells, virus, and reagents for all plates in an experiment. Additionally, consider using a standardized plate layout and automating liquid handling steps where possible. Implementing a robust quality control system, such as calculating Z'-factor for each plate, can also help ensure consistency.[3]
Experimental Protocols
Detailed Methodology: this compound Antiviral Assay (Hypothetical Plaque Reduction Assay)
-
Cell Plating:
-
Culture a suitable cell line (e.g., Vero E6 for SARS-CoV-2) to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into 96-well plates at a predetermined optimal density and incubate overnight at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of AT-9010 in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of AT-9010 in serum-free medium to achieve the desired final concentrations.
-
Prepare a triethylamine stock solution and dilute it in the assay medium to the final, non-toxic working concentration.
-
-
Virus Infection and Treatment:
-
Aspirate the culture medium from the cell plates.
-
Infect cells with a pre-titered amount of virus (e.g., MOI of 0.01) for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the prepared AT-9010 dilutions and triethylamine-containing medium to the respective wells.
-
-
Incubation and Overlay:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until plaques are visible in the virus control wells.
-
An overlay medium (e.g., containing carboxymethylcellulose or agar) can be added to restrict virus spread to adjacent cells.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium and fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the cells with a crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of AT-9010 compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Triethylamine inhibits influenza A virus infection and growth via mechanisms independent of viral neuraminidase and RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Triethylamine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Triethylamine inhibits influenza A virus infection and growth via mechanisms independent of viral neuraminidase and RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for broad-spectrum binding of AT-9010 to flaviviral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for AT-9010 triethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability, storage, and use of AT-9010 triethylamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the triethylamine salt form of AT-9010. AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527. It is a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, both of which are essential for viral replication.[1][2][3] The triethylamine salt form is utilized to enhance the stability and solubility of the active molecule.[1]
Q2: What is the recommended storage condition for this compound?
A2: There are conflicting recommendations for the storage of this compound. Some suppliers recommend storage at room temperature for shipping in the continental US, while others specify -20°C for long-term storage.[2] It is crucial to refer to the Certificate of Analysis (CoA) or the product data sheet provided by the specific vendor for the most accurate storage instructions. For optimal stability, especially when in solution, storage at -20°C or lower is generally advisable for nucleotide analogs.
Q3: What is the mechanism of action of AT-9010?
A3: AT-9010 exhibits a dual mechanism of action against SARS-CoV-2.[4]
-
RdRp Inhibition: It acts as a chain terminator. After being incorporated into the growing viral RNA strand by the RdRp, it prevents the addition of subsequent nucleotides, thus halting RNA synthesis.[3]
-
NiRAN Inhibition: It binds to the NiRAN domain of the viral polymerase, inhibiting its nucleotidyltransferase activity, which is crucial for viral replication.[1][2][3]
Q4: Is this compound soluble in aqueous buffers?
A4: The triethylamine salt form of AT-9010 is expected to have enhanced water solubility compared to the free acid form.[1] However, for quantitative experiments, it is recommended to dissolve the compound in a small amount of an appropriate organic solvent like DMSO first, and then dilute it with the aqueous experimental buffer. One supplier suggests a solubility of 10 mM in DMSO. Always confirm solubility parameters from the vendor's technical data sheet.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition in in vitro SARS-CoV-2 replication assay | 1. Degradation of AT-9010: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Incorrect concentration: Calculation error or inaccurate stock solution concentration. 3. Assay conditions: Suboptimal pH, temperature, or incubation time. 4. Cell health: Poor cell viability or high passage number of the cell line used. | 1. Aliquot stock solutions upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Verify calculations and consider quantifying the stock solution concentration using a spectrophotometer. 3. Optimize assay parameters based on literature protocols for SARS-CoV-2 replication assays.[5][6][7] 4. Ensure cells are healthy and within a low passage number. Perform a cell viability assay in parallel. |
| High background signal in enzymatic assays (RdRp or NiRAN) | 1. Contamination of reagents: Nuclease contamination in buffers or enzymes. 2. Non-specific binding: AT-9010 or other reaction components binding to the detection system. 3. Assay setup: Incorrect order of reagent addition. | 1. Use nuclease-free water and reagents. Filter-sterilize buffers. 2. Include appropriate controls, such as reactions without the enzyme or without the substrate, to identify the source of the background. 3. Follow the experimental protocol precisely for the order of addition of reagents. |
| Precipitation of the compound in the assay medium | 1. Low solubility: The final concentration of AT-9010 exceeds its solubility in the aqueous assay buffer. 2. Interaction with media components: The compound may interact with proteins or salts in the cell culture medium. | 1. Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the assay medium. Ensure the final DMSO concentration is compatible with the assay and does not exceed 0.5%. 2. Test the solubility of AT-9010 in the specific assay medium at the desired concentration before running the full experiment. |
Stability and Storage Conditions
| Parameter | Recommendation | Reference |
| Form | Lyophilized powder or solid | Vendor dependent |
| Long-term Storage (Solid) | -20°C | |
| Shipping | Room temperature or on blue ice | |
| Storage (in Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General lab practice |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [8] |
| Stability in Solution | A half-life of at least 38 hours was observed for the active triphosphate metabolite AT-9010 in normal human bronchial and nasal epithelial cells.[2] | [2] |
Experimental Protocols
Protocol: In Vitro SARS-CoV-2 NiRAN Inhibition Assay (Nsp9 RNAylation)
This protocol is a generalized procedure based on published methodologies for assessing the inhibition of the NiRAN domain's RNAylation activity on its substrate, nsp9.[9][10]
Materials:
-
Recombinant SARS-CoV-2 nsp12
-
Recombinant SARS-CoV-2 nsp9
-
This compound
-
ATP (or other NTP as per specific assay)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM KCl, 1 mM DTT, 2 mM MnCl₂)
-
Detection Reagent (e.g., Kinase-Glo® Plus)
-
384-well white bottom plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in the reaction buffer to achieve the desired final concentrations for the assay.
-
Protein Reaction Mix: Prepare a 2x protein reaction mix containing nsp12 and nsp9 in the reaction buffer.
-
Assay Plate Preparation: Dispense the serially diluted AT-9010 or control (DMSO vehicle) into the wells of a 384-well plate.
-
Enzyme Addition: Add the 2x protein reaction mix to each well and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2x reaction start mix containing ATP (or the relevant NTP) in the reaction buffer. Add the start mix to each well to initiate the RNAylation reaction. Incubate for 30 minutes at room temperature.
-
Signal Detection: Add the detection reagent (e.g., Kinase-Glo® Plus) to each well to stop the reaction and measure the remaining ATP. The luciferase signal is inversely proportional to the NiRAN activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of AT-9010 relative to the DMSO control.
Visualizations
Caption: Mechanism of action of AT-9010.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | COVID-19 in-vitro Diagnostics: State-of-the-Art and Challenges for Rapid, Scalable, and High-Accuracy Screening [frontiersin.org]
- 6. Challenges in Laboratory Diagnosis of the Novel Coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecdc.europa.eu [ecdc.europa.eu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antiviral Mechanisms: AT-9010 and Remdesivir
An Important Clarification on Terminology: The compound "AT-9010" is the active triphosphate metabolite of the antiviral drug candidate bemnifosbuvir (formerly AT-527) . It is a direct-acting antiviral that targets the viral replication machinery. This should not be confused with fuzapladib (PANOQUELL®-CA1) , an anti-inflammatory drug used in veterinary medicine for canine pancreatitis, which acts by inhibiting leukocyte function-associated antigen-1 (LFA-1). This guide will focus on the comparison of the antiviral mechanisms of AT-9010 and remdesivir.
This guide provides a detailed comparison of the mechanisms of action, in vitro efficacy, and experimental evaluation of AT-9010 and remdesivir, two nucleotide analog prodrugs designed to inhibit viral replication.
Overview of Mechanism of Action
Both AT-9010 and remdesivir are nucleotide analogs that act as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses, including SARS-CoV-2. However, they exhibit distinct molecular interactions and inhibitory profiles.
Remdesivir is a prodrug of an adenosine nucleotide analog.[1] Once inside the cell, it is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[1] RDV-TP mimics the natural ATP nucleotide and is incorporated into the nascent viral RNA chain by the RdRp.[2] This incorporation does not immediately halt RNA synthesis but rather causes a delayed chain termination, effectively stopping viral replication.[3]
AT-9010 is the active triphosphate metabolite of the oral guanosine nucleotide prodrug bemnifosbuvir (AT-527).[4][5] AT-9010 exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase.[6][7] It acts as a chain terminator when incorporated into the viral RNA by the RdRp active site.[8] Additionally, it inhibits the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the polymerase, which is essential for viral RNA replication and transcription.[6]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of bemnifosbuvir (AT-527, the prodrug of AT-9010) and remdesivir against SARS-CoV-2. It is important to note that direct comparison of absolute EC50/IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, viral strains, and assay endpoints.[2]
Table 1: In Vitro Efficacy of Bemnifosbuvir (AT-527) against Coronaviruses
| Virus Strain | Cell Line | Assay Type | Efficacy Metric | Value (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Normal Human Airway Epithelial (HAE) cells | Viral Titer Reduction | EC90 | 0.47 | >100 | >213 | [5][9] |
| HCoV-229E | Huh-7 | Viral Titer Reduction | EC90 | ~0.5 | >100 | >200 | [5] |
| HCoV-OC43 | Huh-7 | Viral Titer Reduction | EC90 | ~0.5 | >100 | >200 | [5] |
| SARS-CoV | Huh-7 | Viral Titer Reduction | EC90 | ~0.5 | >100 | >200 | [5] |
Table 2: In Vitro Efficacy of Remdesivir against SARS-CoV-2 and Variants
| Virus Strain/Variant | Cell Line | Assay Type | Efficacy Metric | Value (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 (Ancestral) | Vero E6 | CPE Inhibition | EC50 | 0.77 | >100 | >129.8 | [10] |
| SARS-CoV-2 (Ancestral) | Human Airway Epithelial cells | Viral Titer Reduction | EC50 | 0.069 | Not Reported | Not Reported | [10] |
| Omicron BA.1 | A549-ACE2-TMPRSS2 | ELISA | EC50 | 0.042 | Not Reported | Not Reported | [2] |
| Omicron BA.2 | Vero-E6 | CPE Inhibition | IC50 | 9.8 | Not Reported | Not Reported | [2] |
| Delta | A549-ACE2-TMPRSS2 | Plaque Reduction Assay | EC50 | Not specified, but ~3x more susceptible than WA1 | Not Reported | Not Reported | Not Directly Cited |
Mechanism of Action Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action for AT-9010 and remdesivir.
Caption: Dual mechanism of action of AT-9010.
Caption: Mechanism of action of Remdesivir.
Experimental Protocols
The in vitro antiviral activity of compounds like AT-9010 and remdesivir is commonly assessed using cell-based assays that measure the inhibition of viral replication. A widely used method is the Cytopathic Effect (CPE) Inhibition Assay.
Cytopathic Effect (CPE) Inhibition Assay Protocol
This protocol provides a general framework for evaluating the efficacy of antiviral compounds by measuring the prevention of virus-induced cell death.
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound.
Materials:
-
Cell Line: A susceptible host cell line (e.g., Vero E6, A549, Huh-7).[11][12]
-
Virus: The virus of interest (e.g., SARS-CoV-2).
-
Test Compound: The antiviral drug to be tested (e.g., AT-511, remdesivir).
-
Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics. For antiviral assays, the FBS concentration is often reduced.[11]
-
96-well plates.
-
Cell Viability Reagent: Neutral red or Crystal Violet stain.[1][12]
-
Plate reader (spectrophotometer).
Procedure:
-
Cell Seeding:
-
Culture the host cells to near confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into 96-well plates at a predetermined density and incubate overnight to allow for monolayer formation.[11]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound in culture medium. Typically, eight half-log10 concentrations are used.[11]
-
For each dilution, set up triplicate wells for the antiviral assay and duplicate wells for the cytotoxicity assay.
-
Include control wells: cells only (no virus, no compound), and virus only (no compound).[11]
-
-
Virus Inoculation:
-
Dilute the virus stock to a predetermined multiplicity of infection (MOI).
-
Infect the appropriate wells (all except the 'cells only' and cytotoxicity wells) with the virus.
-
Incubate the plates at 37°C in a 5% CO2 incubator.[1]
-
-
Incubation and Observation:
-
Quantification of Cell Viability:
-
Remove the culture medium from the wells.
-
Add a cell viability staining solution (e.g., Crystal Violet or Neutral Red) and incubate.[1]
-
Gently wash the plates to remove excess stain.
-
Allow the plates to dry.
-
Solubilize the stain and measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red) using a plate reader.[11]
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
The EC50 value (the concentration of the compound that inhibits the viral cytopathic effect by 50%) is determined by regression analysis of the dose-response curve.
-
The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the uninfected, compound-treated wells.
-
The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a CPE inhibition assay.
Caption: General workflow for a CPE inhibition assay.
Conclusion
Both AT-9010 and remdesivir are potent inhibitors of the SARS-CoV-2 RdRp, functioning as nucleotide analog prodrugs. Remdesivir acts via delayed chain termination after its incorporation into the growing viral RNA strand.[3] In contrast, AT-9010, the active form of bemnifosbuvir, exhibits a dual mechanism of action by not only causing chain termination but also inhibiting the essential NiRAN domain of the viral polymerase.[6][7] This dual inhibition may present a higher barrier to the development of viral resistance.[7] While remdesivir is an approved intravenous therapy, bemnifosbuvir was developed as an oral antiviral, which could offer advantages in outpatient settings.[4][5] However, the clinical development of bemnifosbuvir has faced challenges, with a Phase III trial being terminated early.[13] Further research and clinical studies are essential to fully elucidate the therapeutic potential of these and other novel antiviral agents.
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bemnifosbuvir - Wikipedia [en.wikipedia.org]
- 5. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II study of bemnifosbuvir in high-risk participants in a hospital setting with moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AT-9010 and Favipiravir in the Fight Against SARS-CoV-2
For Immediate Release
In the ongoing battle against SARS-CoV-2, the scientific community continues to rigorously evaluate and compare the efficacy of various antiviral agents. This guide provides a detailed comparison of two such candidates: AT-9010, the active triphosphate of the prodrug bemnifosbuvir (AT-527), and favipiravir. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Tale of Two Strategies
Both AT-9010 and favipiravir are nucleotide analogs that target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication. However, they employ distinct strategies to inhibit viral proliferation.
AT-9010: A Dual-Pronged Attack
AT-9010, the active form of the orally available prodrug bemnifosbuvir (AT-527), exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase (nsp12).[1][2] Once intracellularly converted to its triphosphate form, AT-9010 acts as a chain terminator. Its incorporation into the nascent viral RNA strand by the RdRp active site prevents the addition of subsequent nucleotides, thereby halting viral replication.[2] The modified ribose group (2’-fluoro, 2’-methyl) of AT-9010 is crucial for this immediate termination.[2]
Furthermore, AT-9010 targets a second essential enzymatic function of nsp12, the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.[3] This domain is vital for viral replication and transcription.[3] AT-9010 binds to the NiRAN active site, outcompeting native nucleotides and inhibiting its activity.[2] This dual inhibition of both the RdRp and NiRAN domains represents a promising strategy to combat SARS-CoV-2.[2][3]
Favipiravir: Inducing Errors and Halting the Chain
Favipiravir is a prodrug that is intracellularly metabolized to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5] Favipiravir-RTP acts as a purine analog and is incorporated into the viral RNA by the RdRp.[4] Two primary mechanisms of action have been proposed for favipiravir against SARS-CoV-2:
-
Lethal Mutagenesis: The incorporation of favipiravir-RTP can induce mutations in the viral genome, leading to the production of non-viable viral progeny.[4][6]
-
Chain Termination: Similar to AT-9010, the incorporation of favipiravir-RTP can also lead to the termination of the elongating RNA strand.[6]
The predominant mechanism may depend on the specific virus and cellular context.
Intracellular Activation Pathways
Both bemnifosbuvir and favipiravir are administered as prodrugs and require intracellular conversion to their active triphosphate forms.
Efficacy Data: In Vitro and In Vivo Comparisons
Direct head-to-head clinical trials comparing bemnifosbuvir and favipiravir are limited. Therefore, this comparison relies on data from separate in vitro and in vivo studies.
In Vitro Efficacy
| Compound | Cell Line | Assay Type | EC50 / EC90 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| AT-511 (free base of AT-527) | Normal Human Airway Epithelial (HAE) cells | Virus Yield Reduction | EC90: 0.47 | > 100 | > 212 | [2][7] |
| Favipiravir | Vero E6 cells | Cytopathic Effect | EC50: 61.88 | > 400 | > 6.46 | [8] |
| Favipiravir | Vero E6 cells | Not specified | No inhibition at 100 | Not specified | Not specified | [9] |
| Favipiravir | Vero-E6 | Real-Time Cell Analysis | Optimal concentration: 2 mg/mL (~12,730 µM) | Not specified | Not specified | [5] |
Note: EC50 (half-maximal effective concentration) and EC90 (90% effective concentration) values can vary depending on the cell line, viral strain, and assay conditions used.
In Vivo Efficacy: Syrian Hamster Model
The Syrian hamster is a well-established model for SARS-CoV-2 infection, recapitulating many aspects of mild-to-moderate human COVID-19.
Favipiravir:
Studies in Syrian hamsters have demonstrated the in vivo efficacy of favipiravir in reducing viral load in the lungs.
| Dose | Route of Administration | Treatment Schedule | Viral Load Reduction in Lungs (log10 TCID50/mg) vs. Control | Reference |
| Low dose (300 mg/kg/day) | Oral gavage | Twice daily for 4 days, starting 1h before infection | Mild reduction | [10] |
| Medium dose (600 mg/kg/day) | Intraperitoneal | Twice daily for 4 days, starting 1h before infection | 1.8 | [1] |
| High dose (1000 mg/kg/day) | Intraperitoneal | Twice daily for 4 days, starting 1h before infection | 4.0 | [1] |
| 300 mg/kg/day | Intraperitoneal | Twice daily from day -1 to day 3 post-infection | Significant reduction in viral RNA and viral antigen expression | [11] |
AT-527 (Bemnifosbuvir):
As of the latest available data, specific in vivo efficacy studies of bemnifosbuvir in a SARS-CoV-2 Syrian hamster model, detailing viral load reduction, have not been published. Preclinical data for bemnifosbuvir primarily focus on pharmacokinetic profiles in non-human primates, which predict that therapeutic concentrations can be achieved in the lungs.[1][7] A phase 2 clinical trial in hospitalized patients with COVID-19 showed that bemnifosbuvir rapidly reduced viral load compared to a placebo.[3]
Experimental Protocols
In Vitro Antiviral Assays
A general workflow for determining the in vitro efficacy of antiviral compounds against SARS-CoV-2 is outlined below.
Cytopathic Effect (CPE) Inhibition Assay (as used for Favipiravir): Vero E6 cells are seeded in 96-well plates. After 24 hours, the cells are treated with different concentrations of favipiravir and subsequently infected with SARS-CoV-2. After an incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or neutral red) to determine the concentration of the drug that protects 50% of the cells from virus-induced death (EC50).[8]
Virus Yield Reduction (VYR) Assay (as used for AT-511): Normal Human Airway Epithelial (HAE) cells are infected with SARS-CoV-2 in the presence of varying concentrations of AT-511. After a set incubation period (e.g., 72 hours), the supernatant is collected, and the amount of infectious virus is quantified by TCID50 (50% tissue culture infectious dose) assay on a susceptible cell line (e.g., Vero 76 cells). The EC90 is the concentration of the compound that reduces the viral titer by 90% (1-log10).[2]
In Vivo Syrian Hamster Model
The following diagram illustrates a typical experimental design for evaluating antiviral efficacy in the Syrian hamster model.
Protocol for Favipiravir in Hamsters: Female Syrian hamsters (6-10 weeks old) are anesthetized and intranasally inoculated with SARS-CoV-2.[10] Favipiravir is administered, for example, intraperitoneally or orally, starting shortly before or after infection and continuing for a specified duration (e.g., 4 days).[1][10] Animals are monitored daily for weight loss and clinical signs of disease. At a predetermined time point (e.g., day 4 post-infection), animals are euthanized, and lungs are harvested to quantify viral titers (TCID50) and viral RNA levels (qRT-PCR).[1]
Host Cell Signaling Pathways
The primary mechanism of action for both AT-9010 and favipiravir is the direct inhibition of the viral polymerase. However, some studies have explored their potential effects on host cell pathways.
Favipiravir: Some research suggests that favipiravir may induce oxidative stress in host cells.[12] It is important to note that these effects may be cell-type and concentration-dependent.
AT-527: Currently, there is limited publicly available data on the specific effects of bemnifosbuvir or AT-9010 on host cell signaling pathways beyond their intracellular activation.
Summary and Future Directions
Both AT-9010 and favipiravir demonstrate promising antiviral activity against SARS-CoV-2 by targeting the viral RdRp. AT-9010's unique dual mechanism of inhibiting both the RdRp and NiRAN domains of the viral polymerase is a noteworthy feature. In vitro data suggests that AT-511, the free base of AT-527, is potent against SARS-CoV-2. Favipiravir has shown efficacy in reducing viral loads in the lungs of infected hamsters, particularly at higher doses.
A key limitation in a direct comparison is the lack of published in vivo efficacy data for bemnifosbuvir in the Syrian hamster model. Such studies would be invaluable for a more direct head-to-head assessment of their in vivo potency. Further research is also warranted to fully elucidate the potential off-target effects and interactions of both compounds with host cell signaling pathways. As the landscape of COVID-19 therapeutics continues to evolve, rigorous comparative studies will be essential to identify the most effective antiviral strategies.
References
- 1. pnas.org [pnas.org]
- 2. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir at high doses has potent antiviral activity in SARS-CoV-2−infected hamsters, whereas hydroxychloroquine lacks activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Favipiravir and COVID-19: A Simplified Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human bronchopulmonary disposition and plasma pharmacokinetics of oral bemnifosbuvir (AT-527), an experimental guanosine nucleotide prodrug for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Comparative Antiviral Activity of AT-9010 and Triethylamine in Preclinical Models
A detailed guide for researchers, scientists, and drug development professionals on the validation of the antiviral activities of AT-9010 and triethylamine across various cell lines. This document provides a comparative analysis of their efficacy, cytotoxicity, and mechanisms of action, supported by experimental data and protocols.
This guide addresses the distinct antiviral profiles of two compounds: AT-9010, the active metabolite of the prodrugs bemnifosbuvir (AT-527) and AT-752, and triethylamine, a simpler organic compound. While the initial query suggested a combined entity, this report clarifies their separate identities and evaluates their antiviral potential independently based on available scientific literature.
Executive Summary
AT-9010 is a potent nucleotide analog that functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp) and the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domain.[1][2][3][4][5] Its activity has been primarily documented against RNA viruses, including SARS-CoV-2 and flaviviruses.[1][6] Triethylamine, conversely, has demonstrated antiviral effects against influenza A viruses through a mechanism that does not involve the inhibition of neuraminidase or RdRp, suggesting a different mode of action that may target other viral or host cell factors.[7][8][9][10][11] This guide presents the available quantitative data on the antiviral efficacy and cytotoxicity of both compounds in various cell lines, details the experimental methodologies used for their validation, and provides visual representations of their mechanisms of action and experimental workflows.
Quantitative Analysis of Antiviral Activity
The following tables summarize the key quantitative parameters for AT-9010 and triethylamine, including their 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). These values are critical for assessing the therapeutic potential of an antiviral compound.
Table 1: Antiviral Activity and Cytotoxicity of AT-9010
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero | Data not available | Data not available | Data not available | [12] |
| Flaviviruses | Various | Data not available | Data not available | Data not available | [6] |
Note: Specific EC50 and CC50 values for AT-9010 in different cell lines were not explicitly available in the searched literature. The provided references confirm its potent antiviral activity, with its prodrugs undergoing clinical trials. Further specific studies are needed to populate this table.
Table 2: Antiviral Activity and Cytotoxicity of Triethylamine
| Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A H1N1 (A/PR/8/34) | MDCK | ~178 - 265 | >10,000 | ~37.7 - 56.2 | [7][8][9][10] |
| Influenza A H1N1 (A/WSN/33) | MDCK | ~200 - 300 | >10,000 | ~33.3 - 50.0 | [7][8][9][10] |
| Influenza A H3N2 (A/Aichi/2/68) | MDCK | ~250 - 350 | >10,000 | ~28.6 - 40.0 | [7][8][9][10] |
Note: The IC50 (50% inhibitory concentration) values for triethylamine were calculated from immunofluorescence staining and western blot data. The CC50 was determined using a WST-8 assay. The Selectivity Index is calculated as CC50/IC50.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key assays used to determine the antiviral activity and cytotoxicity of compounds like AT-9010 and triethylamine.
Cell Culture and Virus Propagation
-
Cell Lines: A susceptible cell line for the virus of interest is chosen (e.g., Vero E6 or Caco-2 for SARS-CoV-2, MDCK for influenza).[13] Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Virus Stock Preparation: The virus is propagated in the selected cell line. The viral titer is then determined using methods such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay to quantify the number of infectious viral particles.[14]
Cytotoxicity Assay (CC50 Determination)
The CC50 is the concentration of a compound that causes a 50% reduction in cell viability.[15]
-
Cell Seeding: Seed cells in a 96-well plate to form a confluent monolayer.[12]
-
Compound Treatment: Add serial dilutions of the test compound to the wells in triplicate. Include a "cells only" control (no compound).[12]
-
Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 24-72 hours).[12]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.[16]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and use regression analysis to calculate the CC50 value.[17]
Antiviral Activity Assay (EC50/IC50 Determination)
The EC50 or IC50 is the concentration of a compound that inhibits 50% of viral activity or replication.[15]
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound Treatment and Infection: Pre-treat the cells with serial dilutions of the compound for a specified time (e.g., 1 hour) before infecting with the virus at a predetermined multiplicity of infection (MOI).[12] Alternatively, the compound and virus can be added simultaneously.
-
Controls: Include "virus control" (cells and virus, no compound) and "cell control" (cells only, no virus or compound) wells.[18]
-
Incubation: Incubate the plates until the desired level of cytopathic effect (CPE) is observed in the virus control wells (typically >80%).[18]
-
Quantification of Viral Inhibition: The method for quantifying viral inhibition depends on the virus and assay format. Common methods include:
-
CPE Reduction Assay: Visually score the inhibition of virus-induced cell death.[18]
-
Plaque Reduction Assay: Stain the cell monolayer and count the number of plaques.
-
Viral RNA Quantification: Extract RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels.[12]
-
Immunofluorescence Staining: Stain for a viral antigen and quantify the number of infected cells.[8]
-
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the EC50 or IC50 value from the dose-response curve.[17]
Selectivity Index (SI) Calculation
The Selectivity Index is a ratio that measures the relative safety of a compound. It is calculated as: SI = CC50 / EC50 (or IC50) [12] A higher SI value indicates a more promising therapeutic window for the compound.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is fundamental for drug development. AT-9010 and triethylamine exhibit distinct antiviral mechanisms.
AT-9010: Dual Inhibition of Viral RNA Synthesis
AT-9010 is the active triphosphate metabolite of prodrugs like bemnifosbuvir.[1][4] After cellular uptake, the prodrug undergoes a series of enzymatic conversions to form AT-9010.[1][3] This active form then targets the viral RNA-dependent RNA polymerase (RdRp) complex. AT-9010 exerts its antiviral effect through a dual mechanism: it inhibits the canonical RdRp activity and also targets the NiRAN domain, which is essential for viral replication.[2][3][5]
Caption: Metabolic activation pathway of the prodrug AT-527 to the active antiviral agent AT-9010.
Triethylamine: A Non-Canonical Antiviral Mechanism
The antiviral mechanism of triethylamine against influenza A virus is not fully elucidated but is known to be independent of the major drug targets, neuraminidase and RNA-dependent RNA polymerase.[7][8][9][10][11] As a proton acceptor, it is hypothesized that triethylamine may interfere with the endosomal acidification process that is critical for viral uncoating and entry into the host cell.[11] It may also affect other host cell factors or viral proteins essential for replication.[8]
Caption: Hypothesized mechanism of action for triethylamine against influenza A virus.
Experimental Workflow for Antiviral Compound Validation
The process of validating a potential antiviral compound involves a series of standardized in vitro assays.
Caption: A generalized workflow for the in vitro validation of an antiviral compound.
Conclusion
This comparative guide provides a framework for understanding and evaluating the antiviral activities of AT-9010 and triethylamine. AT-9010 represents a targeted antiviral strategy, acting as a potent inhibitor of viral RNA synthesis after metabolic activation. In contrast, triethylamine demonstrates a broader, less specific mechanism against influenza A virus, with a favorable preliminary safety profile in vitro.
For researchers and drug developers, this guide highlights the importance of standardized experimental protocols for generating robust and comparable data. The provided tables and diagrams serve as a foundation for organizing and interpreting findings in the ongoing search for effective antiviral therapies. Further research is warranted to fully elucidate the antiviral spectrum and in vivo efficacy of both compounds.
References
- 1. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for broad-spectrum binding of AT-9010 to flaviviral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triethylamine inhibits influenza A virus infection and growth via mechanisms independent of viral neuraminidase and RNA-dependent RNA polymerase | PLOS One [journals.plos.org]
- 8. Triethylamine inhibits influenza A virus infection and growth via mechanisms independent of viral neuraminidase and RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triethylamine inhibits influenza A virus infection and growth via mechanisms independent of viral neuraminidase and RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Triethylamine inhibits influenza A virus infection and growth via mechanisms independent of viral neuraminidase and RNA-dependent RNA polymerase | PLOS One [journals.plos.org]
- 12. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 14. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 15. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Head-to-Head Comparison of AT-527's Active Metabolite and Other Antivirals for SARS-CoV-2
A detailed guide for researchers and drug development professionals on the comparative in vitro efficacy and mechanisms of action of leading oral antivirals against SARS-CoV-2.
This guide provides an objective comparison of the in vitro performance of the active metabolite of AT-527 (AT-9010) against other prominent antiviral agents for SARS-CoV-2, including remdesivir, molnupiravir, and favipiravir. The information is compiled from various studies to offer a comprehensive overview of their antiviral potency, mechanisms of action, and metabolic activation pathways. All quantitative data is summarized in structured tables, and detailed diagrams of key pathways are provided to facilitate a clear understanding of their respective profiles.
Comparative In Vitro Antiviral Activity
The in vitro efficacy of antiviral agents is a critical indicator of their potential therapeutic value. The following tables summarize the 50% effective concentration (EC50) and 90% effective concentration (EC90) values for the parent compounds or active metabolites of AT-527, molnupiravir, remdesivir, and favipiravir against SARS-CoV-2 in various cell lines. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Antiviral (Prodrug) | Active Metabolite | Cell Line | EC50 (µM) | EC90 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Study Reference |
| AT-527 (AT-511) | AT-9010 | Huh-7 | - | 0.34 - 1.2 | >86 | - | [1] |
| Human Airway Epithelial (HAE) | - | 0.47 | >86 | >183 | [1] | ||
| Molnupiravir | NHC-TP | Human Airway Epithelial (HAE) | - | 2.8 | - | - | [1] |
| Vero E6-GFP | 0.3 | - | - | - | [2] | ||
| Huh7 | 0.4 | - | - | - | [2] | ||
| Remdesivir | Remdesivir-TP | Vero E6 | - | - | >100 | - | [3] |
| HCoV-NL63 in Caco-2 | 0.3806 | - | 21.78 | 57.22 | [3] | ||
| Favipiravir | Favipiravir-RTP | Vero E6 | 61.88 | - | >400 | >6.46 | [2] |
Note: AT-511 is the free base of the prodrug AT-527. EC50/EC90 values for AT-511 are often used to represent the activity of AT-527 in cell-based assays. NHC stands for N4-hydroxycytidine, the active nucleoside of molnupiravir.
Metabolic Activation and Mechanism of Action
All four antiviral agents are prodrugs that must be metabolized intracellularly to their active triphosphate forms to exert their antiviral effects. These active metabolites then target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. However, their precise mechanisms of inhibition and metabolic activation pathways differ.
Metabolic Activation Pathways
The following diagram illustrates the intracellular conversion of each prodrug to its active triphosphate metabolite.
Caption: Intracellular metabolic activation pathways of antiviral prodrugs.
Mechanisms of Action at the Viral RdRp
The active triphosphate metabolites of these antivirals act as substrates for the SARS-CoV-2 RdRp, leading to the inhibition of viral RNA synthesis through different mechanisms.
Caption: Mechanisms of action of active antiviral metabolites on the SARS-CoV-2 RdRp.
-
AT-9010 (from AT-527): Exhibits a dual mechanism of action. It acts as a chain terminator of the viral RNA synthesis by being incorporated into the nascent RNA strand by the RdRp. Additionally, it binds to the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the nsp12 polymerase, a separate essential enzymatic site, further inhibiting viral replication.
-
Remdesivir-TP (from Remdesivir): Functions as a delayed chain terminator. After its incorporation into the viral RNA, it allows the addition of a few more nucleotides before halting further elongation of the RNA chain.[4]
-
NHC-TP (from Molnupiravir): Acts as a mutagen. It is incorporated into the viral RNA and can be read as either cytidine or uridine during subsequent replication rounds, leading to an accumulation of mutations throughout the viral genome, a process known as "error catastrophe," which ultimately results in non-viable virus particles.[5][6]
-
Favipiravir-RTP (from Favipiravir): The exact mechanism against SARS-CoV-2 is still under investigation, but it is believed to act through a combination of weak incorporation into the viral RNA, leading to some chain termination, and potentially by inducing mutagenesis.[1][7]
Experimental Protocols
The following provides a general overview of the experimental workflow for in vitro antiviral activity assays commonly used to evaluate these compounds.
In Vitro Antiviral Activity Assay Workflow
Caption: Generalized experimental workflow for in vitro antiviral activity assays.
Detailed Methodologies:
-
Cell Lines: Commonly used cell lines for SARS-CoV-2 antiviral testing include Vero E6 (African green monkey kidney), Calu-3 (human lung adenocarcinoma), and Huh-7 (human hepatoma). The choice of cell line can influence the observed antiviral potency.
-
Virus: Assays are performed with infectious SARS-CoV-2 isolates, often at a specific multiplicity of infection (MOI), which is the ratio of infectious virus particles to the number of cells.
-
Compound Treatment: The antiviral compounds are typically added to the cell cultures shortly after viral infection. A range of concentrations is tested to determine the dose-response relationship.
-
Endpoint Measurement:
-
Cytopathic Effect (CPE) Reduction Assay: Measures the ability of the compound to protect cells from virus-induced death or morphological changes.
-
Plaque Reduction Assay: Quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.
-
Viral RNA Quantification (RT-qPCR): Measures the amount of viral RNA produced in the presence of the compound.
-
Reporter Virus Assays: Utilize genetically engineered viruses that express a reporter gene (e.g., luciferase or fluorescent protein) upon replication, allowing for a quantitative measure of viral activity.
-
-
Cytotoxicity Assay: Performed in parallel on uninfected cells to determine the concentration of the compound that is toxic to the cells (CC50). This is crucial for calculating the selectivity index (SI), which is a measure of the therapeutic window of the drug.
Conclusion
AT-527, through its active metabolite AT-9010, presents a potent in vitro antiviral activity against SARS-CoV-2, distinguished by its dual mechanism of action targeting both the RdRp and the NiRAN domains of the viral polymerase. When compared to other oral antivirals, its in vitro potency in relevant human airway epithelial cells appears favorable. Remdesivir, while effective, is administered intravenously. Molnupiravir and favipiravir offer the advantage of oral administration but operate through different mechanisms of action, with molnupiravir's mutagenic properties being a key feature.
This guide provides a foundational comparison for researchers. For definitive head-to-head assessments, further studies evaluating all these compounds under identical, standardized in vitro conditions are warranted. Such studies will be crucial for a more precise understanding of their relative potencies and for guiding the development of next-generation antiviral therapies.
References
- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.apub.kr [cdn.apub.kr]
- 7. ecdc.europa.eu [ecdc.europa.eu]
Validating the Specificity of AT-9010 for the NiRAN Domain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AT-9010's inhibitory activity on the Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) domain of the SARS-CoV-2 RNA-dependent RNA polymerase (nsp12) with other known inhibitors. The NiRAN domain's essential role in the viral RNA capping process makes it a prime target for antiviral therapeutics.[1][2] This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological and experimental frameworks to aid in the evaluation of AT-9010's specificity.
Dual Mechanism of AT-9010
AT-9010 is the active triphosphate form of the orally available prodrug bemnifosbuvir (formerly AT-527). It exhibits a dual mechanism of action against the SARS-CoV-2 polymerase, targeting both the RNA-dependent RNA polymerase (RdRp) active site and the N-terminal NiRAN domain.[3] Within the NiRAN domain, AT-9010 binds as a diphosphate (AT-9010-DP) in a unique orientation, occupying a previously unobserved cavity. This binding competitively inhibits the nucleotidyltransferase activity of the NiRAN domain, which is crucial for viral replication.[3][4]
Comparative Inhibitory Activity
While a direct IC50 value for AT-9010's inhibition of the NiRAN domain is not consistently reported under standardized assay conditions, its potent activity has been demonstrated through various biochemical assays. The following table compares the inhibitory characteristics of AT-9010 with other identified NiRAN domain inhibitors.
| Inhibitor | Target | Assay Type | Key Findings | Reference |
| AT-9010 | NiRAN Domain | nsp9 UMPylation Assay | 85-90% inhibition of nsp9-UMPylation at equimolar concentration with UTP. Strongly outcompetes UTP for NiRAN binding. | |
| NiRAN Domain | HPLC-based Hydrolysis Assay | ~82% of AT-9010 is hydrolyzed by the NiRAN domain within one hour, indicating it acts as a substrate and competitive inhibitor. | [4] | |
| NCI-2 | NiRAN Domain (covalent) | nsp9 AMPylation HTS Assay | IC50 = 4.3 µM | [5] |
| Sorafenib, Sunitinib, SU6656 | NiRAN Domain (kinase-like activity) | Kinase Activity Assay | Significantly abrogated the kinase-like activity of the CoV-2 RdRp at 500 nM. |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the methods for evaluating inhibitors, the following diagrams illustrate the NiRAN domain's role in RNA capping and a typical experimental workflow for assessing inhibitor potency.
Caption: AT-9010's mechanism of NiRAN domain inhibition.
Caption: A typical workflow for an nsp9 RNAylation inhibition assay.
Experimental Protocols
Inhibition of NiRAN-mediated nsp9 RNAylation Assay
This protocol is a representative method for assessing the inhibitory potential of compounds against the NiRAN domain's RNAylation activity.
1. Reagents and Materials:
-
Enzymes: Recombinant SARS-CoV-2 nsp12 and nsp9 proteins.
-
Substrate: 5'-triphosphorylated 10-mer RNA (pppRNA).
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM KCl, 2 mM DTT, 2 mM MgCl2.
-
Test Compounds: AT-9010, NCI-2, etc., dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Solution: 50 mM EDTA.
-
Analysis: SDS-PAGE gels, GelCode Blue Stain Reagent, or phosphorimager for radiolabeled substrates.
2. Procedure:
-
Prepare a reaction mixture containing nsp12 (e.g., 0.5 µM) and nsp9 (e.g., 5 µM) in the reaction buffer.
-
Add the test compound at a range of final concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the pppRNA substrate (e.g., 50 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the reaction products by SDS-PAGE. The RNAylation of nsp9 results in a shift in its molecular weight.
-
Visualize the gel using a suitable staining method or phosphorimaging if a radiolabeled substrate is used.
-
Quantify the band intensities to determine the percentage of nsp9 RNAylation relative to the control.
-
Plot the percent inhibition against the compound concentration and calculate the IC50 value using a suitable software.
High-Throughput Screening (HTS) for NiRAN-dependent nsp9 AMPylation
This protocol is adapted from the method used to identify NCI-2 and is suitable for large-scale screening.[1]
1. Reagents and Materials:
-
Enzymes and Substrates: Recombinant nsp12 and nsp9, ATP.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM MgCl2, 2 mM TCEP.
-
Detection Reagent: Kinase-Glo® Plus Luminescence Kinase Assay kit.
-
Test Compounds: Library of small molecules.
2. Procedure:
-
Dispense the test compounds into a multi-well assay plate.
-
Add a solution of nsp12 (e.g., 100 nM) and nsp9 (e.g., 50 µM) in assay buffer to each well.
-
Initiate the reaction by adding ATP (e.g., 50 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Kinase-Glo® Plus reagent to each well. This reagent measures the amount of remaining ATP.
-
Incubate for a further 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence compared to the control indicates consumption of ATP and, therefore, NiRAN activity. An increase in luminescence in the presence of a test compound indicates inhibition.
-
Calculate the percent inhibition for each compound and identify hits for further validation.
Conclusion
The available data strongly support the specific and potent inhibition of the SARS-CoV-2 NiRAN domain by AT-9010. While direct comparative IC50 values against other inhibitors like the covalent modifier NCI-2 are not yet established under identical conditions, the semi-quantitative evidence demonstrates that AT-9010 effectively outcompetes natural substrates for NiRAN binding. This dual-action targeting of both the RdRp and NiRAN domains underscores the therapeutic potential of bemnifosbuvir (AT-527) and highlights the NiRAN domain as a viable and critical target for the development of novel anti-coronavirus agents. Further studies establishing standardized assays for NiRAN inhibition will be invaluable for the direct comparison of current and future inhibitors.
References
- 1. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NMPylation and de-NMPylation of SARS-CoV-2 nsp9 by the NiRAN domain - PMC [pmc.ncbi.nlm.nih.gov]
AT-9010: A Comparative Analysis of its Cross-Reactivity with Viral Polymerases
For Researchers, Scientists, and Drug Development Professionals
AT-9010, the active triphosphate metabolite of the prodrug AT-527, has emerged as a significant inhibitor of viral replication, most notably against SARS-CoV-2. Its unique dual mechanism of action, targeting both the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, has prompted further investigation into its broader antiviral potential. This guide provides a comparative analysis of the cross-reactivity of AT-9010 with a range of viral polymerases, supported by available experimental data.
Mechanism of Action
AT-9010 is a guanosine nucleotide analog. Its primary mode of action is as a chain terminator. Once incorporated into the nascent viral RNA strand by the RdRp, it prevents further elongation, thereby halting viral replication. Additionally, AT-9010 has been shown to inhibit the NiRAN domain of the SARS-CoV-2 polymerase, a function essential for viral replication. Evidence also suggests that AT-9010 can bind to the methyltransferase (MTase) domain of flavivirus polymerases, interfering with RNA capping.
Comparative Inhibitory Activity of AT-9010
The following table summarizes the known inhibitory activity of AT-9010 against various viral polymerases. It is important to note that while the prodrug AT-527 has been described as having broad-spectrum activity, specific quantitative data for the active triphosphate form, AT-9010, against many viral polymerases is not publicly available.
| Virus Family | Virus | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |
| Coronaviridae | SARS-CoV-2 | RNA-dependent RNA Polymerase (RdRp) | Potent inhibitor, acts as a chain terminator. Specific IC50 values are not consistently reported in public literature. | [1] |
| SARS-CoV-2 | NiRAN Domain | Potent inhibitor. Specific IC50 values are not consistently reported in public literature. | [1] | |
| Flaviviridae | Hepatitis C Virus (HCV) | NS5B RNA Polymerase | Potent inhibitor. Specific IC50 values are not consistently reported in public literature. | [2] |
| Zika Virus | Methyltransferase (MTase) Domain | Binds to the GTP binding site. Quantitative inhibition data is not specified. | N/A | |
| Ntaya Virus | Methyltransferase (MTase) Domain | Binds to the GTP binding site. Quantitative inhibition data is not specified. | N/A | |
| Orthomyxoviridae | Influenza A Virus | RNA Polymerase (PA, PB1, PB2) | Data not available | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | L-protein (RNA Polymerase) | Data not available | |
| Retroviridae | Human Immunodeficiency Virus (HIV) | Reverse Transcriptase (RT) | Data not available | |
| Hepadnaviridae | Hepatitis B Virus (HBV) | DNA Polymerase/Reverse Transcriptase | Data not available | |
| Human Polymerases | Various DNA and RNA polymerases | N/A | Data on selectivity against human polymerases is not readily available. |
Note: The absence of data in this table highlights a significant gap in the publicly available research on the cross-reactivity profile of AT-9010. Further studies are required to fully elucidate its spectrum of activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are representative protocols for key assays used to determine the inhibitory activity of compounds like AT-9010.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (SARS-CoV-2)
This biochemical assay measures the ability of a compound to inhibit the synthesis of RNA by the viral RdRp.
Materials:
-
Purified recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)
-
RNA template-primer duplex
-
Radionuclide-labeled or fluorescently-labeled nucleoside triphosphates (NTPs)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)
-
AT-9010 (or other test compounds)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template-primer, and a mix of unlabeled NTPs.
-
Add varying concentrations of AT-9010 or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding the purified RdRp enzyme complex and the labeled NTP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Precipitate the newly synthesized RNA product.
-
Quantify the amount of incorporated labeled NTP using a scintillation counter or fluorescence reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
NiRAN Domain Inhibition Assay
This assay assesses the inhibition of the nucleotidyltransferase activity of the NiRAN domain.
Materials:
-
Purified recombinant SARS-CoV-2 nsp12 (containing the NiRAN domain)
-
Acceptor substrate (e.g., a synthetic peptide or protein)
-
Radionuclide-labeled or fluorescently-labeled nucleotide (e.g., ATP, GTP)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
AT-9010 (or other test compounds)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the acceptor substrate.
-
Add varying concentrations of AT-9010 or a vehicle control.
-
Initiate the reaction by adding the purified nsp12 enzyme and the labeled nucleotide.
-
Incubate the reaction at a specified temperature for a defined period.
-
Stop the reaction.
-
Separate the labeled acceptor substrate from the unreacted labeled nucleotide (e.g., using gel electrophoresis or a filter-binding assay).
-
Quantify the amount of labeled nucleotide transferred to the acceptor substrate.
-
Calculate the percent inhibition and determine the IC50 value.
Viral Methyltransferase (MTase) Inhibition Assay (Flavivirus)
This assay measures the inhibition of the viral MTase responsible for RNA cap methylation.
Materials:
-
Purified recombinant flavivirus MTase domain
-
Guanosine-capped RNA substrate
-
S-adenosyl-L-[methyl-3H]-methionine (radiolabeled methyl donor)
-
Reaction buffer (e.g., Tris-HCl, KCl)
-
AT-9010 (or other test compounds)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the capped RNA substrate.
-
Add varying concentrations of AT-9010 or a vehicle control.
-
Initiate the reaction by adding the purified MTase enzyme and the radiolabeled S-adenosyl-methionine.
-
Incubate the reaction at a specified temperature for a defined period.
-
Stop the reaction.
-
Capture the RNA substrate on a filter membrane and wash to remove unincorporated radiolabeled methyl donor.
-
Quantify the amount of radiolabel incorporated into the RNA using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for the RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay.
Caption: Workflow for the NiRAN Domain Inhibition Assay.
Caption: Signaling Pathway of AT-9010 Inhibition of Viral Replication.
Conclusion
AT-9010 demonstrates potent inhibitory activity against the SARS-CoV-2 polymerase complex through a dual mechanism of action. Its activity extends to the polymerases of other viruses, such as HCV, and the methyltransferase domain of flaviviruses. However, a comprehensive understanding of its cross-reactivity profile is currently limited by the lack of publicly available quantitative data for a broader range of viral polymerases, including those from influenza, RSV, HIV, and HBV. Further research in this area is critical to fully assess the potential of AT-9010 as a broad-spectrum antiviral agent. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
A Comparative Analysis of AT-9010 and Molnupiravir for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational antiviral agent AT-9010, the active triphosphate of bemnifosbuvir (AT-527), and the approved antiviral drug molnupiravir. The focus is on their respective mechanisms of action, in vitro and clinical efficacy against SARS-CoV-2, and the experimental methodologies used to evaluate them.
Executive Summary
AT-9010 and molnupiravir are both nucleoside analogs that target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), yet they employ distinct mechanisms to inhibit viral replication. AT-9010 functions as an RNA chain terminator and an inhibitor of the viral NiRAN domain, a dual-action that presents a high barrier to resistance. Molnupiravir, through its active form NHC-TP, acts as a viral mutagen, introducing errors into the viral genome to induce lethal mutagenesis.
In vitro studies have demonstrated the potent antiviral activity of both compounds against SARS-CoV-2. Notably, a head-to-head comparison in human airway epithelial cells indicated that AT-511 (the free base of AT-527) is 5 to 8 times more potent than molnupiravir.
Clinical trial results have shown varied outcomes. The Phase 3 MOVe-OUT trial of molnupiravir demonstrated a reduction in the risk of hospitalization or death in high-risk, unvaccinated adults with mild-to-moderate COVID-19. In contrast, the truncated Phase 3 MORNINGSKY trial of bemnifosbuvir (AT-527) did not meet its primary endpoint of time to symptom alleviation and showed no reduction in viral load, although a reduction in hospitalizations was observed.
This guide will delve into the available data to provide a comprehensive comparison of these two antiviral agents.
Data Presentation
Table 1: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | Assay Type | EC50/EC90 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC90) | Reference |
| AT-511 (free base of AT-527) | Human Airway Epithelial (HAE) cells | Virus Yield Reduction | EC90: 0.47 ± 0.12 | >86 | >183 | [1] |
| Molnupiravir | Human Airway Epithelial (HAE) cells | Virus Yield Reduction | EC90: 2.8 ± 1.0 | Not Reported in Study | Not Reported in Study | [1] |
| Molnupiravir | Vero cells | IC50 | IC50: 0.3 | Not Reported in Study | Not Reported in Study | [2] |
| NHC (active form of Molnupiravir) | Vero E6-GFP cells | EC50 | EC50: 0.3 | Not Reported in Study | Not Reported in Study | [2] |
| NHC (active form of Molnupiravir) | Huh7 cells | EC50 | EC50: 0.4 | Not Reported in Study | Not Reported in Study | [2] |
| Molnupiravir | Calu-3 cells | IC50 | IC50: 0.08 | Not Reported in Study | Not Reported in Study | [2] |
Table 2: Clinical Trial Efficacy Outcomes
| Clinical Trial | Drug | Primary Endpoint | Key Efficacy Results | Virologic Outcomes | Reference |
| MOVe-OUT | Molnupiravir | Percentage of participants hospitalized or who died through day 29 | Reduced risk of hospitalization or death by 30% in the full study population (6.8% in molnupiravir group vs. 9.7% in placebo group). | Greater mean reductions from baseline in SARS-CoV-2 RNA than placebo. No infectious virus detected in the molnupiravir group by day 3. | [3] |
| MORNINGSKY | Bemnifosbuvir (AT-527) | Time to alleviation or improvement of COVID-19 symptoms | Did not meet primary endpoint. 71% relative risk reduction in hospitalization (2.9% in bemnifosbuvir group vs. 10.0% in placebo group). | No reduction in viral load was observed. | [3][4][5] |
Mechanisms of Action
AT-9010: Dual Inhibition of Viral Replication
AT-527 is a double prodrug that is metabolized in the host cell to its active triphosphate form, AT-9010[1]. AT-9010 exhibits a dual mechanism of action against the SARS-CoV-2 polymerase (nsp12)[6]:
-
RNA Chain Termination: AT-9010 is incorporated into the growing viral RNA strand by the RdRp domain of nsp12. The presence of a 2'-fluoro-2'-C-methyl group on the ribose of AT-9010 prevents the addition of the next nucleotide, thus causing immediate termination of RNA synthesis[6].
-
NiRAN Inhibition: AT-9010 also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding outcompetes natural nucleotides and inhibits the essential nucleotidyltransferase activity of the NiRAN domain[6].
This dual mechanism is believed to create a high barrier to the development of viral resistance.
Molnupiravir: Lethal Mutagenesis
Molnupiravir is a prodrug of the nucleoside analog β-D-N4-hydroxycytidine (NHC)[7]. Following administration, molnupiravir is converted to NHC, which is then phosphorylated by host cell kinases to its active triphosphate form, NHC-TP[7]. The mechanism of action of NHC-TP is to induce "lethal mutagenesis" or "error catastrophe" in the viral genome[7]:
-
Incorporation into Viral RNA: The SARS-CoV-2 RdRp incorporates NHC-TP into the newly synthesized viral RNA strand in place of cytidine or uridine triphosphates[7].
-
Ambiguous Base Pairing: The incorporated NHC can exist in two tautomeric forms, allowing it to pair with either guanine or adenine during subsequent rounds of RNA replication[7].
-
Accumulation of Mutations: This ambiguous base-pairing leads to a rapid accumulation of mutations throughout the viral genome. The high mutational load ultimately results in the production of non-functional viral proteins and inhibits the formation of infectious viral particles[7].
Experimental Protocols
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Calu-3, or primary human airway epithelial cells) in 96-well plates and culture to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds (AT-511 and molnupiravir) in an appropriate cell culture medium.
-
Infection and Treatment: Infect the cell monolayers with SARS-CoV-2 at a specific multiplicity of infection (MOI). After a brief adsorption period, remove the viral inoculum and add the media containing the serially diluted compounds.
-
Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) to allow for viral replication and the production of new infectious virus particles.
-
Harvesting Supernatants: Collect the cell culture supernatants, which contain the progeny virions.
-
Virus Titer Quantification: Determine the viral titer in the harvested supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: The viral yields in the presence of the compound are compared to the vehicle control (no compound). The EC90 is calculated as the concentration of the compound that reduces the viral yield by 90%.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that is toxic to host cells, which is crucial for calculating the selectivity index.
Methodology:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into 96-well plates at a defined density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound) and a solvent control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. c19early.org [c19early.org]
- 4. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants in vitro and in early clinical studies [natap.org]
- 7. researchgate.net [researchgate.net]
Validating In Vitro Efficacy of AT-9010 in Ex Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vitro antiviral activity of AT-9010, the active triphosphate form of the prodrug bemnifosbuvir (formerly AT-527), in sophisticated ex vivo models. By comparing its performance against established antiviral agents, researchers can gain crucial insights into its potential therapeutic efficacy in a more physiologically relevant context. AT-9010 has demonstrated potent in vitro activity against several RNA viruses, including SARS-CoV-2, Hepatitis C virus (HCV), and Dengue virus, primarily by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This document will focus on a detailed protocol for SARS-CoV-2, given the wealth of available information, and provide a template for adaptation to other viral targets.
Comparative Data Summary
To objectively assess the ex vivo efficacy of AT-9010, a direct comparison with a clinically relevant antiviral agent is essential. For SARS-CoV-2, Remdesivir, another nucleoside analog that targets the RdRp, serves as an appropriate comparator.[4][5] The following table summarizes hypothetical data from an ex vivo study in human airway epithelial (HAE) cell cultures.
| Parameter | AT-9010 | Remdesivir (Comparator) | Vehicle Control |
| EC50 (µM) | 0.5 | 1.0 | N/A |
| EC90 (µM) | 2.5 | 5.0 | N/A |
| Viral Titer Reduction (log10) | 4.5 | 4.0 | 0 |
| Cytotoxicity (CC50 in HAE cells, µM) | > 100 | > 100 | N/A |
| Selectivity Index (CC50/EC50) | > 200 | > 100 | N/A |
Caption: Hypothetical comparative efficacy of AT-9010 and Remdesivir in an ex vivo human airway epithelial cell model of SARS-CoV-2 infection.
Experimental Protocols
A robust and well-defined experimental protocol is critical for generating reliable and reproducible data. The following outlines a detailed methodology for assessing the antiviral efficacy of AT-9010 in a primary human airway epithelial (HAE) cell culture model at an air-liquid interface (ALI).
Ex Vivo Model: Human Airway Epithelial (HAE) Cells at Air-Liquid Interface (ALI)
-
Cell Sourcing and Culture:
-
Primary human bronchial epithelial cells are sourced from healthy donors.
-
Cells are expanded and seeded on permeable Transwell inserts.
-
Cultures are maintained at an air-liquid interface (ALI) for at least 4 weeks to allow for full differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells.[6][7] This model closely mimics the cellular organization and physiological conditions of the human respiratory tract.[8]
-
-
SARS-CoV-2 Infection:
-
A well-characterized, low-passage isolate of SARS-CoV-2 is used for infection.
-
The apical surface of the differentiated HAE cultures is inoculated with a specific multiplicity of infection (MOI) of the virus.
-
The infection is allowed to proceed for a defined period, typically 48-72 hours.
-
-
Antiviral Treatment:
-
AT-9010 and the comparator, Remdesivir, are diluted to a range of concentrations in the basolateral medium.
-
Treatment is initiated either pre-infection (prophylactic) or post-infection (therapeutic) to assess different treatment scenarios.
-
A vehicle control (e.g., DMSO) is run in parallel.
-
-
Endpoint Analysis:
-
Viral Titer Quantification: Apical washes are collected at various time points post-infection, and viral titers are determined using a TCID50 (50% tissue culture infectious dose) assay on a susceptible cell line (e.g., Vero E6).
-
Viral RNA Quantification: RNA is extracted from both the apical washes and the cell lysates. Viral RNA levels are quantified by RT-qPCR targeting a specific viral gene (e.g., N or E gene).
-
Immunofluorescence Staining: At the end of the experiment, the HAE cultures are fixed, permeabilized, and stained for viral antigens (e.g., nucleocapsid protein) and cellular markers to visualize the extent of infection and identify the infected cell types.
-
Cytotoxicity Assay: The viability of the HAE cells in the presence of the compounds is assessed using a standard assay, such as the measurement of lactate dehydrogenase (LDH) release in the basolateral medium or a cell viability reagent (e.g., CellTiter-Glo®).
-
Visualizations
Signaling Pathway of AT-9010
The following diagram illustrates the intracellular activation and mechanism of action of AT-9010.
Caption: Intracellular activation of AT-527 to AT-9010 and its dual mechanism of action on the viral RdRp.
Experimental Workflow
The diagram below outlines the key steps in the ex vivo validation of AT-9010.
Caption: Experimental workflow for the ex vivo evaluation of antiviral compounds in HAE-ALI cultures.
This guide provides a comprehensive overview for the ex vivo validation of AT-9010. The presented methodologies and comparative framework will enable researchers to generate robust and translatable data, thereby advancing the preclinical development of this promising antiviral candidate.
References
- 1. Organotypic human ex vivo models for coronavirus disease 2019 research and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models for hepatitis C viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Assessing the Synergistic Potential of AT-9010 with Other COVID-19 Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of COVID-19 therapeutics has rapidly evolved, with several antiviral agents receiving emergency use or full approval. While monotherapies have shown efficacy, the potential for enhanced antiviral activity and mitigation of resistance through combination therapy is a critical area of investigation. This guide provides a comparative assessment of AT-9010, the active form of the investigational oral antiviral bemnifosbuvir (AT-527), and its potential for synergistic effects with other key COVID-19 drugs. Due to the early termination of the Phase 3 trial for bemnifosbuvir in COVID-19, direct clinical or preclinical data on its synergistic effects with other approved antivirals is not publicly available. Therefore, this guide will focus on a theoretical assessment based on the compound's mechanism of action and available in vitro monotherapy data, alongside a comparison with established combination therapies for other viral diseases.
Mechanism of Action: A Foundation for Potential Synergy
AT-9010 is a guanosine nucleotide analog that targets the highly conserved RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[1] As a chain terminator, it is incorporated into the nascent viral RNA strand, leading to premature cessation of viral replication. This mechanism is shared with other nucleoside/nucleotide analogs such as remdesivir and molnupiravir. The potential for synergy arises from combining drugs that target different essential viral processes. For instance, combining an RdRp inhibitor with a protease inhibitor, which blocks a later stage of the viral life cycle, could lead to a more profound and sustained antiviral effect.
Comparative In Vitro Efficacy of Monotherapies
While direct comparative studies are limited, in vitro data provides a basis for understanding the relative potency of different antiviral agents. The following table summarizes the reported in vitro efficacy of bemnifosbuvir (the prodrug of AT-9010) and other key COVID-19 antivirals against SARS-CoV-2. It is important to note that EC50 values can vary depending on the cell line, viral strain, and experimental conditions.
| Drug (Active Form) | Drug Class | Target | Cell Line | EC50 (µM) | Citation |
| Bemnifosbuvir (AT-9010) | Nucleotide Analog (RdRp Inhibitor) | RNA-dependent RNA polymerase | Vero E6 | ~0.5-1.0 | Atea Pharma |
| Remdesivir (GS-441524 triphosphate) | Nucleotide Analog (RdRp Inhibitor) | RNA-dependent RNA polymerase | Vero E6 | 0.77 | Wang et al., 2020 |
| Nirmatrelvir | 3CL Protease Inhibitor | Main Protease (Mpro) | Vero E6 | 0.077 | Owen et al., 2021 |
| Molnupiravir (β-D-N4-hydroxycytidine triphosphate) | Nucleoside Analog (RdRp Inhibitor) | RNA-dependent RNA polymerase | Vero E6 | 0.3 | Sheahan et al., 2020 |
Experimental Protocols for Assessing Synergy
To experimentally validate the synergistic potential of AT-9010 with other antivirals, a checkerboard assay is a standard in vitro method. This protocol provides a general framework for such an investigation.
Objective: To determine the in vitro synergistic, additive, or antagonistic antiviral activity of AT-9010 in combination with another antiviral agent (e.g., nirmatrelvir) against SARS-CoV-2.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 isolate
-
AT-9010 (or its prodrug bemnifosbuvir)
-
Comparator antiviral drug (e.g., nirmatrelvir)
-
Cell culture medium and reagents
-
96-well plates
-
Cytotoxicity assay reagents (e.g., MTT, CellTiter-Glo)
-
Viral load quantification method (e.g., RT-qPCR, plaque assay)
Methodology:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a predetermined density and incubate overnight to allow for cell adherence.
-
Drug Preparation: Prepare serial dilutions of AT-9010 and the comparator drug, both individually and in combination, in a checkerboard format. This involves creating a matrix of concentrations where each well contains a unique combination of the two drugs.
-
Infection: Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the drug combinations to the respective wells.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Assessment of Antiviral Activity:
-
CPE Inhibition Assay: Visually score the cytopathic effect (CPE) in each well or use a cell viability assay (e.g., MTT) to quantify the percentage of viable cells.
-
Viral Load Reduction Assay: Collect the supernatant from each well and quantify the viral RNA using RT-qPCR or determine the infectious virus titer using a plaque assay.
-
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay on uninfected cells treated with the same drug combinations to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) for each drug alone and in combination.
-
Use synergy analysis models, such as the Bliss independence model or the Loewe additivity model, to calculate a synergy score (e.g., Combination Index - CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Visualizing Potential Synergistic Interactions
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of AT-9010 and a protease inhibitor, highlighting the potential for a synergistic antiviral effect by targeting two different essential stages of the SARS-CoV-2 replication cycle.
References
Safety Operating Guide
Navigating the Disposal of AT-9010 Triethylamine: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of AT-9010 triethylamine, a triphosphate active metabolite of AT-527 and a potent inhibitor of NiRAN, an enzyme essential for viral replication.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on the known hazards of its triethylamine component and general best practices for laboratory chemical waste management.
Crucial Safety Note: The information presented here is intended as a general guideline. Due to the absence of specific data for this compound, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Understanding the Hazards: Triethylamine
Triethylamine is a flammable, corrosive, and toxic liquid with a strong fishy or ammonia-like odor.[2][3][4][5] It can cause severe skin and eye burns, and inhalation can lead to respiratory irritation and potentially severe lung damage.[2][6] Given that AT-9010 is a triethylamine salt of a complex organophosphate, it should be handled with the utmost care, assuming a similar hazard profile.
For quick reference, the following table summarizes the key quantitative safety data for triethylamine.
| Hazard Parameter | Value | Reference |
| OSHA PEL (Permissible Exposure Limit) | 25 ppm (8-hour TWA) | [2][3][7] |
| ACGIH TLV (Threshold Limit Value) | 1 ppm (8-hour TWA) | [2] |
| ACGIH STEL (Short-Term Exposure Limit) | 3 ppm (15-minute TWA) | [2] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 200 ppm | [7] |
| Flash Point | -9 °C (16 °F) | [2][8] |
| Flammable Limits in Air | 1.2% - 8.0% | [2][3][8] |
Experimental Protocol: Safe Disposal Procedures for this compound Waste
The following protocol provides a step-by-step guide for the safe handling and temporary storage of this compound waste pending disposal by your institution's EHS department.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a face shield.[9][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., elbow-length PVC gloves). Do not use latex gloves.[9]
-
Body Protection: Wear a flame-retardant lab coat, and for larger quantities or risk of splashing, a PVC apron or protective suit may be necessary.[9]
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[11]
2. Waste Collection:
-
Use a designated, properly labeled hazardous waste container. The container must be compatible with organic and corrosive materials.
-
The label should clearly state "Hazardous Waste" and list all components of the waste stream, including "this compound" and any solvents used.
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.[6][10][12]
3. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[11]
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[8][10][13]
-
Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8][13]
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
4. Final Disposal:
-
Contact your institution's EHS department. Provide them with all available information on the waste, including the name of the chemical (this compound), the estimated quantity, and any other components in the waste mixture.
-
The EHS department will provide specific instructions for the final disposal of the waste in accordance with federal, state, and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures and, most importantly, involving your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nj.gov [nj.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Triethylamine [cdc.gov]
- 4. TRIETHYLAMINE (CAS 121-44-8) - Ataman Kimya [atamanchemicals.com]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 7. restoredcdc.org [restoredcdc.org]
- 8. nj.gov [nj.gov]
- 9. redox.com [redox.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. sdfine.com [sdfine.com]
Essential Safety and Operational Guide for Handling AT-9010 Triethylamine
This guide provides crucial safety protocols and logistical information for the handling and disposal of AT-9010 triethylamine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While AT-9010 is a specific formulation, this guidance is based on the well-documented hazards of its primary component, triethylamine, a highly flammable, corrosive, and toxic liquid.
Immediate Safety Concerns
Triethylamine is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is also highly flammable and its vapors can form explosive mixtures with air.[1][2][4][5] Inhalation, ingestion, or skin contact can be toxic.[2][3]
Hazard Identification and Personal Protective Equipment (PPE)
Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale and Key Considerations |
| Hands | Chemical-resistant gloves (e.g., elbow-length PVC, Butyl, or Neoprene).[6] Do NOT use latex gloves. | Protects against skin absorption and chemical burns.[6] Gloves should be inspected before use and disposed of properly after handling.[3] |
| Eyes/Face | Chemical safety goggles and a full-face shield.[3][6][7] | Provides maximum protection from splashes and vapors that can cause severe eye damage.[1][3] Wearing contact lenses is strongly discouraged.[6] |
| Body | Flame-retardant and chemical-resistant lab coat, overalls, and an apron.[3][6] | Protects skin from spills and potential fires. Trousers should be worn outside of boots to prevent spills from entering footwear.[6] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[2][8] If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor/ammonia filter is required.[6] For high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[1][9] | Protects against inhalation of toxic and irritating vapors that can cause lung damage.[1] |
Quantitative Data Summary
The following tables provide key quantitative data for triethylamine, the primary component of AT-9010.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 121-44-8[7] |
| Molecular Formula | C6H15N[5] |
| Molecular Weight | 101.19 g/mol [5][7] |
| Appearance | Colorless to pale yellow liquid[5] |
| Odor | Strong, fishy, ammonia-like[1][5][10] |
| Boiling Point | 89.5°C (193.1°F)[7] |
| Melting Point | -114.7°C (-174.5°F)[7] |
| Flash Point | -11°C (12.2°F)[8] |
| Specific Gravity | 0.728[8] |
| Vapor Pressure | 54 mmHg[9] |
| Solubility in Water | 112.4 g/L at 20°C[10] |
Exposure Limits
| Organization | Limit |
| OSHA (PEL) | 25 ppm (8-hour TWA)[1] |
| ACGIH (TLV) | 1 ppm (8-hour TWA)[1] |
| ACGIH (STEL) | 3 ppm[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
-
Preparation and Precautionary Measures:
-
Ensure a safety shower and eyewash station are readily accessible and functioning correctly.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][8]
-
Remove all potential ignition sources from the work area, including open flames, sparks, and hot surfaces.[1][2]
-
Use non-sparking tools and explosion-proof equipment.[1][6][8]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[2][6]
-
Inspect all PPE for integrity before use.
-
-
Handling the Chemical:
-
Post-Handling and Cleanup:
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[1]
-
The container should be made of a compatible material (e.g., glass or appropriate plastic) with a secure, non-metallic cap.
-
Clearly label the waste container as "Hazardous Waste: Triethylamine, Flammable, Corrosive, Toxic" and include the date of accumulation.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.
-
Place these items in a sealed, labeled container for hazardous waste disposal.
-
-
Disposal Guidelines:
Experimental and Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. TRIETHYLAMINE (CAS 121-44-8) - Ataman Kimya [atamanchemicals.com]
- 6. redox.com [redox.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Triethylamine [cdc.gov]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
